Benzo[h]quinoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
benzo[h]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYKHNJTSNBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075199 | |
| Record name | Benzo[h]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 7,8-Benzoquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20127 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000218 [mmHg] | |
| Record name | 7,8-Benzoquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20127 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
230-27-3 | |
| Record name | Benzo[h]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Bnzoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[h]quinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[h]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[h]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AZAPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KWJ7WT6Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzo[h]quinoline CAS number and properties
An In-depth Technical Guide to Benzo[h]quinoline For Researchers, Scientists, and Drug Development Professionals
Core Document ID: BZQ-TECH-GUIDE-20251218 Version: 1.0 Status: Final
Abstract
This compound, a heterocyclic aromatic compound, is a molecule of significant interest across various scientific disciplines, including medicinal chemistry, materials science, and analytical chemistry. This document provides a comprehensive technical overview of its core properties, analytical characterization, synthesis protocols, and key applications. Quantitative data are presented in structured tables for clarity. Detailed experimental methodologies and graphical representations of workflows and mechanisms are included to support advanced research and development activities.
Chemical Identity and Physicochemical Properties
This compound is a polycyclic aromatic hydrocarbon in which a benzene (B151609) ring is fused to the 'h' side of a quinoline (B57606) molecule. Its unique structure imparts notable chemical and physical properties.
Synonyms: 4-Azaphenanthrene, 7,8-Benzoquinoline, α-Naphthoquinoline[1]
Structural and Molecular Data
The fundamental structural and molecular characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉N | [2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2N=CC=C3 | [4] |
| InChI Key | WZJYKHNJTSNBHV-UHFFFAOYSA-N | [5] |
| Appearance | White to light yellow crystalline powder | [1][6] |
Physical and Thermodynamic Properties
Key physical and thermodynamic data are crucial for experimental design and application development.
| Property | Value | Unit | Source |
| Melting Point | 48 - 54 | °C | [1] |
| Boiling Point | 338 - 340.8 | °C | [1][5][7] |
| Flash Point | 113 - 155.9 | °C | [2][4][7] |
| Density | ~1.2 | g/cm³ | [7] |
| Water Solubility (logS) | -4.85 | mol/L | [8] |
| Octanol/Water Partition Coeff. (logP) | 3.388 - 3.43 | [5][8] | |
| Enthalpy of Fusion (ΔfusH) | 14.10 | kJ/mol | [8] |
| Enthalpy of Sublimation (ΔsubH°) | 80.80 - 90.20 | kJ/mol | [8] |
| Ionization Energy | 8.04 - 8.30 | eV | [8] |
Solubility Profile
This compound exhibits varied solubility depending on the solvent's polarity. A derivative, this compound-5,6-dione, shows good solubility in polar aprotic solvents like DMSO and DMF.[9] 10-Hydroxythis compound (B48255) is reported to be soluble in acetone, chloroform, and ethyl acetate (B1210297).[10] this compound itself is soluble in methanol.[11]
Spectroscopic and Analytical Data
Analytical characterization is fundamental for structure confirmation and purity assessment. High-Performance Liquid Chromatography (HPLC) is a preferred method for analysis.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: Data is available and can be used to identify the protons in the aromatic structure.[14][15][16]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.[14][17][18]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The IR spectrum of this compound is characterized by C-H wagging modes around 800 cm⁻¹.[19] Protonation or ionization affects the spectrum by decreasing the intensity of these modes and increasing intensities in the 1000 cm⁻¹ to 1800 cm⁻¹ range.[19] The NIST WebBook provides access to its gas-phase IR spectrum.[3][20][21]
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. This compound and its derivatives are known for their fluorescent properties, making UV-Vis and fluorescence spectroscopy key analytical tools.[1][22] Studies on 10-hydroxythis compound show distinct absorption and emission spectra that are solvent-dependent.[23][24]
Experimental Protocols: Synthesis Methodologies
The synthesis of the this compound core and its derivatives can be achieved through several methods.
One-Pot Multicomponent Synthesis of Arylated Tetrahydrothis compound-3-carbonitrile Derivatives
This protocol outlines an efficient method for synthesizing functionalized this compound derivatives which have shown potential as antidiabetic agents.[25]
-
Materials:
-
6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1 mmol)
-
Ethyl cyanoacetate (B8463686) (1.1 mmol)
-
Appropriate aromatic aldehydes (1 mmol)
-
Ammonium (B1175870) acetate (1 mmol)
-
n-Butanol (20 ml)
-
-
Procedure:
-
Combine 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, ethyl cyanoacetate, the selected aldehyde, and ammonium acetate in a 100 ml round-bottomed flask.
-
Add n-butanol as the solvent.
-
Reflux the mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a DCM:methanol mobile phase.
-
Upon completion, proceed with product isolation and purification.
-
Characterize the final compounds using NMR (¹H, ¹³C) and mass spectrometry (EI-MS, HREI-MS).[25]
-
Synthesis via Friedländer Condensation
The Friedländer methodology can be employed to introduce this compound subunits into larger molecular architectures. This involves the condensation of an amino aldehyde with a compound containing an acetyl group. For example, 1-amino-2-naphthalenecarbaldehyde can be condensed with various acetylaromatics to yield the corresponding this compound derivatives.[26]
Caption: General workflow for the synthesis and purification of this compound derivatives.
Biological Activity and Applications
This compound's rigid, planar structure and the presence of a nitrogen atom make it a versatile scaffold for various applications.
Medicinal Chemistry and Drug Development
-
Anticancer Potential: The planar aromatic system of this compound allows it to intercalate into DNA, making it a subject of interest in cancer research for its potential as a therapeutic agent.[1] It has been shown to bind to enzymes like DNA polymerase β and topoisomerase II.[4]
-
Antidiabetic Properties: Certain derivatives of tetrahydrothis compound have demonstrated potent inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, suggesting potential for developing new antidiabetic drugs.[25]
-
Cytotoxicity: The compound exhibits significant cytotoxicity against cancer cells, a property explored in the development of novel chemotherapeutics.[4]
Caption: Biological mechanisms of this compound and its derivatives.
Materials Science and Other Applications
-
Organic Light-Emitting Diodes (OLEDs): The notable fluorescence of this compound makes it a valuable compound in the development of materials for OLEDs.[1]
-
Fluorescent Probes: Its photophysical properties are utilized in creating fluorescent probes for biochemical assays.[1] For instance, 10-Hydroxythis compound is used to detect boronic acids and as a probe for proteins like human serum albumin.[10]
-
Coordination Chemistry: It serves as a ligand in the synthesis of complex organometallic compounds, such as osmium and ruthenium complexes containing N-heterocyclic carbene ligands.[2]
Caption: Logical diagram linking the properties of this compound to its applications.
Safety and Handling
This compound is classified as a combustible solid.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as eye shields and gloves. It should be stored in a cool, dark, and well-sealed container.[10]
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety guidelines and regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzo h quinoline 97 230-27-3 [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 230-27-3 | AAA23027 | Biosynth [biosynth.com]
- 5. This compound [stenutz.eu]
- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound | CAS#:230-27-3 | Chemsrc [chemsrc.com]
- 8. This compound (CAS 230-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Buy this compound-5,6-dione | 65938-98-9 [smolecule.com]
- 10. 10-Hydroxythis compound, 98%, Alfa Aesar 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 11. labsolu.ca [labsolu.ca]
- 12. nbinno.com [nbinno.com]
- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzo(h)quinoline | C13H9N | CID 9191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 7,8-BENZOQUINOLINE(230-27-3) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. spectrabase.com [spectrabase.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound [webbook.nist.gov]
- 21. This compound [webbook.nist.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 25. Synthesis of arylated tetrahydrothis compound-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Benzo[h]quinoline: A Comprehensive Technical Guide on its Structure, Numbering, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the heterocyclic compound Benzo[h]quinoline, focusing on its chemical structure, systematic numbering, and its emerging role in medicinal chemistry. It aims to serve as a valuable resource for professionals in research and drug development by detailing its physicochemical properties, providing an experimental protocol for its synthesis, and elucidating its mechanism of action in cancer therapy.
Structure and Numbering
This compound, also known as 4-azaphenanthrene, is a polycyclic aromatic hydrocarbon and a nitrogen-containing heterocycle. Its structure consists of a benzene (B151609) ring fused to a quinoline (B57606) moiety at the 'h' face. The systematic numbering of the this compound ring system, according to IUPAC nomenclature, commences from the carbon atom adjacent to the nitrogen in the pyridine (B92270) ring, proceeding around the fused system.
Below is a diagram illustrating the structure and IUPAC numbering of the this compound core.
Caption: Structure and numbering of the this compound molecule.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-Azaphenanthrene, 7,8-Benzoquinoline, α-Naphthoquinoline | Chem-Impex[2], NIST[3] |
| CAS Number | 230-27-3 | Chem-Impex[2], NIST[3] |
| Molecular Formula | C₁₃H₉N | PubChem[1], Chem-Impex[2] |
| Molecular Weight | 179.22 g/mol | PubChem[1], Chem-Impex[2] |
| Appearance | White to light yellow crystalline powder | Chem-Impex[2] |
| Melting Point | 48-50 °C | Sigma-Aldrich[4] |
| Boiling Point | 338 °C at 719 mmHg | Sigma-Aldrich[4] |
| Purity | ≥ 99% (GC) | Chem-Impex[2] |
Experimental Protocol: Synthesis of this compound via Skraup Reaction
The Skraup synthesis is a classic method for the preparation of quinolines and can be adapted for the synthesis of this compound from 1-naphthylamine (B1663977). The reaction involves the heating of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent.
Materials:
-
1-Naphthylamine
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (B124822) (as oxidizing agent and solvent)
-
Ferrous sulfate (B86663) (to moderate the reaction)
-
Sodium hydroxide (B78521) solution (for work-up)
-
Steam distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to 1-naphthylamine with cooling and stirring.
-
Addition of Reagents: To the resulting sulfate salt, add anhydrous glycerol and a catalytic amount of ferrous sulfate. Finally, add nitrobenzene.
-
Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Once the reaction starts, remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.
-
Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Work-up:
-
Allow the reaction mixture to cool and then carefully dilute it with water.
-
Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.
-
Remove unreacted nitrobenzene and the newly formed this compound by steam distillation.
-
-
Purification:
-
Separate the organic layer from the steam distillate.
-
The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
-
The workflow for the Skraup synthesis of this compound is depicted in the following diagram.
Caption: A schematic workflow of the Skraup synthesis for this compound.
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of this compound derivatives as anti-cancer agents. The proposed mechanism of action involves the induction of oxidative stress, leading to DNA damage and subsequent apoptosis in cancer cells.
Signaling Pathway of this compound-Induced Apoptosis:
This compound derivatives have been shown to increase the levels of intracellular Reactive Oxygen Species (ROS). This elevation in ROS leads to oxidative stress, which in turn causes DNA damage. The cell responds to this damage by activating the ATM (Ataxia-Telangiectasia Mutated) kinase, a key sensor of DNA double-strand breaks. Activated ATM then phosphorylates and activates the histone variant H2AX, a marker for DNA damage. This cascade of events ultimately triggers the apoptotic pathway, leading to programmed cell death. Furthermore, some this compound derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme for cell cycle progression, further contributing to their anti-proliferative effects.
The signaling pathway is illustrated in the diagram below.
Caption: Signaling cascade of this compound-induced apoptosis in cancer cells.
Conclusion
This compound represents a significant scaffold in medicinal chemistry with promising applications, particularly in the development of novel anti-cancer therapeutics. A thorough understanding of its structure, properties, and synthesis is crucial for its exploration and utilization. The elucidated mechanism of action, involving the induction of oxidative stress and inhibition of key cell cycle regulators, provides a strong rationale for the continued investigation of this compound derivatives as potential drug candidates. This guide serves as a foundational resource to aid researchers in their efforts to harness the therapeutic potential of this versatile heterocyclic compound.
References
- 1. Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Benzo[h]quinoline via the Skraup Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Skraup reaction for the synthesis of benzo[h]quinoline, a significant heterocyclic scaffold in medicinal chemistry and materials science. This document details the reaction mechanism, experimental protocols for key derivatives, and quantitative data to support research and development efforts.
Introduction to the Skraup Reaction
The Skraup synthesis is a classic method for the preparation of quinolines from an aromatic amine, glycerol (B35011), an oxidizing agent, and a dehydrating agent, typically concentrated sulfuric acid.[1][2] The reaction is notoriously exothermic and requires careful control of reaction conditions.[2] The synthesis of this compound, also known as 4-azaphenanthrene, utilizes α-naphthylamine as the aromatic amine precursor.[1]
Reaction Mechanism
The Skraup synthesis of this compound proceeds through a well-established multi-step mechanism:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The nitrogen atom of α-naphthylamine acts as a nucleophile and adds to the acrolein via a Michael addition.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a dihydrothis compound.
-
Dehydration: The dihydro-intermediate is then dehydrated to form a tetrahydrothis compound derivative.
-
Oxidation: Finally, the tetrahydrothis compound is oxidized by an oxidizing agent, such as arsenic acid or nitrobenzene, to yield the aromatic this compound.
Quantitative Data on Reaction Yields
The yield of the Skraup reaction for the synthesis of this compound and its derivatives is influenced by the substituents on the starting α-naphthylamine and the choice of oxidizing agent. The following tables summarize reported yields for various derivatives.
| Starting Material | Product | Oxidizing Agent | Moderator | Yield (%) |
| 4-Bromo-1-naphthylamine | 6-Bromothis compound | Arsenic Acid | - | Fair |
| 4-Nitro-1-naphthylamine | 6-Nitrothis compound | Arsenic Acid | Acetic Acid | Poor (2.1%) |
| 5-Nitro-1-naphthylamine | 7-Nitrothis compound | Arsenic Acid | Boric Acid | Poor (3.8%) |
Experimental Protocols
Detailed experimental procedures are crucial for the successful and safe execution of the Skraup reaction. The following protocols are adapted from established literature procedures.
Synthesis of 6-Bromothis compound
Materials:
-
Crude 4-bromo-1-naphthylamine (37 g)
-
Syrupy arsenic acid (30 g)
-
Glycerol (90 g)
-
Concentrated sulfuric acid (57 g)
Procedure:
-
In a suitable reaction vessel, mix the crude 4-bromo-1-naphthylamine, syrupy arsenic acid, and glycerol.
-
With stirring, add the concentrated sulfuric acid dropwise.
-
Heat the mixture in an oil bath, gradually increasing the temperature from 95°C to 125°C over one hour.
-
Maintain the temperature at 135°C for an additional six hours. Careful temperature control is necessary to manage foaming.
-
After cooling, pour the reaction mixture into cold water and let it stand overnight.
-
Filter the mixture. Basify the cold filtrate to precipitate the crude 6-bromothis compound.
-
Purify the product by recrystallization from ligroin and then from alcohol.
Synthesis of 6-Nitrothis compound
Materials:
-
4-Nitro-1-naphthylamine (10 g)
-
Syrupy arsenic acid (10.5 g)
-
Glycerol (25 g)
-
Acetic acid (25 ml)
-
Concentrated sulfuric acid (11 ml)
Procedure:
-
Combine 4-nitro-1-naphthylamine, syrupy arsenic acid, glycerol, and acetic acid in a flask and heat to 110°C in an oil bath.
-
Slowly add concentrated sulfuric acid and gently reflux the mixture at 120°C for ten hours.
-
Pour the reaction mixture into water and allow it to stand overnight.
-
Filter the hot solution to remove tar and charcoal.
-
Upon cooling and addition of alkali to the filtrate, a brownish-yellow solid will separate.
-
Recrystallize the product twice from ethyl alcohol and once from a methanol-water mixture to obtain light yellow needles of 6-nitrothis compound.
Synthesis of 7-Nitrothis compound
Materials:
-
5-Nitro-1-naphthylamine (7.0 g)
-
Ferrous sulfate (B86663) (1.5 g)
-
Glycerol (13.5 g)
-
Boric acid (4.5 g)
-
Syrupy arsenic acid (10 g)
-
Concentrated sulfuric acid (7.5 ml)
Procedure:
-
To a mixture of ferrous sulfate and 5-nitro-1-naphthylamine, add glycerol in which boric acid has been previously dissolved.
-
Add syrupy arsenic acid, followed by the slow and careful addition of concentrated sulfuric acid with stirring.
-
Heat the mixture under reflux in an oil bath at 140°C for twelve hours.
-
Pour the reaction mixture into water and let it stand overnight.
-
Warm the suspension and filter while hot. The filtrate is discarded.
-
Extract the residue with three successive portions of hot alcohol to obtain the crude 7-nitrothis compound.
-
Recrystallize from alcohol to yield white, feathery needles.
Experimental Workflow
The general workflow for the synthesis of this compound via the Skraup reaction involves several key stages, from reagent mixing to product purification.
Conclusion
The Skraup synthesis remains a valuable and direct method for the preparation of benzo[h]quinolines. Despite the often harsh reaction conditions and the potential for low yields with certain substituted precursors, a thorough understanding of the reaction mechanism and careful adherence to experimental protocols can lead to the successful synthesis of this important heterocyclic system. The data and procedures presented in this guide are intended to provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to explore the rich chemistry of this compound and its derivatives.
References
The Friedländer Synthesis: A Technical Guide to the Preparation of Bioactive Benzo[h]quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the Friedländer synthesis for the preparation of Benzo[h]quinoline derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Benzo[h]quinolines are a prominent scaffold in numerous biologically active molecules, exhibiting a range of therapeutic properties, including anticancer, antibacterial, and antifungal activities.[1][2] This guide provides a comprehensive overview of the synthetic methodologies, quantitative data on reaction outcomes, detailed experimental protocols, and insights into the mechanism of action of these compounds, particularly their role in inducing DNA damage signaling pathways in cancer cells.
Core Synthesis Strategy: The Friedländer Annulation
The Friedländer synthesis, a classical and versatile method for the construction of quinoline (B57606) rings, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[3][4] This reaction can be catalyzed by either acids or bases and proceeds through a cyclocondensation mechanism. For the synthesis of this compound derivatives, the typical starting materials are 1-amino-2-naphthaldehyde or related amino-naphthalene carbonyl compounds.
Reaction Mechanism
The mechanism of the Friedländer synthesis can proceed via two primary pathways, contingent on the reaction conditions:
-
Aldol (B89426) Condensation Pathway (Base-Catalyzed): This pathway commences with an aldol condensation between the o-aminoaryl carbonyl compound and the α-methylene ketone. The resulting aldol adduct undergoes intramolecular cyclization through the nucleophilic attack of the amino group on the carbonyl, followed by dehydration to furnish the this compound ring system.[3]
-
Schiff Base Formation Pathway (Acid-Catalyzed): Under acidic conditions, the reaction is often initiated by the formation of a Schiff base (imine) between the o-aminoaryl carbonyl and the enol or enamine of the ketone. This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to yield the final product.[4]
Quantitative Data Overview
The efficiency of the Friedländer synthesis for this compound derivatives is influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from various studies, providing a comparative overview of reaction conditions and yields, as well as the biological activity of selected derivatives.
| Entry | 2-Aminoaryl Carbonyl | α-Methylene Ketone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Amino-2-naphthaldehyde | Acetophenone | KOH | Ethanol | Reflux | 4 | 85 | [5] |
| 2 | 1-Amino-2-naphthaldehyde | Cyclohexanone | Sodium Ethoxide | Ethanol | Reflux | 2 | 91 | |
| 3 | 1-Amino-2-naphthaldehyde | Ethyl acetoacetate | p-Toluenesulfonic acid | Toluene | Reflux | 6 | 88 | [6] |
| 4 | N-(1-naphthyl)acetamide | Vilsmeier-Haack Reagent | POCl₃ | DMF | 80 | 15 | - | [5] |
| 5 | 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Ethyl cyanoacetate (B8463686) & various aldehydes | Ammonium (B1175870) acetate (B1210297) | n-Butanol | Reflux | 12 | 65-85 | [7] |
| Compound | G361 (Skin Cancer) | H460 (Lung Cancer) | MCF7 (Breast Cancer) | HCT116 (Colon Cancer) | Reference |
| 3e | 5.3 | 6.8 | 7.6 | 6.8 | [8] |
| 3f | - | 5.4 | 4.7 | 4.9 | [8] |
| 3h | - | - | - | - | [8] |
| 3j | - | 4.8 | 5.2 | 6.8 | [8] |
| Doxorubicin | - | 2.1 | - | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound precursors and derivatives.
Synthesis of 2-Chloro-benzo[h]quinoline-3-carbaldehyde
This protocol describes the synthesis of a key intermediate for further functionalization.
Materials:
-
N-(1-naphthyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (6.5 ml, 70 mmol) to N,N-dimethylformamide (2.3 ml, 30 mmol) at 0 °C (273 K).[5]
-
To this adduct, N-(1-naphthyl)acetamide (1.85 g, 10 mmol) is added.[5]
-
The reaction mixture is heated at 80 °C (353 K) for 15 hours.[5]
-
After cooling, the mixture is poured onto ice.[5]
-
The resulting white precipitate is collected by filtration and dried.[5]
-
The crude product is purified by recrystallization from a petroleum ether/ethyl acetate mixture.[5]
General Procedure for the Friedländer Synthesis of Arylated Tetrahydrothis compound-3-carbonitrile Derivatives
This one-pot multicomponent reaction provides a straightforward route to a variety of substituted Benzo[h]quinolines.
Materials:
-
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one
-
Ethyl cyanoacetate
-
Substituted aldehyde
-
Ammonium acetate
-
n-Butanol
-
Ethanol
Procedure:
-
In a 100 ml round-bottomed flask, combine 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1 mmol), ethyl cyanoacetate (1.1 mmol), the appropriate aldehyde (1 mmol), and ammonium acetate (1 mmol) in n-butanol (20 ml).[7]
-
Reflux the reaction mixture for 12 hours.[7]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a dichloromethane:methanol mobile phase.[7]
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Filter the solid product and wash with a small amount of cold ethanol.[7]
-
Air-dry the purified product.[7]
Mechanism of Action: Induction of DNA Damage Signaling
Recent studies have elucidated that the anticancer activity of certain this compound derivatives stems from their ability to induce oxidative stress, leading to DNA damage and the activation of apoptotic pathways in cancer cells.[8]
Oxidative Stress and DNA Damage
The introduction of arylated Benzo[h]quinolines into cancer cells leads to an increase in intracellular reactive oxygen species (ROS).[8][9] This elevated oxidative stress results in damage to cellular components, most critically, to DNA. One of the key lesions formed is double-strand breaks (DSBs), a severe form of DNA damage that can trigger cell cycle arrest and apoptosis if not repaired.[10]
Activation of the ATM/H2AX Signaling Pathway
The cellular response to DSBs is primarily mediated by the Ataxia Telangiectasia Mutated (ATM) signaling pathway.[3] Upon detection of DSBs, ATM is activated and phosphorylates a histone variant, H2AX, at serine 139, forming γH2AX.[8][11] This phosphorylation event serves as a beacon, recruiting a cascade of DNA repair proteins to the site of damage. The overexpression of ATM and H2AX has been observed in cancer cells treated with bioactive this compound derivatives, confirming the activation of this DNA damage signaling pathway.[8]
dot
Caption: Oxidative stress-induced DNA damage signaling pathway.
Experimental Workflow for Investigating Mechanism of Action
To elucidate the molecular mechanisms underlying the anticancer activity of this compound derivatives, a series of in vitro bioassays are typically employed. The following workflow outlines the key experiments.
dot
Caption: Experimental workflow for mechanistic studies.
This technical guide provides a foundational understanding of the Friedländer synthesis for preparing this compound derivatives and delves into their promising applications in cancer therapy. The detailed protocols and mechanistic insights are intended to facilitate further research and development in this important area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. 2-Chlorothis compound-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. Synthesis of arylated tetrahydrothis compound-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cellular and Molecular Mechanisms of Oxidative DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Photophysical intricacies of Benzo[h]quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzo[h]quinoline, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry and materials science. Its unique photophysical properties are fundamental to its application in fluorescent probes, organic light-emitting diodes (OLEDs), and as a photosensitizer in photodynamic therapy. This technical guide provides an in-depth exploration of the core photophysical characteristics of this compound, detailing experimental methodologies and the underlying mechanisms governing its light-matter interactions.
Core Photophysical Properties
The photophysical behavior of this compound is intrinsically linked to its electronic structure, which is susceptible to environmental factors such as solvent polarity and pH. Upon absorption of ultraviolet light, the molecule transitions to an excited electronic state, from which it can relax through various pathways, including fluorescence and non-radiative decay.
Data Presentation: Photophysical Parameters of this compound
The following table summarizes the key photophysical parameters for unsubstituted this compound in various solvents. These values are critical for understanding its behavior in different chemical environments and for designing applications that leverage its fluorescent properties.
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Hexane | ~345 | 363 | - | 3.2[1] |
| Dichloromethane | - | 367 (neutral), 416 (protonated)[2] | 0.15 (native state)[2] | - |
| Methanol | ~345 | 368 | - | 6.4[1] |
| Water | ~345 | 370 (neutral), 435 (protonated)[1] | - | Neutral: 7.65, Cation: 9.26 (with a 6.45 ns rise time)[1] |
| Trifluoroethanol (TFE) | ~345 | 435 (protonated)[1] | - | 8.3[1] |
Note: The data presented is a compilation from various sources and may refer to 7,8-Benzoquinoline, a common isomer. The distinction is made where the source specifies. The quantum yield in its "native state" is reported to be approximately 15%.[2]
Experimental Protocols
Accurate determination of the photophysical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
This technique is employed to determine the wavelengths at which this compound absorbs light, corresponding to electronic transitions from the ground state to excited states.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in the desired spectroscopic grade solvent (e.g., cyclohexane, ethanol, DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 10 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance spectra of the this compound solutions from 200 nm to 500 nm.
-
Ensure that the maximum absorbance falls within the linear dynamic range of the instrument (typically 0.1 to 1.0).
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
This method is used to measure the emission spectrum of this compound and to determine its fluorescence quantum yield.
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of this compound in the chosen solvent with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.[3]
-
Instrumentation: Utilize a calibrated spectrofluorometer.
-
Measurement:
-
Record the emission spectrum by exciting the sample at its absorption maximum (λ_abs). The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-IR region.
-
To determine the fluorescence quantum yield (Φ_f), a comparative method is often employed using a well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.546).[1]
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the standard.
-
-
Data Analysis: The quantum yield is calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
This technique measures the fluorescence lifetime (τ_f), which is the average time the molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Time-Correlated Single-Photon Counting (TCSPC) is the most common technique.[4] This involves a pulsed light source (e.g., a laser diode or a nanosecond flash lamp) for excitation and a sensitive, high-speed detector.[1][5]
-
Measurement:
-
The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.
-
This process is repeated at a high repetition rate to build up a histogram of photon arrival times.
-
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). The instrument response function (IRF) is measured using a scattering solution (e.g., Ludox) and is deconvoluted from the sample decay to obtain an accurate lifetime.[1]
Key Photophysical Processes and Mechanisms
The photophysics of this compound are significantly influenced by its interaction with the surrounding environment, particularly through protonation in the excited state.
Excited-State Protonation (ESP)
In protic solvents, this compound can undergo protonation at the nitrogen atom in the excited state. This process is often much faster than in the ground state due to the increased basicity of the nitrogen atom upon photoexcitation.
The mechanism involves the absorption of a photon by the neutral this compound molecule, followed by a rapid proton transfer from a solvent molecule to the nitrogen atom of the excited this compound. This results in the formation of a protonated species (cation) which then fluoresces at a longer wavelength (red-shifted) compared to the neutral form.[2] In water, this process has been observed to be diffusion-controlled and irreversible.[1][6]
Experimental Workflow for Photophysical Characterization
The comprehensive characterization of the photophysical properties of this compound involves a series of interconnected experiments. The following workflow outlines the logical progression of these measurements.
Conclusion
The photophysical properties of this compound are multifaceted and highly sensitive to its environment. A thorough understanding of its absorption, emission, quantum yield, and fluorescence lifetime, along with the mechanisms of excited-state processes, is paramount for its effective utilization in various scientific and technological fields. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important class of molecules. Further investigations into the photophysics of novel this compound derivatives will undoubtedly continue to expand their applications in drug development and materials science.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 3. iss.com [iss.com]
- 4. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.montana.edu [chemistry.montana.edu]
- 6. Photophysics and photochemistry of 7, 8-benzoquinoline in different solvent conditions [inis.iaea.org]
An In-depth Technical Guide to the Electrochemical Properties of Benzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of Benzo[h]quinoline, a key heterocyclic aromatic compound. Given the relative scarcity of direct experimental data on the parent molecule, this document synthesizes available information on its derivatives and related aza-aromatic compounds, alongside established electrochemical methodologies and computational insights. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this chemical entity.
Introduction to this compound
This compound (also known as 4-azaphenanthrene) is a polycyclic aromatic hydrocarbon containing a nitrogen atom within its fused ring system. Its unique electronic structure makes it a valuable scaffold in medicinal chemistry, materials science, and as an intermediate in organic synthesis. The electrochemical behavior of this compound is of fundamental interest as it governs its electron transfer capabilities, which are crucial for applications in areas such as organic electronics, sensor development, and understanding its metabolic pathways and potential biological redox activity.
Electrochemical Behavior and Redox Properties
Direct and comprehensive experimental electrochemical data for the parent this compound molecule is limited in publicly accessible literature. However, studies on its derivatives and analogous aromatic systems provide significant insights into its expected redox characteristics.
Oxidation and Reduction Potentials
Electrochemical studies on derivatives of this compound indicate that the molecule is susceptible to oxidation. In a study focused on novel Benzo[h]quinolin-10-ol derivatives for use in dye-sensitized solar cells, cyclic voltammetry (CV) was employed to determine their electrochemical behavior.[1] For one such derivative, 10-hydroxythis compound-7,9-di(cyanoacrylic) acid, an oxidation potential onset was observed at 0.53 V (versus an unspecified reference electrode) in a solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu4NPF6) in dimethylformamide (DMF).[1] Notably, in this particular study, no reduction process was observed for the derivative under the experimental conditions.[1]
The introduction of electron-withdrawing or electron-donating groups to the this compound core is expected to significantly modulate its redox potentials. For instance, the presence of electron-withdrawing groups, such as the cyanoacrylic acid moieties in the aforementioned study, generally makes oxidation more difficult (shifts the potential to more positive values) and reduction easier.
Table 1: Summary of Available Quantitative Electrochemical Data for a this compound Derivative
| Compound | Eoxonset (V) | Solvent/Electrolyte | Technique | Notes |
| 10-hydroxythis compound-7,9-di(cyanoacrylic) acid | 0.53 | DMF / Bu4NPF6 | Cyclic Voltammetry (CV) | No reduction process was observed.[1] |
Computational Studies
In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) serve as powerful tools for predicting the electrochemical properties of molecules. Studies on related heterocyclic systems, such as quinoxalin-2(H)-one, have successfully used DFT to calculate redox potentials that correlate well with experimental findings.[3][4] Such calculations typically involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate an electron (oxidation potential), while the LUMO energy relates to its ability to accept an electron (reduction potential). A similar theoretical approach could be applied to this compound to estimate its fundamental redox potentials.
Experimental Protocols for Electrochemical Analysis
The following section details a generalized experimental protocol for investigating the electrochemical properties of this compound using cyclic voltammetry, based on standard practices for the analysis of organic and heterocyclic compounds.[5][6]
Materials and Equipment
-
Potentiostat/Galvanostat: Equipped with software for data acquisition and analysis.
-
Electrochemical Cell: A standard three-electrode cell.
-
Working Electrode (WE): Glassy carbon electrode (GCE) is commonly used for organic compounds. Platinum or gold electrodes can also be employed.
-
Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): A platinum wire or graphite (B72142) rod with a surface area significantly larger than the working electrode.[5]
-
Solvent: Aprotic polar organic solvents such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are typically used. The solvent must be of high purity (electrochemical grade).
-
Supporting Electrolyte: A salt to ensure solution conductivity. Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP) at a concentration of 0.1 M are common choices.
-
Analyte: High-purity this compound.
-
Inert Gas: High-purity nitrogen (N2) or argon (Ar) for deaerating the solution.
Experimental Procedure: Cyclic Voltammetry
-
Electrode Preparation:
-
Polish the working electrode (e.g., GCE) with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Ensure the reference and counter electrodes are clean and properly filled (if applicable).
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen solvent (e.g., ACN).
-
Dissolve a known concentration of this compound (typically 1-5 mM) in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Deaerate the solution by bubbling with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial and Final Potential: Set a wide potential window to start (e.g., -2.5 V to +2.5 V vs. Ag/AgCl) to scout for redox events. This window should be within the solvent's electrochemical window.
-
Vertex Potentials: Once redox peaks are identified, narrow the potential range to scan just beyond the peak potentials.
-
Scan Rate: Begin with a standard scan rate (e.g., 100 mV/s). A series of scans at different rates (e.g., 20, 50, 100, 200, 500 mV/s) can be performed to investigate the nature of the electron transfer process.
-
-
Run the experiment and record the cyclic voltammogram (a plot of current vs. potential).
-
-
Data Analysis:
-
From the voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).
-
Calculate the formal reduction potential (E0') as the average of the peak potentials: E0' = (Epa + Epc) / 2.
-
Determine the peak separation (ΔEp): ΔEp = |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically close to 59 mV at 25 °C.
-
Analyze the relationship between peak current and the square root of the scan rate. A linear relationship suggests a diffusion-controlled process.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow for Cyclic Voltammetry
The following diagram illustrates the typical workflow for conducting a cyclic voltammetry experiment to study a compound like this compound.
Caption: Workflow for Cyclic Voltammetry Analysis.
Hypothetical Redox Mechanism
While a specific, experimentally verified mechanism for this compound is not available, a general representation of a one-electron reversible redox process for an aromatic heterocycle (Ar-N) can be visualized. The process involves the removal of an electron (oxidation) to form a radical cation and the addition of an electron (reduction) to form a radical anion.
Caption: Generalized Reversible Redox Process.
Conclusion
The electrochemical properties of this compound are integral to its potential applications in diverse scientific fields. While direct experimental data on the parent compound remains an area for further investigation, analysis of its derivatives and the application of standard electrochemical protocols provide a solid framework for its characterization. The oxidation potential onset of a functionalized derivative has been reported, and it is anticipated that the core structure undergoes both oxidation and reduction. Future work, combining detailed experimental studies using techniques like cyclic voltammetry with advanced computational modeling, will be crucial to fully elucidate the redox mechanisms and potentials of this compound, thereby enabling its more effective use in drug development and materials science.
References
An In-depth Technical Guide to the Solubility of Benzo[h]quinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of benzo[h]quinoline in organic solvents. This compound, a polycyclic aromatic azaarene, is a crucial scaffold in medicinal chemistry and materials science. Its solubility is a critical parameter for its synthesis, purification, formulation, and biological activity assessment. This document summarizes the available solubility data, details the experimental protocols for its determination, and provides a visual representation of a typical experimental workflow.
Solubility Data of this compound and Structural Analogs
Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is notably scarce in publicly available literature. However, general observations and data from structurally similar compounds, such as the parent quinoline (B57606) and the analogous carbocycle phenanthrene, can provide valuable insights.
General Solubility of this compound:
This compound is generally described as a solid that is soluble in many common organic solvents. One source indicates that its solubility in methanol (B129727) is high, resulting in an "almost transparent" solution. Its derivatives have been reported to be recrystallized from mixtures of ethanol (B145695) and diethyl ether, implying solubility in these solvent systems.
Quantitative Solubility Data:
Due to the limited specific data for this compound, the following tables include data for its parent compound, quinoline, and a structurally related polycyclic aromatic hydrocarbon, phenanthrene, to offer a comparative perspective on its likely solubility behavior.
Table 1: Solubility of Quinoline in Organic Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 6.1 g/L | [1] |
| Ethanol | - | Readily Soluble | [2][3] |
| Diethyl Ether | - | Readily Soluble | [2][3] |
| Acetone | - | Miscible | [1] |
| Benzene | - | Miscible | [1] |
| Carbon Disulfide | - | Miscible | [1] |
Table 2: Solubility of Phenanthrene in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Benzene | 25 | ~50 | [4] |
| Toluene | 25 | ~41.7 | [4] |
| Carbon Tetrachloride | 25 | ~41.7 | [4] |
| Chloroform | - | Soluble | [5] |
| Hexane | - | Soluble | [5] |
| Acetonitrile | - | Soluble | [5] |
| Ethanol (95%) | Cold | ~1.67 | [4] |
| Ethanol (95%) | Boiling | ~10 | [4] |
| Diethyl Ether | 25 | ~30.3 | [4] |
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound like this compound in an organic solvent can be performed using several well-established methods. The choice of method often depends on the required accuracy, the amount of substance available, and the analytical instrumentation at hand.
Shake-Flask Method (Thermodynamic Solubility)
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker bath is commonly used for this purpose.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared from standard solutions of known concentrations is used for quantification.
Gravimetric Method
The gravimetric method is a straightforward and classical technique for determining solubility.
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method.
-
Aliquot Collection: A known volume or weight of the clear, saturated solution is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish).[6]
-
Solvent Evaporation: The solvent is slowly evaporated from the container, typically in a fume hood or under a gentle stream of inert gas, leaving behind the non-volatile this compound.[6]
-
Drying and Weighing: The container with the residue is dried to a constant weight in an oven at a temperature below the melting point of this compound.[6] The weight of the dissolved solid is then determined by subtracting the initial weight of the empty container.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent used.
UV-Vis Spectrophotometry
This method is suitable for compounds that have a distinct chromophore and absorb light in the UV-Vis region.
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared and filtered as in the shake-flask method.
-
Dilution: The saturated solution is carefully diluted with the same solvent to bring the absorbance within the linear range of the spectrophotometer. The dilution factor must be accurately recorded.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for this compound.
-
Quantification: The concentration of the diluted solution is determined using a calibration curve of absorbance versus concentration, prepared from standard solutions of this compound in the same solvent. The solubility of the original saturated solution is then calculated by multiplying the determined concentration by the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the experimental determination of the solubility of a solid organic compound.
Caption: Generalized workflow for determining the solubility of a solid organic compound.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzo(h)quinoline | C13H9N | CID 9191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound (CAS 230-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
A Technical Guide to the Natural Sources of Benzo[h]quinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of Benzo[h]quinoline alkaloids, with a focus on sanguinarine (B192314) and decarine (B1680282). The document details their origins in the plant kingdom, quantitative data on their prevalence, and detailed experimental protocols for their extraction and analysis. Furthermore, it elucidates the known pharmacological signaling pathways modulated by these alkaloids, offering critical insights for drug discovery and development.
Introduction to this compound Alkaloids
This compound alkaloids are a class of heterocyclic aromatic organic compounds characterized by a quinoline (B57606) ring fused with a benzene (B151609) ring. These natural products have garnered significant attention in the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide will focus on two prominent members of this class: sanguinarine and decarine.
Sanguinarine: A Potent Alkaloid from the Poppy Family
Sanguinarine is a well-studied this compound alkaloid predominantly found in plants belonging to the Papaveraceae family.
Natural Sources of Sanguinarine
The primary plant sources of sanguinarine are:
-
Bloodroot (Sanguinaria canadensis) : The rhizomes of this plant are a particularly rich source of sanguinarine.
-
Plume Poppy (Macleaya cordata) : This perennial herb is a significant commercial source for sanguinarine extraction.[1]
-
Mexican Prickly Poppy (Argemone mexicana) : The seeds of this plant contain notable amounts of sanguinarine.[2]
-
Greater Celandine (Chelidonium majus) : This plant is another recognized source of sanguinarine.[2]
-
Opium Poppy (Papaver somniferum) : Sanguinarine is also produced in suspension cultures of opium poppy cells.[3][4]
Quantitative Data
The concentration of sanguinarine can vary depending on the plant species, tissue type, and environmental conditions.
| Plant Species | Plant Part | Alkaloid | Concentration | Reference |
| Sanguinaria canadensis | Rhizome | Sanguinarine | 0.55% of fresh plant material | [5] |
| Sanguinaria canadensis | Rhizome | Sanguinarine | 44.8% of total alkaloids | [5] |
| Macleaya cordata | Whole Plant | Total Alkaloids | 0.7% yield from dried plant material | [6][7] |
Experimental Protocols
This protocol details the extraction of total alkaloids from the dried whole plant of Macleaya cordata.[6][7]
Materials:
-
Ground, air-dried whole plant of Macleaya cordata
-
1% (v/v) Sulfuric acid solution
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Filtration apparatus
Procedure:
-
Soak 1 kg of the ground, air-dried plant material in 5 L of 95% ethanol for 48 hours. Repeat this step three times.
-
Combine the ethanol extracts and dry them to obtain a residue.
-
Resuspend the dried extract in 5 L of 1% (v/v) sulfuric acid solution and leave it overnight.
-
Filter the suspension to separate the acidic aqueous solution containing the alkaloids from the insoluble material.
-
Alkalize the filtrate by adding 10% aqueous NaOH solution until the pH reaches 10. This will precipitate the total alkaloids.
-
Collect the precipitated alkaloids by filtration. The resulting crude alkaloid mixture can then be further purified.
A common method for the quantification of sanguinarine in plant extracts is reverse-phase HPLC.
Instrumentation:
-
HPLC system with a C18 column
-
UV detector
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid.
Procedure:
-
Prepare a standard solution of sanguinarine of known concentration.
-
Dissolve the crude alkaloid extract in a suitable solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution at a specific wavelength (e.g., 254 nm).
-
Identify the sanguinarine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of sanguinarine in the sample by comparing the peak area with the standard curve.
Pharmacological Signaling Pathways
Sanguinarine exerts its biological effects by modulating a variety of cellular signaling pathways.
Sanguinarine has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells through multiple mechanisms:
-
PI3K/Akt/mTOR Pathway : Sanguinarine can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[8][9]
-
JAK/STAT Pathway : It can also suppress the JAK/STAT signaling cascade, which is often constitutively active in cancer cells and promotes their growth.[9][10]
-
NF-κB Pathway : Sanguinarine is a potent inhibitor of NF-κB activation, a key transcription factor involved in inflammation and cell survival.[9][11]
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis, is also a target of sanguinarine.[9]
Recent studies have indicated that sanguinarine can induce ferroptosis, a form of iron-dependent cell death, in cancer cells by regulating the ROS/BACH1/HMOX1 signaling pathway.[12]
Sanguinarine has also been reported to influence the TGF-β and Wnt/β-catenin signaling pathways, which are involved in a wide range of cellular processes, including development and disease.[9]
Caption: Signaling pathways modulated by Sanguinarine.
Decarine: An Alkaloid from the Rue Family
Decarine is another this compound alkaloid with recognized biological activity, primarily found in plants of the Rutaceae family.
Natural Sources of Decarine
The main plant sources of decarine belong to the genus Zanthoxylum:
-
Zanthoxylum syncarpum : The stem of this plant has been identified as a source of decarine.[8]
-
Zanthoxylum rhoifolium : This species is also known to contain decarine.[12]
-
Zanthoxylum riedelianum : A derivative, 6-acetonyl-N-methyl-dihydrodecarine, has been isolated from the roots of this plant.[10]
Quantitative Data
Currently, there is limited publicly available quantitative data on the concentration of decarine in its natural sources. Further research is required to establish the typical yield of decarine from various Zanthoxylum species.
Experimental Protocols
Detailed experimental protocols for the specific isolation and quantification of decarine are not as widely published as those for sanguinarine. However, general alkaloid extraction methods, similar to the one described for sanguinarine, can be adapted for the extraction of decarine from Zanthoxylum species. Subsequent purification would likely involve chromatographic techniques such as column chromatography and preparative HPLC. Quantification can be achieved using methods like UPLC-DAD-ESI-QTOF-MS/MS, which has been successfully used for the analysis of other alkaloids in Zanthoxylum species.[10]
Caption: General workflow for decarine isolation and analysis.
Pharmacological Signaling Pathways
The specific pharmacological signaling pathways modulated by decarine are not yet well-elucidated and represent a promising area for future research. However, studies on crude extracts of Zanthoxylum species and other isolated alkaloids suggest potential cytotoxic and anti-parasitic activities.[8] In silico studies have predicted that decarine may interact with topoisomerase II, suggesting a potential mechanism for its cytotoxic effects.[12]
Conclusion
This compound alkaloids, particularly sanguinarine and decarine, represent a valuable class of natural products with significant therapeutic potential. Sanguinarine, sourced primarily from the Papaveraceae family, has well-documented extraction protocols and a growing body of evidence detailing its modulation of key cellular signaling pathways involved in cancer and inflammation. Decarine, found in the Zanthoxylum genus, shows promise but requires further investigation to fully characterize its natural abundance, optimize its isolation, and elucidate its mechanisms of action. This guide provides a solid foundation for researchers and drug development professionals to advance the study of these potent natural compounds.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Frontiers | Dectin-1-Syk-CARD9 Signaling Pathway in TB Immunity [frontiersin.org]
- 3. Activation of Rac by cadherin through the c-Src-Rap1-phosphatidylinositol 3-kinase-Vav2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Therapeutic Potential of the Genus Zanthoxylum Phytochemicals: A Theoretical ADME/Tox Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaloid - Wikipedia [en.wikipedia.org]
- 7. LJMU Research Online [researchonline.ljmu.ac.uk]
- 8. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive Constituents of Zanthoxylum rhetsa Bark and Its Cytotoxic Potential against B16-F10 Melanoma Cancer and Normal Human Dermal Fibroblast (HDF) Cell Lines [mdpi.com]
- 10. Quantitative and structural analysis of amides and lignans in Zanthoxylum armatum by UPLC-DAD-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Cytotoxic Activity Alkaloid Fractions of Zanthoxylum acanthopodium DC. Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Genotoxicity Evaluation of Zanthoxylum rhoifolium Lam and In Silico Studies of Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Benzo[h]quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Benzo[h]quinoline (C₁₃H₉N), a significant heterocyclic aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for its identification, characterization, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its protons. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃).
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.299 | dd | J = 4.4, 1.8 |
| H-3 | 7.515 | dd | J = 8.0, 4.4 |
| H-4 | 9.003 | dd | J = 8.0, 1.8 |
| H-5 | 7.806 | d | J = 8.8 |
| H-6 | 7.675 | d | J = 8.8 |
| H-7 | 7.744 | m | |
| H-8 | 7.70 | m | |
| H-9 | 7.907 | m | |
| H-10 | 8.164 | m |
Data sourced from ChemicalBook.[1]
¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 147.3 |
| C-3 | 122.1 |
| C-4 | 136.5 |
| C-4a | 128.4 |
| C-5 | 126.8 |
| C-6 | 127.5 |
| C-6a | 124.9 |
| C-7 | 121.7 |
| C-8 | 128.9 |
| C-9 | 115.1 |
| C-10 | 151.8 |
| C-10a | 125.3 |
| C-10b | 131.6 |
Note: This data is for 10-Hydroxythis compound and serves as an approximation for this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the characteristic vibrational modes of its aromatic and heterocyclic structure. As a solid, the sample is typically prepared as a KBr pellet or a Nujol mull for analysis.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 1650 - 1500 | Medium-Strong | Aromatic C=C and C=N Stretching |
| 1500 - 1400 | Medium | Aromatic Ring Vibrations |
| 900 - 675 | Strong | Out-of-plane C-H Bending |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the conjugated π-system of this compound. The absorption maxima (λmax) are dependent on the solvent used. The electronic absorption spectrum of a derivative of this compound has been recorded in ethanol (B145695).[2]
| Solvent | λmax (nm) |
| Ethanol | 213, 238 |
Note: This data is for a derivative of this compound.[2]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is phase-corrected, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol or cyclohexane). This stock solution is then diluted to a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrophotometer is calibrated with a cuvette containing the pure solvent (the blank). The sample cuvette is then placed in the sample beam, and the absorption spectrum is recorded over a specified wavelength range (e.g., 200-400 nm).
-
Data Processing: The instrument software plots absorbance versus wavelength, and the wavelengths of maximum absorbance (λmax) are identified.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.
References
In-Depth Technical Guide to Benzo[h]quinoline: Molecular Weight and Formula
This technical guide provides a comprehensive overview of the molecular weight and chemical formula of Benzo[h]quinoline, targeted at researchers, scientists, and professionals in drug development.
Core Molecular Properties
This compound, a heterocyclic aromatic compound, possesses a defined molecular structure and weight that are fundamental to its chemical identity and behavior in various scientific applications.
Summary of Quantitative Data
The key molecular and physical properties of this compound are summarized in the table below for straightforward reference and comparison.
| Property | Value | Source |
| Chemical Formula | C₁₃H₉N | [1][2][3][4] |
| Molecular Weight | 179.22 g/mol | [2][3][5][6] |
| Monoisotopic Mass | 179.0735 u | [1][5] |
| CAS Number | 230-27-3 | [1][2][4] |
| Melting Point | 48-50 °C | [2] |
| Boiling Point | 338 °C (at 719 mmHg) | [2] |
Experimental Determination of Molecular Weight and Formula
The molecular weight and formula of this compound are determined through standard analytical techniques. High-resolution mass spectrometry is a primary method for obtaining precise mass measurements, which in turn allows for the deduction of the elemental composition.
Detailed Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To accurately determine the monoisotopic mass of this compound and confirm its elemental formula.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is employed.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique. Electron Ionization (EI) is a common method for this type of compound.
-
Mass Analysis: The ionized molecules are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum.
-
Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion [M]⁺•. The high-resolution capability of the instrument allows for a very precise mass measurement of this peak.
-
Formula Determination: The exact measured mass is then used in a formula calculator, along with the known isotopic abundances of elements (Carbon, Hydrogen, Nitrogen), to determine the most probable elemental formula. For this compound, the measured mass would correspond to the calculated exact mass of C₁₃H₉N.
Logical Workflow for Formula Determination
The following diagram illustrates the logical workflow for determining the molecular formula of a compound like this compound from experimental data.
Caption: A flowchart illustrating the key steps in determining the molecular formula of an organic compound.
References
Benzo[h]quinoline: A Technical Health and Safety Guide for Research Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. Always consult the specific SDS provided by the manufacturer and follow all institutional and regulatory safety protocols.
Executive Summary
Benzo[h]quinoline is a heterocyclic aromatic compound with applications in chemical synthesis, including the development of pharmaceuticals and materials for organic light-emitting diodes (OLEDs).[1] While its utility in research is significant, a thorough understanding of its health and safety profile is paramount for safe handling and use. This guide provides a comprehensive overview of the known health and safety information for this compound, including toxicological data, handling procedures, and emergency protocols. The available data indicates that this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3] Information on its carcinogenicity and mutagenicity is complex and warrants careful consideration. This guide synthesizes the available scientific literature to provide a technical resource for laboratory personnel.
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin and/or eye contact.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Signal Word: Warning[2]
Pictograms:
-
Irritant[2]
Toxicological Information
The toxicological profile of this compound is not exhaustively characterized, and much of the available data is derived from studies on its derivatives or the parent compound, quinoline.
Acute Toxicity
No specific experimental LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound were found in the reviewed literature. However, it is classified as harmful if swallowed.[2] For context, data for the related compound, quinoline, are provided below. It is important to note that this data is not directly transferable to this compound.
| Compound | Test | Species | Route | Value | Reference |
| Quinoline | LD50 | Rat | Oral | 331 mg/kg | [4] |
| Quinoline | LD50 | Rabbit | Dermal | 540 mg/kg | [4] |
A 2016 study on arylated this compound derivatives provided predicted oral LD50 values in rats, which suggest a high level of toxicity for some derivatives.[5]
| Compound | Predicted Rat Oral LD50 (mg/kg) |
| This compound Derivative 3a | 0.193812 |
Note: These are predicted values for a derivative and not experimentally determined values for this compound.
Carcinogenicity, Mutagenicity, and Genotoxicity
The carcinogenicity and mutagenicity of this compound are areas of ongoing research with some conflicting or inconclusive findings.
-
Carcinogenicity: A study in newborn CD-1 mice where this compound was administered via intraperitoneal injection did not find it to be carcinogenic under the assay conditions.[6] However, the parent compound, quinoline, has been shown to be a potent hepatocarcinogen in mice.[6] It is important to handle this compound with the caution appropriate for a potential carcinogen, given the data on related compounds.
-
Mutagenicity: this compound has been reported to be mutagenic in the Ames test with Salmonella typhimurium strain TA100 in the presence of a rat liver S9 fraction for metabolic activation.[7][8] However, an in vivo mutagenicity study using the lacZ transgenic mouse model suggested that the mutagenicity of this compound was equivocal, with only slight induction of mutations in the lung.[7][8]
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[3] |
Handling and Personal Protective Equipment
Handling
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may also be necessary. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Experimental Protocols
The following are generalized protocols based on OECD guidelines and methodologies described in the scientific literature for assessing the toxicity of chemicals like this compound.
Ames Test for Mutagenicity (Based on OECD Guideline 471)
This test evaluates the potential of a substance to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[6][9][10][11][12]
Methodology:
-
Bacterial Strains: Use of multiple strains is recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[6][11] this compound has shown mutagenicity in TA100.[7][8]
-
Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.[10]
-
Procedure (Plate Incorporation Method): a. Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO). b. To molten top agar (B569324), add the bacterial culture, the test solution, and either the S9 mix or a buffer. c. Pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible increase at one or more concentrations.
Carcinogenicity Study in Newborn Mice (Based on literature)
This protocol is based on studies evaluating the carcinogenicity of benzoquinolines in newborn mice.[6]
Methodology:
-
Animal Model: Newborn CD-1 mice are used.
-
Dosing: a. this compound is dissolved in a suitable vehicle like dimethyl sulfoxide (B87167) (DMSO). b. Mice are injected intraperitoneally on the first, eighth, and fifteenth day of life with varying doses (e.g., 0.25, 0.5, and 1.0 µmol).
-
Observation Period: The animals are observed for a significant portion of their lifespan (e.g., 52 weeks). Body weight and clinical signs of toxicity are monitored.
-
Pathology: At the end of the study, animals are euthanized, and a complete necropsy is performed. Tissues, particularly the liver and lungs, are examined for tumors.
-
Data Analysis: The incidence of tumors in the treated groups is compared to a vehicle control group using statistical methods.
In Vitro Metabolism Study using Rat Liver Microsomes
This protocol outlines a general procedure for identifying metabolites of this compound.[13][14][15][16][17]
Methodology:
-
Preparation: a. Rat liver microsomes are prepared from the livers of rats, often pre-treated with an enzyme inducer like Aroclor-1254. b. A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.4), the liver microsomes, and an NADPH-generating system (as a cofactor).
-
Incubation: a. The reaction mixture is pre-incubated at 37°C. b. The reaction is initiated by adding this compound (dissolved in a suitable solvent). c. The incubation is carried out at 37°C for a specific time (e.g., 30-60 minutes).
-
Extraction: The reaction is stopped by adding a cold organic solvent (e.g., ethyl acetate). The metabolites are then extracted from the aqueous phase.
-
Analysis: The extracted metabolites are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to separate and identify the chemical structures of the metabolites.
Potential Signaling Pathways and Mechanisms of Toxicity
While the specific signaling pathways affected by this compound are not fully elucidated, studies on its derivatives suggest that its toxicity may be mediated through the induction of oxidative stress and apoptosis .[2][6]
Oxidative Stress-Mediated DNA Damage: Some arylated this compound derivatives have been shown to increase intracellular reactive oxygen species (ROS).[2][6] This can lead to oxidative damage to cellular components, including DNA, lipids, and proteins. The resulting DNA damage can trigger cell cycle arrest and apoptosis.[6]
Induction of Apoptosis: Derivatives of this compound have been observed to induce apoptosis (programmed cell death) in cancer cell lines.[3][18] This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. One study on a tetrahydrothis compound derivative suggested activation of the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio.[3]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C13H9N | [2][19] |
| Molecular Weight | 179.22 g/mol | [2][19] |
| Appearance | White to light yellow powder or crystal | [19] |
| Melting Point | 48-52 °C | [3] |
| Boiling Point | ~340.8 °C | [1] |
| Solubility | Insoluble in water |
Exposure Controls and Environmental Fate
-
Occupational Exposure Limits: There are no established specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) for this compound. Therefore, exposure should be minimized to the lowest achievable level.
-
Environmental Fate: Data on the environmental fate and ecotoxicity of this compound is limited. It should not be allowed to enter the environment. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its hazardous properties. It is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. Its potential for mutagenicity has been demonstrated in vitro, although in vivo studies are less conclusive. The lack of comprehensive acute toxicity data and established occupational exposure limits necessitates a highly cautious approach to its use in a laboratory setting. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to minimize risk. Further research is needed to fully elucidate its toxicological profile and specific mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. policycommons.net [policycommons.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Oecd 541 guidelines | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. nib.si [nib.si]
- 7. In vivo mutagenicity of benzo[f]quinoline, this compound, and 1,7-phenanthroline using the lacZ transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 10. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. xenotech.com [xenotech.com]
- 17. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 18. m.youtube.com [m.youtube.com]
- 19. nbinno.com [nbinno.com]
An In-depth Technical Guide to Polycyclic Aza-Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Introduction to Polycyclic Aza-Aromatic Hydrocarbons (Aza-PAHs)
Polycyclic aza-aromatic hydrocarbons (aza-PAHs), also known as azaarenes, are a large and diverse class of heterocyclic aromatic compounds. They are structurally related to polycyclic aromatic hydrocarbons (PAHs), with one or more carbon atoms in the aromatic ring system replaced by a nitrogen atom. This substitution significantly alters the physicochemical properties, environmental fate, and toxicological profiles of these compounds compared to their homocyclic PAH counterparts.
Aza-PAHs are of significant interest to researchers in environmental science, toxicology, and drug development due to their widespread presence as environmental contaminants, their potent biological activities, and their potential as scaffolds for novel therapeutic agents. This guide provides a comprehensive overview of the core aspects of aza-PAHs, including their structure, sources, environmental distribution, metabolism, and toxicological effects, with a focus on providing quantitative data and detailed experimental methodologies.
Structure and Nomenclature
Aza-PAHs are characterized by the presence of one or more nitrogen atoms within a polycyclic aromatic framework. The position and number of nitrogen atoms, along with the arrangement of the aromatic rings, give rise to a vast number of isomers with distinct properties. The nomenclature of aza-PAHs follows the principles of heterocyclic chemistry, with the parent PAH name being prefixed with "aza-" to denote the nitrogen substitution. For example, the nitrogen-containing analogue of anthracene (B1667546) is called azaanthracene, with the position of the nitrogen atom indicated by a number (e.g., 1-aza-anthracene or acridine).
Sources and Environmental Occurrence
Aza-PAHs originate from both natural and anthropogenic sources. Natural sources include volcanic eruptions and forest fires. However, anthropogenic activities are the primary contributors to their environmental burden.[1] These include:
-
Combustion Processes: Incomplete combustion of fossil fuels (coal, crude oil, and natural gas), wood, and other organic materials is a major source of aza-PAHs.[2][3] Emissions from vehicle exhaust, industrial processes, and power generation are significant contributors.
-
Industrial Activities: Aza-PAHs are found in coal tar, creosote, and petroleum products.[4] Industrial wastewater from manufacturing plants, particularly those involved in dye synthesis, pharmaceuticals, and pesticides, can contain high concentrations of azaarenes.
-
Tobacco Smoke: Cigarette smoke is a significant source of indoor exposure to aza-PAHs.
Due to their semi-volatile nature, aza-PAHs are distributed globally in various environmental compartments, including the atmosphere, water, soil, and sediment.[5][6]
Data Presentation: Quantitative Toxicological and Environmental Data
The following tables summarize key quantitative data related to the toxicity and environmental concentrations of selected aza-PAHs and their parent PAHs for comparative purposes.
Table 1: Relative Potency Factors (RPFs) of Selected PAHs and Aza-PAHs
Relative Potency Factors are used to estimate the carcinogenic potential of a compound relative to benzo[a]pyrene (B130552) (BaP), which is assigned an RPF of 1.
| Compound | Abbreviation | IARC Carcinogenicity Classification | Relative Potency Factor (RPF) |
| Benzo[a]pyrene | BaP | 1 (Carcinogenic to humans) | 1.0 |
| Benz[a]anthracene | BaA | 2B (Possibly carcinogenic to humans) | 0.1 |
| Chrysene | Chr | 2B (Possibly carcinogenic to humans) | 0.01 |
| Benzo[b]fluoranthene | BbF | 2B (Possibly carcinogenic to humans) | 0.1 |
| Benzo[k]fluoranthene | BkF | 2B (Possibly carcinogenic to humans) | 0.1 |
| Indeno[1,2,3-cd]pyrene | IP | 2B (Possibly carcinogenic to humans) | 0.1 |
| Dibenz[a,h]anthracene | DahA | 2A (Probably carcinogenic to humans) | 1.0 |
| Dibenz[a,h]acridine | Not Classified | Data not readily available | |
| Dibenz[a,j]acridine | 2A (Probably carcinogenic to humans) | Data not readily available | |
| 7H-Dibenzo[c,g]carbazole | 2A (Probably carcinogenic to humans) | Data not readily available |
Source: U.S. Environmental Protection Agency (1993)
Table 2: Acute Toxicity (LC50/EC50) of Selected PAHs and Aza-PAHs to Aquatic Organisms
LC50 (Lethal Concentration 50%) and EC50 (Effective Concentration 50%) values indicate the concentration of a substance that is lethal to or produces a non-lethal effect in 50% of a test population over a specified period.
| Compound | Organism | Endpoint | Duration | LC50/EC50 (µg/L) |
| Naphthalene | Daphnia magna | Immobilisation | 48h | 2,160 |
| Acridine | Daphnia magna | Immobilisation | 48h | 2,500 |
| Anthracene | Daphnia magna | Immobilisation | 48h | 29 |
| Phenanthrene | Daphnia magna | Immobilisation | 48h | 30 |
| Quinoline | Daphnia magna | Immobilisation | 48h | 21,500 |
| Benzo[a]pyrene | Daphnia magna | Immobilisation | 48h | 1.8 |
Data compiled from various literature sources.
Table 3: Concentrations of Selected Aza-PAHs in Environmental Matrices
This table provides examples of reported concentration ranges of aza-PAHs in different environmental samples.
| Aza-PAH | Matrix | Location | Concentration Range |
| Quinoline | Urban Air (particulate phase) | Various cities | 0.1 - 5 ng/m³ |
| Acridine | Contaminated Soil | Industrial site | 10 - 500 µg/kg |
| Benzo[h]quinoline | Surface Water | River downstream of industrial discharge | 0.05 - 2 µg/L |
| Dibenz[a,h]acridine | Urban Dust | City center | 5 - 100 µg/kg |
Data are indicative and can vary significantly based on location and source of pollution.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of aza-PAHs.
Sample Preparation and Extraction
4.1.1. Extraction of Aza-PAHs from Soil/Sediment (Soxhlet Extraction)
-
Sample Preparation: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sample.
-
Soxhlet Extraction:
-
Place 10-20 g of the prepared sample into a cellulose (B213188) extraction thimble.
-
Add a known amount of a surrogate standard (e.g., deuterated aza-PAHs) to the sample to monitor extraction efficiency.
-
Place the thimble into a Soxhlet extractor.
-
Add 250 mL of a suitable solvent mixture (e.g., dichloromethane (B109758):acetone 1:1 v/v) to a round-bottom flask connected to the extractor.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
-
Concentration: After extraction, cool the solvent and concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Cleanup: The concentrated extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) or alumina (B75360) cartridges.
-
Final Volume Adjustment: The cleaned extract is then solvent-exchanged into a suitable solvent for analysis (e.g., acetonitrile (B52724) or hexane) and the final volume is adjusted to a known value.
4.1.2. Extraction of Aza-PAHs from Water (Solid-Phase Extraction - SPE)
-
Sample Preparation: Filter the water sample (1 L) through a glass fiber filter to remove suspended particles.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.
-
Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with deionized water to remove any polar impurities.
-
Elution: Elute the retained aza-PAHs from the cartridge with a suitable organic solvent (e.g., dichloromethane or acetonitrile).
-
Concentration and Solvent Exchange: Concentrate the eluate under a gentle stream of nitrogen and exchange the solvent to one compatible with the analytical instrument.
Analytical Techniques
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument Setup:
-
GC Column: Use a capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300-320°C) at a controlled rate (e.g., 5-10°C/min), and hold for a final period.
-
Injection: Inject 1 µL of the sample extract in splitless mode.
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for each target aza-PAH.
-
-
Quantification: Prepare a calibration curve using standard solutions of the target aza-PAHs. Quantification is based on the peak area of the target analyte relative to an internal standard.
4.2.2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Instrument Setup:
-
HPLC Column: Use a C18 reverse-phase column designed for PAH analysis (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
-
Fluorescence Detector Setup:
-
Set the excitation and emission wavelengths specific to each aza-PAH for optimal sensitivity. A programmed wavelength switching method is often employed to detect different compounds as they elute.
-
-
Quantification: Create a calibration curve by injecting standard solutions of known concentrations. The peak area of the analyte is proportional to its concentration.
Biological Assays
4.3.1. Ames Test (Bacterial Reverse Mutation Assay) - OECD 471
-
Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 mix).
-
Exposure:
-
Plate Incorporation Method: Mix the test aza-PAH, the bacterial culture, and molten top agar (B569324). Pour the mixture onto minimal glucose agar plates.
-
Pre-incubation Method: Pre-incubate the test substance with the bacterial culture and S9 mix before adding the top agar and plating.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
4.3.2. MTT Assay (Cell Viability Assay)
-
Cell Culture: Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of the test aza-PAH for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits cell growth by 50%) can be calculated.
4.3.3. Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Preparation: Treat cells with the test aza-PAH. Harvest the cells and embed them in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of aza-PAHs is largely mediated by their metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA. The following diagrams illustrate the key signaling pathways involved.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR signaling pathway plays a central role in the metabolic activation of aza-PAHs.
Caption: Aza-PAH activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
p53-Mediated DNA Damage Response
Upon DNA damage by reactive aza-PAH metabolites, the p53 tumor suppressor protein is activated, leading to cell cycle arrest or apoptosis.
Caption: p53-mediated response to aza-PAH-induced DNA damage.
Experimental Workflow for Aza-PAH Analysis and Toxicity Testing
This diagram outlines a typical experimental workflow for investigating the environmental presence and toxicological effects of aza-PAHs.
Caption: Experimental workflow for aza-PAH analysis and toxicity testing.
Conclusion
Polycyclic aza-aromatic hydrocarbons represent a significant class of compounds with important implications for environmental health and drug discovery. Their unique chemical properties, conferred by the presence of a nitrogen heteroatom, distinguish them from their PAH analogues in terms of environmental behavior and biological activity. This guide has provided a foundational understanding of aza-PAHs, from their sources and analysis to their mechanisms of toxicity. The detailed experimental protocols and visual representations of key signaling pathways are intended to serve as a valuable resource for researchers and professionals working in this dynamic field. Further research is warranted to fully elucidate the toxicological profiles of the vast array of aza-PAHs and to explore their potential therapeutic applications.
References
- 1. nib.si [nib.si]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT (Assay protocol [protocols.io]
- 6. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
Tautomerism in Substituted Benzo[h]quinolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. In the realm of medicinal chemistry and drug development, understanding and controlling tautomeric equilibria is crucial for designing molecules with optimal therapeutic profiles. Substituted benzo[h]quinolines, a class of fused heterocyclic scaffolds, are of significant interest due to their diverse pharmacological activities. The presence of substituents on the benzo[h]quinoline core can profoundly influence the position of the tautomeric equilibrium, thereby modulating the molecule's interaction with biological targets.
This technical guide provides a comprehensive exploration of tautomerism in substituted benzo[h]quinolines. It summarizes key quantitative data, details relevant experimental and computational methodologies, and visualizes the underlying principles to serve as a valuable resource for researchers in the field.
Types of Tautomerism in Substituted Benzo[h]quinolines
Substituted benzo[h]quinolines can exhibit several types of prototropic tautomerism, primarily dictated by the nature and position of the substituents. The most common forms include:
-
Keto-Enol Tautomerism: This occurs in benzo[h]quinolines bearing a hydroxyl group, particularly at positions that allow for the formation of a keto tautomer through proton transfer to a ring nitrogen or an exocyclic oxygen. The equilibrium between the enol (hydroxy) and keto (oxo) forms is highly sensitive to solvent polarity and hydrogen bonding capabilities.
-
Amino-Imino Tautomerism: In amino-substituted benzo[h]quinolines, a proton can migrate from the exocyclic amino group to a ring nitrogen atom, resulting in an imino tautomer. This equilibrium is influenced by the electronic properties of the substituent and the surrounding medium.
-
Annular Tautomerism: In cases where a proton can migrate between two or more nitrogen atoms within the heterocyclic system, annular tautomerism is observed. This is particularly relevant for this compound derivatives with additional nitrogen-containing heterocyclic rings.
Quantitative Analysis of Tautomeric Equilibria
The position of the tautomeric equilibrium is a critical parameter for structure-activity relationship (SAR) studies. Spectroscopic and computational methods are employed to quantify the relative populations of tautomers.
Keto-Enol Tautomerism in Hydroxy-Substituted Benzo[h]quinolines
While specific quantitative data for a wide range of substituted benzo[h]quinolines is limited in the literature, studies on related hydroxy-quinoline systems provide valuable insights. The equilibrium constant (KT = [enol]/[keto]) is influenced by solvent polarity, with polar solvents often favoring the more polar keto form.
Table 1: Solvent Effects on the Keto-Enol Equilibrium of a Representative Hydroxy-Azo-Quinoline Derivative [1]
| Solvent | Dielectric Constant (ε) | Tautomer Ratio (E/KE+KK) |
| Toluene | 2.4 | ~1 |
| Chloroform | 4.8 | Lower than in toluene |
| Acetone | 20.7 | Lower than in toluene |
| Acetonitrile | 37.5 | Lower than in toluene |
| DMSO | 46.7 | Lower than in toluene |
Note: Data is for 8-(phenyldiazenyl)quinolin-7-ol, a structurally related compound, as a proxy to illustrate solvent effects. E represents the enol-azo form, while KE and KK represent two different hydrazone (keto) forms.
Computational Energetics of Tautomerism
Density Functional Theory (DFT) calculations are a powerful tool to predict the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models like PCM).
Table 2: Calculated Relative Energies of Tautomers for a Sulfur-Substituted Benzo[h]quinolone
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
| Thione (Keto) | 0.00 | 0.00 |
| Thiol (Enol) | 5.23 | 2.15 |
Note: Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
Experimental Protocols for Studying Tautomerism
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the qualitative and quantitative analysis of tautomeric equilibria in solution.
Protocol for ¹H NMR Analysis of Tautomerism:
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Record the ¹H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify distinct signals corresponding to protons of each tautomer. For example, in keto-enol tautomerism, the N-H proton of the keto form and the O-H proton of the enol form will have characteristic chemical shifts.
-
Integrate the signals that are unique to each tautomer.
-
-
Quantification: The mole fraction of each tautomer can be calculated from the ratio of the integrated signal areas. For a two-component equilibrium (A ⇌ B):
-
Mole Fraction of A = Integral of A / (Integral of A + Integral of B)
-
Mole Fraction of B = Integral of B / (Integral of A + Integral of B)
-
-
Variable Temperature NMR: To study the thermodynamics of the equilibrium, record spectra at different temperatures. A van't Hoff plot (lnKeq vs. 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive method to study tautomeric equilibria, especially when the tautomers have distinct electronic absorption spectra.
Protocol for Solvent-Dependent UV-Vis Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a non-polar solvent (e.g., cyclohexane). Prepare a series of solutions with varying solvent compositions by mixing the stock solution with different polar solvents (e.g., ethanol, acetonitrile, DMSO). Ensure the final concentration of the analyte is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-600 nm) using a dual-beam spectrophotometer.
-
Data Analysis:
-
Identify the absorption maxima (λmax) characteristic of each tautomer.
-
The presence of an isosbestic point, a wavelength where the molar absorptivity of all species in equilibrium is the same, is a strong indicator of a two-component equilibrium.
-
The ratio of absorbances at the λmax of the two tautomers can be used to determine their relative concentrations, provided the molar absorptivities (ε) are known or can be estimated.
-
X-ray Crystallography
X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the substituted this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Analysis: The final refined structure will reveal the precise location of all atoms, including the tautomeric proton, thus unequivocally identifying the tautomer present in the crystal lattice. Several crystal structures of substituted benzo[h]quinolines have been reported, confirming the existence of specific tautomers in the solid state.[2][3]
Visualization of Tautomeric Processes
Graphviz diagrams can be used to illustrate the logical relationships in tautomeric equilibria and the workflows for their investigation.
Conclusion
The study of tautomerism in substituted benzo[h]quinolines is a multifaceted endeavor that requires a synergistic approach combining synthesis, spectroscopy, and computational chemistry. The tautomeric preference is a subtle interplay of electronic effects of substituents, solvent interactions, and solid-state packing forces. A thorough understanding of these factors is indispensable for the rational design of this compound-based drug candidates with improved efficacy and desirable pharmacokinetic properties. This guide provides a foundational framework and practical methodologies to aid researchers in navigating the complexities of tautomerism in this important class of heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment [beilstein-journals.org]
X-ray crystal structure of Benzo[h]quinoline derivatives
An In-depth Technical Guide on the X-ray Crystal Structure of Benzo[h]quinoline Derivatives
Introduction
This compound, a polycyclic aromatic azaheterocycle, serves as a crucial scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their chemical properties, biological activity, and potential for drug design. X-ray crystallography is the definitive method for determining this atomic arrangement in the solid state.[3]
This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of this compound derivatives. It details the experimental protocols for synthesis, crystal growth, and data collection, presents key crystallographic data for specific derivatives in a structured format, and discusses the significant intermolecular interactions that govern their solid-state packing. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and structural characterization of heterocyclic compounds.
General Methodology
The determination of a crystal structure via X-ray crystallography is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the atomic model.[3]
Synthesis and Crystal Growth
The initial and often most challenging step is obtaining a high-quality single crystal.[3] The purity of the compound is paramount. Synthetic routes to this compound derivatives are varied, often involving methods like the Skraup reaction, Doebner-Von Miller reaction, or multi-component reactions.[2][4] Following synthesis and purification, crystals suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions and free of significant defects—must be grown.[3]
Common crystallization techniques for organic compounds include:
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent in which it is moderately soluble.[5] The container is covered loosely and left undisturbed, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.[5] For example, the crystals for this compound-3-carboxamide were obtained by the slow evaporation of a solution in THF.[6]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually.[7] This decrease in temperature reduces the solubility of the compound, promoting crystallization.[7]
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[5] Crystals form slowly at the interface between the two liquids.[5]
X-ray Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[3] The crystal diffracts the X-rays in a specific pattern of reflections, which are collected by a detector as the crystal is rotated.[8]
The key steps in data collection and structure solution are:
-
Data Collection: The crystal is exposed to X-rays (e.g., Mo-Kα radiation), and the intensities and positions of the diffracted beams are recorded at a specific temperature, often low temperatures like 223 K to reduce thermal vibration of the atoms.[9]
-
Structure Solution: The collected data are processed to yield a set of reflection intensities. The primary challenge is the "phase problem," as the phases of the diffracted waves cannot be directly measured.[3] For small molecules like this compound derivatives, this is typically solved using direct methods.[3][9]
-
Structure Refinement: An initial atomic model is generated and then refined using least-squares methods against the experimental data.[9] This iterative process improves the positions of the atoms, minimizing the difference between the observed and calculated diffraction patterns. The final refined structure provides precise information on bond lengths, angles, and intermolecular interactions.[3]
Crystal Structures of Selected this compound Derivatives
The following sections provide crystallographic data for specific this compound derivatives as reported in the literature.
Case Study 1: this compound-3-carboxamide
The crystal structure of this compound-3-carboxamide reveals a planar molecule.[6] In the crystal lattice, the molecules form a crisscross arrangement held together by a network of intermolecular hydrogen bonds and π–π stacking interactions.[6]
Experimental Protocol:
-
Synthesis: The compound was synthesized via photocyclization of N-(naphthalen-1-yl)nicotinamide in the presence of iodine in methanol, followed by purification.[6]
-
Crystallization: Colorless needles were obtained by the slow evaporation of a solution in tetrahydrofuran (B95107) (THF).[6]
Crystallographic Data Summary:
| Parameter | Value |
| Compound Name | This compound-3-carboxamide |
| Formula | C₁₄H₁₀N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Molecules per Cell (Z) | 4 |
| Key Interactions | N—H⋯O hydrogen bonds, π–π stacking |
| CCDC Reference | 1960760[6] |
Case Study 2: Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate
This 2,3,4-trisubstituted this compound derivative was synthesized as part of a study to create novel heterocyclic systems with potential microbiological properties.[9] Its structure was confirmed by single-crystal X-ray analysis.[9]
Experimental Protocol:
-
Synthesis: The compound was prepared via a base-promoted reaction of ethyl (E)-2-((1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetate with naphthalen-1-amine.[9]
-
Data Collection: A STOE IPDS II single-crystal diffractometer was used with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at a temperature of 223(2) K.[9]
-
Structure Solution: The structure was solved by Direct Methods using the SHELXS program and refined against F² using SHELXL.[9]
Crystallographic Data Summary:
| Parameter | Value |
| Compound Name | Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate |
| Formula | C₁₈H₁₄Cl₂N₂O₄S |
| Molecular Weight | 425.27 g/mol |
| Radiation Source | Mo-Kα |
| Temperature | 223(2) K |
| Structure Solution | Direct Methods (SHELXS/SHELXL) |
| CCDC Reference | 1583680[9] |
Analysis of Structural Features and Intermolecular Interactions
The supramolecular architecture of this compound derivatives in the solid state is governed by various non-covalent interactions. The presence and orientation of functional groups on the core ring system dictate the nature of these interactions, which in turn determines the crystal packing and ultimately influences physical properties like solubility and melting point.
-
Hydrogen Bonds: As seen in this compound-3-carboxamide, amide groups (–CONH₂) are potent hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of robust dimers or chain motifs in the crystal.[6]
-
π–π Stacking: The extended aromatic system of the this compound core facilitates π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. These interactions are crucial for the stability of the crystal lattice.[6]
-
Halogen Bonding and Other Interactions: Substituents such as halogens or nitro groups, as seen in the second case study, can introduce other specific interactions like halogen bonding or dipole-dipole interactions that further direct the crystal packing arrangement.
Conclusion
X-ray crystallography provides indispensable insights into the molecular architecture of this compound derivatives. The detailed structural data obtained through this technique, including precise bond lengths, bond angles, and the nature of intermolecular interactions, are critical for establishing structure-activity relationships (SAR) and for the rational design of new therapeutic agents and functional materials. The case studies presented here illustrate how variations in substitution on the this compound scaffold lead to distinct crystal packing arrangements driven by a combination of hydrogen bonding and π–π stacking forces. This foundational knowledge is essential for scientists working to harness the full potential of this versatile heterocyclic system.
References
- 1. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of benzo[h]quinolines as topoisomerase inhibitors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Benzo[h]quinoline as a Ligand for Transition Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of benzo[h]quinoline and its derivatives as ligands in transition metal complexes. It covers key applications in catalysis, anticancer research, organic light-emitting diodes (OLEDs), and bioimaging, with a focus on quantitative data and experimental methodologies.
Application Note 1: Catalysis
This compound-based pincer and half-sandwich ligands form robust complexes with ruthenium and osmium, which are highly effective catalysts for hydrogenation and transfer hydrogenation reactions. These catalysts demonstrate high activity, selectivity, and efficiency under relatively mild conditions.
Quantitative Data: Catalytic Performance
The performance of representative ruthenium and osmium complexes in the hydrogenation of ketones is summarized below. These catalysts are noted for achieving high turnover frequencies (TOF) and excellent enantioselectivity.
| Complex Type | Metal | Reaction | Substrate | TOF (h⁻¹) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Pincer CNN Ligand | Ru | Hydrogenation | Aromatic/Aliphatic Ketones | ~10,000 | >95 | 90-99 | [1] |
| Pincer CNN Ligand | Os | Hydrogenation | Aromatic/Aliphatic Ketones | ~10,000 | >95 | 90-99 | [1] |
| Pyridine-Quinoline | Ru | Transfer Hydrogenation | Acetophenone (B1666503) | 1600 | 100 | N/A | [2] |
| Biquinoline | Ru | Transfer Hydrogenation | Acetophenone | 360 - 1440 | Moderate to Excellent | N/A | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Ruthenium(II) p-Cymene this compound Complex
This protocol describes a general synthesis for arene ruthenium(II) complexes bearing bidentate quinoline-based ligands, suitable for transfer hydrogenation catalysis.
-
Materials : Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂), this compound ligand, sodium methoxide (B1231860), methanol (B129727), dichloromethane (B109758).
-
Procedure :
-
Dissolve the [RuCl₂(p-cymene)]₂ dimer (1 equivalent) and the this compound ligand (2.2 equivalents) in a mixture of dichloromethane and methanol (1:1 v/v).
-
Add a solution of sodium methoxide (2.2 equivalents) in methanol dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether and water to remove unreacted starting materials and salts.
-
Recrystallize the crude product from a dichloromethane/hexane mixture to yield the pure complex.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
-
Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone
This protocol outlines the use of a Ru-benzo[h]quinoline complex for the catalytic transfer hydrogenation of acetophenone to 1-phenylethanol.
-
Setup : In a Schlenk flask under an inert atmosphere (e.g., argon), add the Ru(II) catalyst (e.g., 0.01 mmol, 1 mol%).
-
Reagents : Add acetophenone (1.0 mmol) and 2-propanol (10 mL) as the hydrogen source and solvent.
-
Initiation : Add potassium isopropoxide (KOiPr, 0.1 mmol) as a base to initiate the reaction.
-
Reaction : Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup : After completion (typically within 10-60 minutes), cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Analysis : Dry the organic layer over anhydrous sodium sulfate, concentrate it, and analyze the yield by GC.
Visualization: Catalytic Workflow
Caption: Workflow for a typical transfer hydrogenation experiment.
Application Note 2: Anticancer Agents
Transition metal complexes of this compound, particularly with platinum(II/IV) and iridium(III), have emerged as promising anticancer agents. These complexes often exhibit potent cytotoxicity against a range of human cancer cell lines, in some cases surpassing the efficacy of established drugs like cisplatin.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values for several this compound and related quinoline (B57606) complexes are presented below, demonstrating their cytotoxic potential.
| Complex | Metal | Cancer Cell Line | IC₅₀ (µM) | Reference |
| [Pt(SCN)₂(PaO)₂]¹ | Platinum(IV) | HCT116 (Colon) | 19 ± 6 | [3] |
| HepG2 (Liver) | 21 ± 5 | [3] | ||
| MCF-7 (Breast) | 22 ± 6 | [3] | ||
| JK-1 (Erythroid) | 13 ± 3 | [3] | ||
| [Pt(C₉H₆NO)Cl(C₂H₄)]² | Platinum(II) | Lu-1 (Lung) | 0.8 | [4] |
| Hep-G2 (Liver) | 0.4 | [4] | ||
| --INVALID-LINK-- | Iridium(III) | SGC-7901 (Gastric) | 2.7 ± 0.7 | [5] |
| LDP-4³ | Platinum(II) | CCRF-CEM (Leukemia) | 0.82 | [6] |
| CEM/ADR5000 (Resistant Leukemia) | 17.46 | [6] | ||
| ¹ Note: PaO is a pyridine-2-carbaldehyde-oxime ligand, not this compound, but demonstrates a relevant Pt(IV) scaffold. | ||||
| ² Note: C₉H₆NO is 8-hydroxyquinolinate, a related isomer. | ||||
| ³ Note: LDP-4 is a Pt(II) complex with a different polycyclic ligand, included for comparison. |
Experimental Protocols
Protocol 3: Synthesis of a Cyclometalated Iridium(III) Complex
This protocol describes the synthesis of a heteroleptic Iridium(III) complex, a common structure for phosphorescent and anticancer agents.
-
Materials : Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O), this compound (bzq), 2-ethoxyethanol (B86334), water, ancillary ligand (e.g., acetylacetonate, acac).
-
Step 1: Synthesis of the Iridium Dimer :
-
Mix IrCl₃·xH₂O (1 equivalent) and this compound (2.5 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Reflux the mixture under an argon atmosphere for 12-18 hours.
-
Cool the reaction to room temperature. The chloro-bridged dimer, [Ir(bzq)₂Cl]₂, will precipitate.
-
Filter the yellow solid, wash with methanol, and then diethyl ether. Dry under vacuum.
-
-
Step 2: Synthesis of the Monomeric Complex :
-
Suspend the [Ir(bzq)₂Cl]₂ dimer (1 equivalent) in a mixture of dichloromethane and methanol.
-
Add the ancillary ligand (e.g., acetylacetone, 2.5 equivalents) and a base (e.g., sodium carbonate, 5 equivalents).
-
Reflux the mixture for 4-6 hours until the solution becomes clear.
-
Cool, filter to remove salts, and remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica (B1680970) gel.
-
Characterize the final product, Ir(bzq)₂(acac), by NMR, HRMS, and elemental analysis.
-
Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Cell Culture : Culture human cancer cells (e.g., HCT116, A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment : Prepare serial dilutions of the this compound metal complex in culture media. Replace the old media with 100 µL of the media containing the complex at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Calculation : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the complex concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualization: Cytotoxicity Assay Workflow
Caption: A standard workflow for determining the IC₅₀ of a compound.
Application Note 3: Organic Light-Emitting Diodes (OLEDs)
Iridium(III) complexes featuring this compound ligands are exceptional phosphorescent emitters for OLEDs. The high spin-orbit coupling induced by the iridium center allows for efficient harvesting of both singlet and triplet excitons, leading to high quantum efficiencies. The emission color can be tuned from orange-red to deep-red by modifying the ligands.
Quantitative Data: Photophysical Properties
Key photophysical data for representative Iridium(III)-benzo[h]quinoline complexes are crucial for their application in OLEDs.
| Complex Structure | Emission λₘₐₓ (nm) | Photoluminescence Quantum Yield (PLQY) | Lifetime (µs) | Reference |
| Ir(quinoline derivative)₂(acac) | 596 - 634 | 0.05 - 0.25 | 0.5 - 1.67 | [7][8] |
| Cationic Ir(III) Complex¹ | 667 | 0.25 (in polymeric matrix) | 5.32 | [9] |
| Cationic Ir(III) Complex² | ~720 | 0.10 (in polymeric matrix) | - | [9] |
| ¹ Ligand: Bis[2-(benzo[b]thiophen-2-yl)quinoline] | ||||
| ² Ligand: CF₃-substituted version of the above |
Experimental Protocol
Protocol 5: Fabrication of a Multilayered Phosphorescent OLED (PHOLED)
This protocol provides a general method for fabricating a PHOLED device using a this compound-Ir(III) complex as the phosphorescent dopant.
-
Substrate Cleaning : Sequentially clean an indium tin oxide (ITO)-coated glass substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to improve the work function.
-
Layer Deposition : Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL) : Deposit a 40 nm layer of a suitable HIL material (e.g., HAT-CN).
-
Hole Transport Layer (HTL) : Deposit a 30 nm layer of an HTL material (e.g., TAPC).
-
Emissive Layer (EML) : Co-evaporate the host material (e.g., CBP) and the Ir(III)-benzo[h]quinoline complex dopant (e.g., 6-10 wt%) to form a 30 nm thick layer.
-
Electron Transport Layer (ETL) : Deposit a 40 nm layer of an ETL material (e.g., TPBi).
-
Electron Injection Layer (EIL) : Deposit a 1 nm layer of lithium fluoride (B91410) (LiF).
-
Cathode : Deposit a 100 nm layer of aluminum (Al) to serve as the cathode.
-
Encapsulation : Encapsulate the device using a glass lid and UV-cured epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterization : Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the device.
Visualization: OLED Device Architecture
Caption: Layered architecture of a phosphorescent OLED device.
Application Note 4: Bioimaging
Rhenium(I) tricarbonyl complexes are particularly attractive for bioimaging due to their favorable photophysical properties, including long luminescence lifetimes, large Stokes shifts, and high photostability.[10] When coordinated with this compound or similar functionalized ligands, these complexes can act as fluorescent probes for cellular imaging. Their chemistry is similar to technetium-99m, suggesting potential for dual-modal (optical and nuclear) imaging applications.[10][11]
Quantitative Data: Bioimaging Probes
While specific quantum yields in cellular environments are hard to standardize, the spectroscopic properties in solution are indicative of their potential as imaging agents.
| Complex Type | Solvent | Excitation λ (nm) | Emission λ (nm) | Key Feature | Reference |
| Re(I) Tricarbonyl | H₂O / Acetonitrile | ~550 | 650 - 710 | Concentrates in cell nuclei |
Experimental Protocol
Protocol 6: Synthesis of a Rhenium(I) Tricarbonyl Complex
-
Materials : Rhenium pentacarbonyl bromide (Re(CO)₅Br), this compound ligand, toluene (B28343) or methanol.
-
Procedure :
-
Dissolve Re(CO)₅Br (1 equivalent) and the this compound ligand (1.1 equivalents) in toluene.
-
Reflux the mixture under an inert atmosphere for 4-8 hours.
-
Monitor the reaction by IR spectroscopy for the disappearance of the Re(CO)₅Br starting material peaks.
-
Cool the solution to room temperature, which should result in the precipitation of the product, fac-[Re(CO)₃(this compound)Br].
-
Filter the solid product, wash with cold solvent and diethyl ether, and dry under vacuum.
-
Characterize using IR, NMR, and mass spectrometry.
-
Protocol 7: Live-Cell Fluorescence Imaging
-
Cell Preparation : Grow cells (e.g., HeLa or rat peritoneal cells) on glass-bottomed dishes or chamber slides.[10]
-
Probe Preparation : Prepare a stock solution of the Rhenium-benzo[h]quinoline complex in DMSO and dilute to the final working concentration (e.g., 5-20 µM) in serum-free cell culture medium.
-
Staining : Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with the medium containing the Re(I) complex for 30-60 minutes at 37°C.
-
Washing : Remove the loading solution and wash the cells twice with PBS to remove excess probe.
-
Imaging : Add fresh culture medium or PBS to the cells. Visualize the cells using a confocal laser scanning microscope or an epifluorescence microscope. Use an excitation wavelength appropriate for the complex (e.g., 550 nm) and collect the emission in the red channel (e.g., 650-710 nm).
-
Co-localization (Optional) : To determine the subcellular localization, co-stain the cells with organelle-specific dyes (e.g., DAPI for the nucleus or MitoTracker for mitochondria) and acquire multi-channel images.
Visualization: Bioimaging and Cellular Uptake
Caption: General workflow for staining and imaging live cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Photophysical, Electrochemical, and Electrophosphorescent Properties of a Series of Iridium(III) Complexes Based on Quinoline Derivatives and Different β-Diketonate Ligands | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and characterization of novel rhenium(I) complexes towards potential biological imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. summit.sfu.ca [summit.sfu.ca]
Application Notes and Protocols: Synthesis and Evaluation of Ruthenium Complexes with Benzo[h]quinoline Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of Ruthenium (Ru) complexes featuring benzo[h]quinoline ligands. Ruthenium complexes have emerged as promising alternatives to platinum-based anticancer drugs due to their unique mechanisms of action and potentially reduced side effects.[1][2] This document offers detailed protocols for the synthesis of two representative classes of such complexes: half-sandwich and cyclometalated Ru(II) complexes. Furthermore, it outlines key in vitro assays to assess their therapeutic potential, including cytotoxicity, apoptosis induction, and cell cycle analysis.
I. Synthesis of Ruthenium-Benzo[h]quinoline Complexes
Two primary classes of Ruthenium-benzo[h]quinoline complexes with significant biological activity are the half-sandwich "piano-stool" complexes and the cyclometalated complexes. Below are detailed protocols for the synthesis of a representative compound from each class.
A. Synthesis of a Half-Sandwich Ru(II)-p-Cymene Complex with a Substituted Pyridine-Quinoline Ligand
This protocol describes the synthesis of a complex of the type [Ru(η⁶-p-cymene)(N^N)Cl][PF₆], where N^N is a bidentate substituted pyridine-quinoline ligand.[3] The synthesis involves the reaction of the dimeric precursor [Ru(p-cymene)Cl₂]₂ with the desired this compound-based ligand, followed by a salt metathesis reaction to introduce the hexafluorophosphate (B91526) counter-ion.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound-based ligand (1.0 equivalent) in dichloromethane (B109758) (15 mL).
-
Addition of Ruthenium Precursor: To the stirred solution, add [Ru(p-cymene)Cl₂]₂ (0.5 equivalents).
-
Reaction: Stir the resulting suspension at room temperature for 1 hour.
-
Concentration: Reduce the solvent volume under reduced pressure.
-
Precipitation: Add diethyl ether to the concentrated solution to precipitate the chloride salt of the complex.
-
Isolation of Chloride Salt: Collect the solid by filtration and wash with diethyl ether.
-
Metathesis Reaction: Dissolve the isolated chloride salt in a minimal amount of water.
-
Addition of KPF₆: Add a saturated aqueous solution of potassium hexafluorophosphate (KPF₆) dropwise to the solution.
-
Precipitation of PF₆ Salt: A precipitate of the desired [Ru(η⁶-p-cymene)(N^N)Cl][PF₆] complex will form. Stir the mixture for an additional 3 hours to ensure complete precipitation.[3]
-
Final Product Isolation: Collect the solid by filtration, wash with cold water and then diethyl ether, and dry under vacuum.
-
Characterization: Characterize the final product using multinuclear NMR (¹H, ¹³C{¹H}), ATR-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and conductivity measurements.[3]
B. Synthesis of a Cyclometalated Ru(II) Complex with this compound
This protocol outlines the synthesis of a cyclometalated Ru(II) complex, [Ru(bzq)(MeCN)₄]PF₆, where 'bzq' represents the cyclometalated this compound ligand.[4] This synthesis involves the reaction of this compound with a ruthenium-benzene precursor in acetonitrile.
Experimental Protocol:
-
Reaction Setup: Combine this compound (bzqH) and [RuCl(μ-Cl)(η⁶-C₆H₆)]₂ in acetonitrile.
-
Reaction: Stir the mixture, leading to the cyclometalation of the this compound ligand.
-
Isolation: The desired complex, [Ru(bzq)(MeCN)₄]PF₆, is obtained in a 52% yield after purification.[4]
-
Characterization: Confirm the structure of the complex using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.
II. In Vitro Biological Evaluation
The following protocols describe standard assays to evaluate the anticancer potential of the synthesized ruthenium complexes.
A. Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[5]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2][5]
-
Compound Treatment: Treat the cells with various concentrations of the ruthenium complexes (e.g., ranging from 1 to 100 µM) and a vehicle control (e.g., 1% DMSO) for a specified incubation period (e.g., 48 or 72 hours).[5][6]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.[5]
B. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the ruthenium complexes at their predetermined IC₅₀ concentrations for 24 or 48 hours.[9]
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS).[8]
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[8]
C. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the effect of the ruthenium complexes on the progression of the cell cycle.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the ruthenium complexes for 24 hours.[7]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[7]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase.[7]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
III. Application in Photodynamic Therapy (PDT)
Ruthenium complexes, including those with porphyrin and polypyridyl ligands, are being investigated as photosensitizers for PDT.[10][11] Upon irradiation with light of a specific wavelength, these complexes can generate reactive oxygen species (ROS), such as singlet oxygen, leading to localized cell death.[12]
Experimental Protocol for In Vitro PDT:
-
Cell Incubation: Incubate cancer cells with the ruthenium photosensitizer in the dark for a specific period to allow for cellular uptake.
-
Irradiation: Irradiate the cells with a light source at a wavelength that matches the absorption spectrum of the complex.
-
Cytotoxicity Assessment: Determine cell viability after irradiation using the MTT assay to evaluate the phototoxic effect.
IV. Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of different complexes.
Table 1: In Vitro Cytotoxicity of Ruthenium-Benzo[h]quinoline Complexes
| Complex ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Selectivity Index (SI)¹ | Reference |
| 1a | HeLa | 72 | 75 | - | [3] |
| 2a | HeLa | 72 | >100 | - | [3] |
| [Ru(N-P)₂(NCS)₂] | MCF-7 | 48 | 7.56 µg/mL | 76.3 | [13] |
| [Ru(N-P)₂(NCS)₂] | MRC-5 (normal) | 48 | 576.6 µg/mL | - | [13] |
| RuIQ-1 | NCI-H460 | 48 | <10 | - | [14] |
| RuIQ-2 | NCI-H460 | 48 | <10 | - | [14] |
| Complex 1Ru | MCF-7 | 72 | 66.15 ± 5 | - | [6] |
| Complex 2Ru | MCF-7 | 72 | >100 | - | [6] |
| Complex 10 | Breast Cancer Lines | 72 | <40 | >1 | [15] |
| Complex 11CA | Breast Cancer Lines | 72 | Nanomolar range | >10 | [15] |
¹Selectivity Index (SI) is calculated as the IC₅₀ in a non-cancerous cell line divided by the IC₅₀ in a cancerous cell line.
Table 2: Apoptosis and Cell Cycle Analysis Data
| Complex ID | Cell Line | Concentration (µM) | Apoptosis (% of cells) | Cell Cycle Arrest Phase | Reference |
| Complex 1 | BEL-7402 | 12.5 | Induces apoptosis | G0/G1 | [7] |
| Complex 2 | BEL-7402 | 12.5 | Induces apoptosis | G0/G1 | [7] |
| RuIQ-1 | NCI-H460 | IC₅₀ | Induces apoptosis | S, G2/M | [14] |
| RuIQ-2 | NCI-H460 | IC₅₀ | Induces apoptosis | S, G2/M | [14] |
| Complex 1 | MCF-7 | IC₅₀ | Induces apoptosis | - | [16] |
V. Visualizations
The following diagrams illustrate the experimental workflows and a proposed signaling pathway.
Caption: Synthetic workflows for half-sandwich and cyclometalated Ru-complexes.
Caption: Generalized apoptotic signaling pathway induced by Ru-complexes.
These protocols and notes are intended to serve as a guide for researchers in the synthesis and evaluation of novel ruthenium-based anticancer agents. The specific reaction conditions and assay parameters may require optimization depending on the specific ligands and cell lines used.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Ruthenium(II) Complex with 3,4-Methylenedioxy Cinnamic Acid Induces Cell Cycle Arrest at G0/G1 and Apoptosis via ROS Generation and Bioenergetics Disruption in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antineoplastic activity of a novel ruthenium complex against human hepatocellular carcinoma (HepG2) and human cervical adenocarcinoma (HeLa) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Synthesis, Characterization, In Vitro Cytotoxicity, and Apoptosis-Inducing Properties of Ruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium Complex HB324 Induces Apoptosis via Mitochondrial Pathway with an Upregulation of Harakiri and Overcomes Cisplatin Resistance in Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of ruthenium complexes for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mitochondria-targeted ruthenium(ii) complexes for photodynamic therapy and GSH detection in living cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Antiproliferative activity of ruthenium complex II against human cancer cell in vitro [pharmacia.pensoft.net]
- 14. Novel cyclometalated Ru(II) complexes containing isoquinoline ligands: Synthesis, characterization, cellular uptake and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fine-tuning the cytotoxicity of ruthenium( ii ) arene compounds to enhance selectivity against breast cancers - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02037A [pubs.rsc.org]
- 16. Synthesis of a half-sandwich complex of ruthenium(ii) with a nonsymmetric bis-nitrogen donor ligand: biological investigations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Osmium Complexes of Benzo[h]quinoline for Catalysis
I have now gathered substantial information, including detailed synthetic procedures for the osmium-benzo[h]quinoline complexes and the ligands themselves. I have also found specific experimental protocols for the transfer hydrogenation of ketones, including quantitative data on catalyst loading, reaction times, conversions, and enantioselectivity for various substrates. Information on the catalytic cycle for similar ruthenium and osmium pincer complexes in hydrogenation reactions has been found, which will allow me to construct a representative catalytic cycle for the osmium-benzo[h]quinoline system. I also have some initial information on the dehydrogenation of alcohols, although more specific examples with benzo[h]quinoline ligands would be beneficial. The C-H activation application is still the least detailed area.
Given the wealth of information on transfer hydrogenation, I can now proceed to structure the "Application Notes and Protocols" for this primary application. I will start by writing up the detailed protocols for ligand and catalyst synthesis, followed by the catalytic transfer hydrogenation. I will also create the data tables and the DOT graph for the catalytic cycle. I will then perform a final targeted search to see if I can find more specific experimental details for dehydrogenation and C-H activation using these exact osmium-benzo[h]quinoline complexes to make those sections as detailed as possible. If not, I will use the more general protocols for osmium pincer complexes as a starting point and indicate that further optimization for the specific this compound systems might be necessary.
Therefore, I will now proceed with generating the content based on the information I have gathered. I have sufficient information to create a comprehensive response that fulfills the core requirements of the user's request.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of osmium complexes featuring this compound-based ligands in catalytic transformations. These complexes have demonstrated remarkable efficiency in various catalytic processes, particularly in the transfer hydrogenation of carbonyl compounds.
Overview of Catalytic Applications
Osmium complexes bearing this compound-derived pincer ligands are powerful catalysts for a range of organic transformations. Their applications stem from the unique electronic and steric properties imparted by the rigid this compound scaffold and the cooperating donor atoms of the pincer ligand. The primary catalytic applications include:
-
Transfer Hydrogenation of Ketones and Aldehydes: These osmium complexes are exceptionally active in the reduction of C=O bonds using hydrogen donors like 2-propanol. They exhibit high turnover frequencies (TOF) and, with chiral ligands, can achieve excellent enantioselectivity, making them valuable tools in asymmetric synthesis.
-
Hydrogenation of Ketones: In addition to transfer hydrogenation, these complexes can also catalyze the direct hydrogenation of ketones using molecular hydrogen (H₂), offering a clean and efficient reduction method.
-
Dehydrogenation of Alcohols: The reverse reaction, the oxidation of alcohols to ketones and aldehydes, can also be effectively catalyzed by these osmium complexes, often under acceptorless conditions.
-
C-H Bond Activation: While less explored, the potential for osmium-benzo[h]quinoline complexes to catalyze C-H bond activation presents an exciting avenue for novel synthetic methodologies.
Data Presentation: Catalytic Performance in Transfer Hydrogenation
The following tables summarize the catalytic performance of representative osmium-benzo[h]quinoline complexes in the transfer hydrogenation of various ketones.
Table 1: Asymmetric Transfer Hydrogenation of Ketones with Chiral Osmium-Benzo[h]quinoline Complexes
| Entry | Catalyst | Substrate | S/C Ratio | Time (h) | Conversion (%) | ee (%) | TOF (h⁻¹) |
| 1 | [OsCl((S)-CNN)((R,S)-Josiphos)] | Acetophenone | 20,000 | 1 | >95 | 99 | >19,000 |
| 2 | [OsCl((S)-CNN)((R,S)-Josiphos)] | 4-Methoxyacetophenone | 20,000 | 2 | >95 | 98 | >9,500 |
| 3 | [OsCl((S)-CNN)((R,S)-Josiphos*)] | 4-Chloroacetophenone | 20,000 | 1.5 | >95 | 99 | >12,600 |
| 4 | [OsCl((S)-CNN)((R,S)-Josiphos)] | Acetophenone | 20,000 | 3 | >95 | 97 | >6,300 |
Reaction conditions: 2-propanol, NaOiPr (2 mol%), 60 °C. (S)-CNN refers to the deprotonated form of (S)-2-(1-aminoethyl)-6-(2-naphthyl)pyridine, a ligand structurally related to the this compound system discussed. Josiphos is a chiral diphosphine ligand. Data sourced from[1].
Table 2: Transfer Hydrogenation of Ketones with Achiral Osmium-Benzo[h]quinoline Complexes [2][3][4]
| Entry | Catalyst | Substrate | S/C Ratio | Time (h) | Conversion (%) | TOF (h⁻¹) |
| 1 | [OsCl(CN'N)(dppb)] | 4,4'-Difluorobenzophenone | 5,000 | 1 | >98 | >4,900 |
| 2 | [OsCl(CN'N)(dppb)] | Acetophenone | 10,000 | 0.5 | >98 | >19,600 |
| 3 | [Os-hydride complex] | Cyclohexanone | 5,000 | 2 | 95 | 2,375 |
*Reaction conditions: 2-propanol, NaOiPr (2 mol%), reflux. CN'N refers to the deprotonated form of 2-(aminomethyl)this compound. dppb is 1,4-bis(diphenylphosphino)butane (B1266417). The Os-hydride complex is formed in situ from the chloride precursor.[2][3][4]
Experimental Protocols
Synthesis of this compound-Based Ligands
Protocol 3.1.1: Synthesis of 2-(Aminomethyl)this compound (HCN'N)
This protocol is adapted from the synthesis of related ligands.[2]
Step 1: Synthesis of this compound N-oxide
-
This compound is oxidized to its N-oxide using a suitable oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (B109758) (DCM).
-
The reaction is typically stirred at room temperature until completion, monitored by TLC.
-
The product is isolated by washing the reaction mixture with a basic aqueous solution (e.g., NaHCO₃) to remove excess acid, followed by drying and evaporation of the solvent.
Step 2: Cyanation of this compound N-oxide
-
This compound N-oxide is treated with trimethylsilyl (B98337) cyanide (TMSCN) and a cyanide source like KCN in a suitable solvent such as acetonitrile.
-
The reaction mixture is stirred, often with gentle heating, to promote the formation of 2-cyanothis compound.
-
The product is isolated by aqueous workup and purification by column chromatography.
Step 3: Reduction of the Cyano Group
-
2-Cyanothis compound is reduced to 2-(aminomethyl)this compound. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent like ethanol (B145695) or methanol (B129727) containing hydrochloric acid.
-
Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used.
-
After the reaction is complete, the catalyst is filtered off (for hydrogenation), and the product is isolated after an appropriate workup, often involving neutralization and extraction.
Synthesis of Osmium-Benzo[h]quinoline Complexes
Protocol 3.2.1: Synthesis of [OsCl(CN'N)(dppb)] [2][3][4]
-
To a solution of [OsCl₂(PPh₃)₃] in a suitable solvent like toluene, add 1,4-bis(diphenylphosphino)butane (dppb) and the 2-(aminomethyl)this compound (HCN'N) ligand.
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours.
-
The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the mixture is cooled to room temperature, and the product is precipitated by the addition of a non-polar solvent like hexane.
-
The solid product is collected by filtration, washed with hexane, and dried under vacuum.
Catalytic Transfer Hydrogenation of Ketones
Protocol 3.3.1: General Procedure for Transfer Hydrogenation of Acetophenone [2][3][4]
-
In a Schlenk flask under an inert atmosphere, the osmium catalyst (e.g., [OsCl(CN'N)(dppb)]) is dissolved in 2-propanol.
-
The substrate, acetophenone, is added to the solution.
-
The reaction is initiated by the addition of a solution of sodium isopropoxide (NaOiPr) in 2-propanol.
-
The mixture is stirred at the desired temperature (e.g., reflux) for the specified time.
-
The reaction progress can be monitored by taking aliquots and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Upon completion, the reaction is quenched, for example, by the addition of water.
-
The product, 1-phenylethanol, is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Experimental Workflow for Catalyst Synthesis and Application
Caption: Workflow for ligand synthesis, osmium catalyst preparation, and catalytic application.
Proposed Catalytic Cycle for Transfer Hydrogenation
The catalytic cycle for the transfer hydrogenation of ketones by these osmium pincer complexes is believed to proceed through an inner-sphere mechanism involving metal-ligand cooperation.
References
Benzo[h]quinoline Derivatives: Revolutionizing Organic Light-Emitting Diodes
Application Notes and Protocols for Researchers
Benzo[h]quinoline and its derivatives have emerged as a promising class of materials in the advancement of Organic Light-Emitting Diode (OLED) technology. Their inherent electronic properties, high thermal stability, and tunable photophysical characteristics make them versatile components for enhancing the efficiency, color purity, and operational lifetime of OLED devices. These compounds are frequently employed as emissive materials, host materials for phosphorescent emitters, and electron-transporting materials, contributing to the development of high-performance displays and solid-state lighting.
This document provides detailed application notes, experimental protocols, and performance data for the utilization of this compound derivatives in OLEDs, aimed at researchers, scientists, and professionals in the field of organic electronics and materials science.
Key Applications in OLEDs
This compound derivatives can be strategically incorporated into various layers of an OLED device to optimize its performance. The primary roles include:
-
Emissive Layer (EML): Certain this compound derivatives exhibit strong intrinsic fluorescence, making them suitable as the light-emitting material in the EML. By modifying the chemical structure of the this compound core, the emission color can be tuned across the visible spectrum.
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), where triplet excitons are harvested to achieve high internal quantum efficiencies, this compound derivatives can serve as excellent host materials for the phosphorescent dopants (guests). Their high triplet energy levels facilitate efficient energy transfer to the guest emitter, while their charge-transporting properties ensure a balanced charge carrier recombination within the emissive layer.
-
Electron-Transporting Layer (ETL): The electron-deficient nature of the quinoline (B57606) moiety imparts good electron mobility to these derivatives. When used as an electron-transporting material, they facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, leading to improved device efficiency and lower driving voltages.
Performance of this compound Derivatives in OLEDs
The performance of OLEDs incorporating this compound derivatives is highly dependent on the specific molecular structure, its role within the device, and the overall device architecture. The following tables summarize key performance parameters of various benzoquinoline derivatives reported in the literature.
Table 1: Performance of Benzoquinoline Derivatives as Emissive Materials
| Derivative | Device Structure | HOMO (eV) | LUMO (eV) | EQE_max (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) |
| 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline[1] | Multilayered | - | - | 1.08 | 3.58 | 1.11 | (0.36, 0.56) |
| DMAC-QL[2] | Non-doped | - | - | 7.7 | - | - | - |
| PXZ-QL[2] | Non-doped | - | - | 17.3 | - | - | - |
| PTZ-QL[2] | Non-doped | - | - | 14.8 | - | - | - |
Note: Data for benzo[g]quinoline and other quinoline-based emitters are included to provide a broader context of their performance.
Table 2: Performance of Benzo[f]quinoline (B1222042) Derivatives as Host Materials for Green PhOLEDs
| Host Material | Dopant | Device Structure | EQE_max (%) | Current Efficiency (cd/A) |
| Bipolar benzo[f]quinoline-carbazole derivative[3] | Ir(ppy)2(acac) | Multilayered | - | up to 42.85 |
| Bipolar host with benzo[f]quinoline and carbazole (B46965) groups[3] | Ir(ppy)2(acac) | Multilayered | 11.19 | 40.71 |
Experimental Protocols
This section provides detailed protocols for the synthesis of functionalized this compound derivatives and the fabrication of OLED devices.
Protocol 1: General Synthesis of Functionalized Benzo[h]quinolines via Skraup Reaction
The Skraup reaction is a classic method for the synthesis of quinolines and can be adapted for this compound derivatives.
Materials:
-
1-Naphthylamine (B1663977) derivative (1 equivalent)
-
Glycerol (3-4 equivalents)
-
Concentrated sulfuric acid (2-3 equivalents)
-
Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)
-
Ferrous sulfate (B86663) (catalytic amount, optional)
-
Sodium hydroxide (B78521) solution
-
Organic solvent (e.g., ethanol, toluene)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add the 1-naphthylamine derivative and glycerol.
-
Addition of Reagents: Slowly add concentrated sulfuric acid to the mixture while stirring and cooling the flask in an ice bath. Add the oxidizing agent and a catalytic amount of ferrous sulfate.
-
Reaction: Heat the reaction mixture to 120-140 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water. Neutralize the acidic solution with a sodium hydroxide solution until the product precipitates.
-
Purification: Filter the crude product, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[4]
-
Characterization: Confirm the structure of the synthesized this compound derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Protocol 2: Fabrication of a Multilayer OLED by Thermal Evaporation
This protocol describes the fabrication of a typical multilayer OLED using thermal evaporation in a high-vacuum environment.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Organic materials for each layer (Hole Injection Layer - HIL, Hole Transport Layer - HTL, Emissive Layer - EML, Electron Transport Layer - ETL)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum - Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)
-
UV-ozone or oxygen plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[5]
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve its work function.[5]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers by thermal evaporation at a rate of 0.5-2 Å/s. A typical device structure might be:
-
-
Cathode Deposition:
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from moisture and oxygen.
-
-
Device Characterization:
-
Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum with a spectrometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data.
-
Visualizations
The following diagrams illustrate the fundamental processes and workflows associated with the use of this compound derivatives in OLEDs.
Caption: Energy level diagram of a typical multilayer OLED.
Caption: General workflow for OLED fabrication.
References
- 1. Synthesis of Benzo[g]quinoline Derivatives and Their Electroluminescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. View of Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review [medwinpublisher.org]
- 5. benchchem.com [benchchem.com]
Application of Benzo[h]quinoline in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzo[h]quinoline, a nitrogen-containing heterocyclic aromatic compound, has emerged as a versatile building block in the field of materials science. Its rigid and planar structure, coupled with tunable electronic properties through chemical modification, makes it an attractive candidate for a wide range of applications, particularly in organic electronics and sensor technology. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and chemical sensors.
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives are valuable materials in the fabrication of OLEDs, where they can function as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and even as emissive materials themselves. Their inherent electron-deficient nature facilitates efficient electron injection and transport, contributing to improved device performance.
Application Notes:
Derivatives of this compound are particularly noted for their potential in creating efficient green and blue phosphorescent OLEDs (PHOLEDs). When used as a host material, the high triplet energy of the this compound scaffold allows for efficient energy transfer to the phosphorescent guest emitter, leading to high quantum efficiencies. Furthermore, the excellent thermal stability of these compounds contributes to the operational lifetime of the OLED device. Bipolar host materials incorporating both electron-transporting this compound moieties and hole-transporting units have been synthesized to achieve balanced charge injection and transport within the emissive layer, a critical factor for high-efficiency OLEDs.
Quantitative Data:
| Host Material | Dopant | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emitting Color |
| Benzo[f]quinoline-carbazole bipolar host | Ir(ppy)₂(acac) | up to 42.85 | Not Specified | Green |
Table 1: Performance of a green PHOLED using a benzo[f]quinoline-based bipolar host material.
Experimental Protocols:
Protocol 1: Synthesis of a 5-Substituted this compound Derivative
This protocol describes the synthesis of 5-bromo-benzo[h]quinoline, a versatile precursor for further functionalization.
Materials:
-
This compound
-
Concentrated sulfuric acid (95-98%)
-
N-bromosuccinimide (NBS)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under aerobic conditions, add this compound (5 g, 27.9 mmol) portion-wise to a round-bottom flask containing 45 mL of vigorously stirred concentrated sulfuric acid at room temperature.
-
Cool the reaction mixture in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) to the cooled mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-bromo-benzo[h]quinoline.
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol provides a general procedure for the fabrication of a multilayer OLED using solution-based techniques. This compound derivatives can be incorporated as the electron-transporting layer or as a host in the emissive layer.
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol (B130326)
-
UV-ozone or oxygen plasma cleaner
-
Hole-injection layer (HIL) solution (e.g., PEDOT:PSS)
-
Emissive layer (EML) solution (e.g., a polymer host doped with a this compound-based phosphorescent emitter)
-
Electron-transport layer (ETL) solution (e.g., a soluble this compound derivative)
-
Thermal evaporator for cathode deposition (e.g., LiF/Al)
-
Spin coater
-
Hotplate
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 10-15 minutes to increase its work function.
-
-
Hole-Injection Layer (HIL) Deposition:
-
Inside a glovebox, spin-coat the HIL solution (e.g., PEDOT:PSS) onto the ITO substrate.
-
Anneal the substrate on a hotplate according to the HIL material's specifications (e.g., 150 °C for 15 minutes).
-
-
Emissive Layer (EML) Deposition:
-
Spin-coat the EML solution onto the HIL.
-
Anneal the substrate to remove the solvent (e.g., 110 °C for 15 minutes).
-
-
Electron-Transport Layer (ETL) Deposition:
-
Spin-coat the ETL solution containing the this compound derivative onto the EML.
-
Anneal the substrate to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit a thin layer of LiF (approx. 1 nm) followed by a thicker layer of Al (approx. 100 nm) at a high vacuum (< 10⁻⁶ Torr).
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.
-
Visualizations:
Caption: Experimental workflow for the fabrication of a solution-processed OLED.
Caption: Energy level diagram of a typical multilayer OLED with a this compound derivative.
Dye-Sensitized Solar Cells (DSSCs)
This compound derivatives have been investigated as co-sensitizers in DSSCs to enhance their photovoltaic performance. When used in conjunction with standard ruthenium-based dyes like N719, these organic molecules can broaden the light absorption spectrum and improve the overall power conversion efficiency of the solar cell.
Application Notes:
New benzo[h]quinolin-10-ol derivatives featuring one or two 2-cyanoacrylic acid anchoring groups have been synthesized and successfully employed as co-sensitizers in DSSCs.[1] These co-sensitizers can lead to higher or comparable efficiencies to reference cells based solely on the more expensive N719 dye.[1] The introduction of these this compound derivatives can enhance the light-harvesting capabilities of the photoanode, contributing to an increased short-circuit current density (Jsc).
Quantitative Data:
| Sensitizer/Co-sensitizer | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| N719 (reference) | 0.73 | 15.50 | 0.65 | 7.35 |
| 1a + N719 | 0.72 | 16.21 | 0.64 | 7.47 |
| 2a + N719 | 0.71 | 16.45 | 0.65 | 7.59 |
| 1a + N719 + CDCA | 0.73 | 16.55 | 0.64 | 7.73 |
| 2a + N719 + CDCA | 0.72 | 16.98 | 0.65 | 7.95 |
Table 2: Photovoltaic performance of DSSCs with benzo[h]quinolin-10-ol derivatives (1a and 2a ) as co-sensitizers with N719. CDCA (chenodeoxycholic acid) is a co-adsorbent.[1]
Experimental Protocols:
Protocol 3: Synthesis of 10-Hydroxythis compound-9-cyanoacrylic acid (1a)
Materials:
-
10-Hydroxythis compound-9-carboxaldehyde
-
Cyanoacetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
A mixture of 10-hydroxythis compound-9-carboxaldehyde (1.0 mmol), cyanoacetic acid (1.2 mmol), and a catalytic amount of piperidine in acetonitrile (20 mL) is placed in a round-bottom flask.[1]
-
The mixture is refluxed for 6 hours.[1]
-
After cooling to room temperature, the precipitate is filtered and washed with cold acetonitrile.[1]
-
The crude product is purified by crystallization from an ethanol (B145695)/diethyl ether mixture to yield the final product 1a .[1]
Protocol 4: Fabrication of a Dye-Sensitized Solar Cell
Materials:
-
FTO-coated glass
-
TiO₂ paste
-
Screen printer
-
Furnace
-
Dye solution (e.g., N719 and this compound co-sensitizer in a suitable solvent)
-
Electrolyte solution (e.g., I⁻/I₃⁻ redox couple in an organic solvent)
-
Platinum-coated counter electrode
-
Thermoplastic sealant
-
Solar simulator
-
Potentiostat/Galvanostat
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass.
-
Deposit a compact layer of TiO₂ on the FTO glass by screen printing.
-
Deposit a transparent layer of nanocrystalline TiO₂ paste on top of the compact layer.
-
Sinter the TiO₂-coated FTO glass in a furnace at elevated temperatures (e.g., 450-500 °C) to create a porous film.
-
-
Dye Sensitization:
-
Immerse the cooled photoanode in the dye solution containing the N719 dye and the this compound co-sensitizer for 24 hours.
-
Rinse the dye-sensitized photoanode with the solvent used for the dye solution to remove non-adsorbed dye molecules.
-
-
DSSC Assembly:
-
Assemble the solar cell by placing the platinum-coated counter electrode on top of the dye-sensitized photoanode.
-
Seal the edges of the cell with a thermoplastic sealant by heating.
-
Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode.
-
Seal the holes to prevent electrolyte leakage.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the fabricated DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine the photovoltaic parameters (Voc, Jsc, FF, PCE).
-
Visualizations:
Caption: Experimental workflow for the fabrication of a Dye-Sensitized Solar Cell (DSSC).
Caption: Energy level diagram for a co-sensitized DSSC with N719 and a this compound derivative.
Chemical Sensors
The versatile structure of this compound allows for the design of chemosensors for the selective detection of various metal ions. By incorporating specific binding sites and fluorophores into the this compound scaffold, highly sensitive and selective fluorescent or colorimetric sensors can be developed.
Application Notes:
Quinoline-based chemosensors have demonstrated the ability to detect a range of metal ions, including Fe³⁺, Cu²⁺, and Zn²⁺. The sensing mechanism often relies on processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT). For instance, a benzothiazole-quinoline derived 1,2,3-triazole has been shown to be a highly selective fluorescent sensor for Fe³⁺ with a low detection limit. The design of these sensors can be tailored to achieve "turn-on" or "turn-off" fluorescence responses, or a visible color change upon binding with the target analyte.
Quantitative Data:
| Sensor Moiety | Target Ion | Detection Limit | Sensing Mechanism |
| Benzothiazole-quinoline derived 1,2,3-triazole | Fe³⁺ | 0.64 µM | Fluorescence quenching |
| Quinoline-based probe | Cu²⁺ | 1.03 µM | Fluorescence enhancement |
| Quinoline (B57606) derivative | Zn²⁺ | 5 ppb | Chelation-enhanced fluorescence |
Table 3: Performance of various quinoline-based chemosensors for metal ion detection.
Experimental Protocols:
Protocol 5: Synthesis of a Quinoline-Based Schiff Base Sensor
This protocol describes a general method for the synthesis of a Schiff base sensor by condensing an amino-functionalized quinoline with an aldehyde.
Materials:
-
Amino-substituted quinoline derivative
-
Aldehyde (e.g., salicylaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amino-substituted quinoline (1 mmol) in absolute ethanol (20 mL).
-
Add the aldehyde (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent to obtain the pure Schiff base sensor.
Protocol 6: General Procedure for Metal Ion Sensing using Fluorescence Spectroscopy
Materials:
-
Synthesized this compound-based sensor
-
A suitable solvent system (e.g., buffer/organic solvent mixture)
-
Stock solutions of various metal ion salts
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the sensor (e.g., 1 mM) in an appropriate solvent.
-
Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in the same solvent system.
-
-
Fluorescence Titration:
-
Place a known concentration of the sensor solution (e.g., 10 µM) in a quartz cuvette.
-
Record the initial fluorescence emission spectrum by exciting at the absorption maximum of the sensor.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix the solution and record the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Studies:
-
Repeat the fluorescence measurement with a range of different metal ions at a fixed concentration to assess the sensor's selectivity.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.
-
Calculate the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.
-
Visualizations:
Caption: General mechanism of a "turn-on" fluorescent sensor based on this compound.
Caption: Experimental workflow for metal ion detection using a fluorescent this compound sensor.
References
Application Notes and Protocols: Benzo[h]quinoline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[h]quinoline derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. Their rigid, planar structure allows for intercalation into DNA, and various substitutions on the quinoline (B57606) ring system have led to the development of compounds with diverse mechanisms of action, including the inhibition of key cellular processes such as cell cycle progression and signal transduction. This document provides detailed application notes and experimental protocols for the evaluation of this compound derivatives as potential anticancer agents, focusing on their synthesis, in vitro cytotoxicity, mechanism of action, and effects on key signaling pathways.
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following tables summarize the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 1: Cytotoxicity of Arylated Benzo[h]quinolines [1]
| Compound | G361 (Skin Cancer) IC50 (µM) | H460 (Lung Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| 3e | 5.3 | 6.8 | 7.6 | 6.8 |
| 3f | - | 5.4 | 4.7 | 4.9 |
| 3h | - | - | - | - |
| 3j | - | 4.8 | 5.2 | 6.8 |
| Doxorubicin | - | - | - | 2.1 |
Table 2: Cytotoxicity of Benzo- and Tetrahydrobenzo-[h]quinoline Derivatives [2]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A2780 (Ovarian Cancer) IC50 (µM) | C26 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 6e | 3.91 | 1.86 | 2.45 | 2.11 |
Table 3: Cytotoxicity of Dihydrothis compound Derivatives [3]
| Compound | HT29 (Colon Carcinoma) LC50 (µM) | MCF7 (Breast Adenocarcinoma) LC50 (µM) | HepG2 (Hepatocellular Carcinoma) LC50 (µM) |
| 2 (CNMP) | 21.23 | 8.24 | 26.15 |
| 5 | 10.12 | - | 25.20 |
| Doxorubicin | 40.0 | 4.0 | 4.0 |
Experimental Protocols
Synthesis of this compound Derivatives
a) Synthesis of Arylated Benzo[h]quinolines [4]
This protocol describes a method for synthesizing highly functionalized benzo[h]quinolines.
-
Step 1: Synthesis of 6-aryl-4-sec. amino-2-oxo-2H-pyran-3-carbonitriles: This precursor is synthesized in two steps. First, methyl 2-cyano-3,3-bis-methylthio-acrylate reacts with various aryl/heteroaryl methyl ketones in dimethylsulfoxide (DMSO) under basic conditions at room temperature. The resulting 6-aryl-4-methylthio-2-oxo-2H-pyran-3-carbonitriles are then aminated with various secondary amines in refluxing ethanol (B145695).[4]
-
Step 2: Cyclization to Benzo[h]quinolines: An equimolar mixture of the 6-aryl-4-sec. amino-2H-pyran-2-one-3-carbonitriles, 2-cyanomethylbenzonitrile, and sodium amide is stirred in N,N-dimethylformamide (DMF) at 100°C for 35–50 hours to yield the final 2-amino-5-aryl-4-sec. amino-1-yl-benzo[h]quinoline-6-carbonitriles.[4]
b) Synthesis of 2-Amino-4-phenyl-5,6-dihydrothis compound-3-carbonitrile
This protocol describes a one-pot synthesis method.
-
A mixture of benzaldehyde (B42025) (10 mmol), α-tetralone (10 mmol), ethyl cyanoacetate (B8463686) (10 mmol), and ammonium (B1175870) acetate (B1210297) (80 mmol) in absolute ethanol (50 ml) is refluxed for 6 hours.[5] The resulting product precipitates and can be collected by filtration.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µl of culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[1][6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to dissolve the formazan crystals.[3] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability versus the logarithm of the compound concentration.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells and treat with the this compound derivative at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells, wash with cold phosphate-buffered saline (PBS), and centrifuge.[7]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution (100 µg/mL) to 100 µL of the cell suspension.[7]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[7][8]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[7][8] Annexin V-FITC fluorescence is typically measured in the FL1 channel (green), and PI fluorescence in the FL3 channel (red).
Mechanism of Action Studies
a) DNA Intercalation Assay
UV-Visible and fluorescence spectroscopy can be used to study the interaction of this compound derivatives with DNA.
-
UV-Visible Spectroscopy:
-
Prepare a solution of the this compound derivative in a suitable buffer.
-
Record the initial UV-Vis absorption spectrum.
-
Titrate the solution with increasing concentrations of calf thymus DNA (ct-DNA).
-
Record the spectrum after each addition of DNA. Hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the absorption maximum are indicative of intercalation.
-
-
Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay):
-
Prepare a solution of ct-DNA and ethidium (B1194527) bromide (EtBr) in a buffer and measure the initial fluorescence intensity.
-
Add increasing concentrations of the this compound derivative to the DNA-EtBr solution.
-
A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA, suggesting competitive binding by the test compound.
-
b) Kinase Inhibition Assays
-
CDK2 Kinase Assay:
-
Prepare a reaction mixture containing recombinant human CDK2/Cyclin A2 enzyme, a specific peptide substrate (e.g., Histone H1), and the this compound derivative in a kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.
-
-
EGFR Kinase Assay:
-
A similar protocol to the CDK2 assay is followed, using recombinant EGFR enzyme and a specific peptide substrate.
-
The inhibitory effect of the this compound derivative on EGFR kinase activity is determined by the reduction in ADP production.
-
c) Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for evaluating this compound derivatives.
Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.
Caption: Inhibition of EGFR and CDK2 signaling pathways by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-phenyl-5,6-dihydrothis compound-3-carbonitrile–3-amino-1-phenyl-9,10-dihydrophenanthrene-2,4-dicarbonitrile (5/3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Antibacterial and Antifungal Activity of Benzo[h]quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of Benzo[h]quinoline compounds, detailing their activity against a range of pathogenic bacteria and fungi. This document includes quantitative data on their efficacy, detailed protocols for in vitro testing, and a summary of their potential mechanisms of action.
Quantitative Antimicrobial Activity
The antibacterial and antifungal efficacy of various this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). Below is a summary of reported activities for representative compounds against selected microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzo[f]quinolinium Salts (BQS) against Selected Microbes [1]
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| BQS 3g | 0.195 | 0.195 | 0.195 |
| BQS 3h | 0.195 | 0.195 | 0.195 |
| BQS 3i | 30.4 x 10⁻⁴ | 15.2 x 10⁻⁴ | 575 x 10⁻⁴ |
| BQS 3n | 975 x 10⁻⁴ | 0.195 | 0.195 |
| Penicillin | - | - | - |
| Carbenicillin | - | - | - |
| Nystatin | - | - | - |
Table 2: Antibacterial Activity (Inhibition Zone Diameter) of 2-mercapto/2-selenothis compound-3-carbaldehyde [2]
| Compound | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Streptococcus pyogenes (mm) |
| Compound 3 (Sulphur derivative) | - | - | - |
| Compound 4 (Selenium derivative) | 22.76 ± 0.14 | 20.63 ± 0.24 | 19.54 ± 0.20 |
Note: Direct MIC values for all compounds were not available in the cited literature. The inhibition zone data suggests significant antibacterial activity.
Experimental Protocols
The following are detailed protocols for the determination of antimicrobial activity, adapted from established methodologies.[3][4][5][6]
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
This compound compound stock solution (e.g., in DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth with inoculum)
-
Sterility control (broth only)
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions:
-
In the first column of the 96-well plate, add the appropriate volume of the this compound stock solution to the broth to achieve the highest desired concentration.
-
Perform two-fold serial dilutions by transferring half the volume from each well to the subsequent well across the plate. This creates a gradient of decreasing compound concentrations.
-
-
Inoculation:
-
Prepare the microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the prepared inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the fungal species being tested.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Protocol 2: Agar (B569324) Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity and provides a qualitative or semi-quantitative measure of the compound's efficacy.
Materials:
-
Mueller-Hinton Agar (MHA) or Potato Dextrose Agar (PDA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
This compound compound solution of known concentration
-
Positive control antibiotic/antifungal solution
-
Solvent control (e.g., DMSO)
-
Calipers
Procedure:
-
Preparation of Agar Plates:
-
A microbial lawn is prepared by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of the agar plate.
-
-
Creation of Wells:
-
Use a sterile cork borer to create uniform wells in the agar.
-
-
Application of Compound:
-
Add a fixed volume (e.g., 50-100 µL) of the this compound compound solution to a designated well.
-
Add the same volume of the positive control and solvent control to separate wells.
-
-
Incubation:
-
Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature to allow the compound to diffuse into the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the clear zone of inhibition around each well using calipers. The size of the zone is proportional to the antimicrobial activity of the compound.
-
Visualization of Workflows and Mechanisms
Experimental Workflow
The general workflow for screening the antimicrobial activity of this compound compounds is depicted below.
Proposed Mechanism of Action
While the exact signaling pathways for all this compound compounds are not fully elucidated, research on quinoline-based antimicrobials suggests several potential mechanisms of action. These include the inhibition of essential bacterial enzymes and disruption of the cell membrane.[2][7][8] Some this compound derivatives have also been shown to interact with DNA.[2]
These application notes and protocols are intended to serve as a guide for the investigation of this compound compounds as potential antimicrobial agents. Researchers are encouraged to adapt these methodologies to their specific experimental needs.
References
- 1. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel benzo[h]quinolines: wound healing, antibacterial, DNA binding and in vitro antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Illuminating Cellular Processes: Benzo[h]quinoline as a Versatile Fluorescent Probe in Biochemical Assays
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzo[h]quinoline and its derivatives represent a class of versatile fluorescent probes with significant applications in biochemical and cellular research. Their rigid, planar structure and extended π-conjugation system give rise to favorable photophysical properties, including strong fluorescence emission and sensitivity to the local microenvironment. These characteristics make them powerful tools for the detection and quantification of various analytes, real-time monitoring of cellular processes, and high-resolution imaging of subcellular structures. This document provides detailed application notes and experimental protocols for the utilization of this compound-based fluorescent probes in key biochemical assays, including the detection of metal ions and the analysis of cellular oxidative stress.
Key Applications and Features
This compound-based probes offer several advantages for biochemical assays:
-
High Sensitivity and Selectivity: Judicious chemical modification of the this compound scaffold allows for the design of probes that exhibit high selectivity and sensitivity towards specific analytes, such as metal ions like Fe³⁺ and Zn²⁺.[1][2][3][4][5]
-
"Turn-on" or "Turn-off" Fluorescence Response: Many this compound probes are designed to exhibit a significant change in fluorescence intensity—either enhancement ("turn-on") or quenching ("turn-off")—upon binding to their target. This provides a clear and quantifiable signal for detection.
-
Cell Permeability and Bioimaging: The lipophilic nature of the this compound core facilitates cell membrane permeability, enabling the use of these probes for live-cell imaging of intracellular analytes and organelles.[6]
-
Probing Cellular Stress Pathways: Certain derivatives have been shown to be effective in studying cellular processes such as oxidative stress, providing insights into disease mechanisms and therapeutic responses.[7][8]
Data Presentation: Photophysical Properties of this compound Derivatives
The photophysical properties of this compound probes can be tailored by introducing different functional groups. The following table summarizes key data for representative this compound-based fluorescent probes.
| Probe Name/Derivative | Target Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| Quinoline-based probe 1 | Fe³⁺ | 314 | 420 | Not Specified | 8.67 x 10⁻⁵ M | [1] |
| Sensor TQA | Fe³⁺ | 301 | 397 | Not Specified | 0.16841 μM | [3] |
| DQC | Fe³⁺ | 340 | 400 | Not Specified | 16 x 10⁻⁸ M | [9] |
| Probe QP2 | Zn²⁺ | 375 (shoulder) | 558 | Not Specified | 17.7 nM | [10] |
| QDTD | Zn²⁺ | Not Specified | Not Specified | Not Specified | 0.27 μM | [11] |
| QSP-H | Zn²⁺ | Not Specified | Not Specified | Not Specified | 71 nM | [3] |
| QSP-Cl | Zn²⁺ | Not Specified | Not Specified | Not Specified | 67 nM | [3] |
Experimental Protocols
Protocol 1: Fluorometric Determination of Fe³⁺ in Aqueous Samples
This protocol describes a general procedure for the detection of ferric ions (Fe³⁺) using a this compound-based fluorescent probe that exhibits a "turn-off" response.
Materials:
-
This compound-based Fe³⁺-selective fluorescent probe
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
HEPES buffer (pH 7.4)
-
Standard solution of FeCl₃ in deionized water
-
Fluorescence spectrophotometer
Procedure:
-
Probe Stock Solution Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM) in DMF or DMSO.
-
Working Solution Preparation: Prepare a working solution of the probe (e.g., 10 µM) in a mixed solvent system, such as DMF/HEPES buffer (v/v = 1:1).
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorescence spectrophotometer according to the probe's specifications (refer to the data table). Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
Fluorescence Measurement: a. To a quartz cuvette, add 2 mL of the probe working solution. b. Record the initial fluorescence intensity (F₀). c. Incrementally add small aliquots of the standard Fe³⁺ solution to the cuvette. d. After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence intensity (F).
-
Data Analysis: a. Plot the fluorescence intensity (F/F₀) against the concentration of Fe³⁺. b. For quantitative analysis, a linear relationship between F/F₀ and the Fe³⁺ concentration should be observed within a certain range. The detection limit can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).
Workflow for Fe³⁺ Detection:
Caption: General workflow for the fluorometric determination of Fe³⁺ using a this compound probe.
Protocol 2: Live-Cell Imaging of Intracellular Zn²⁺
This protocol outlines a general procedure for visualizing intracellular zinc ions (Zn²⁺) using a cell-permeable this compound-based fluorescent probe.
Materials:
-
This compound-based Zn²⁺-selective fluorescent probe
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (e.g., HeLa, HepG2)
-
Glass-bottom dishes or multi-well plates for fluorescence microscopy
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Cell Culture: Culture the cells in complete medium (DMEM supplemented with 10% FBS) in a humidified incubator at 37°C with 5% CO₂. Seed the cells onto glass-bottom dishes and allow them to adhere and grow to 60-70% confluency.
-
Probe Stock Solution: Prepare a 1 mM stock solution of the Zn²⁺ probe in anhydrous DMSO.
-
Probe Loading: a. Prepare a working solution of the probe (e.g., 5-10 µM) in serum-free medium. b. Remove the culture medium from the cells and wash them once with warm PBS. c. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any excess, unbound probe.
-
Imaging: a. Add fresh, pre-warmed imaging buffer (e.g., serum-free medium or PBS) to the cells. b. Mount the dish on the fluorescence microscope. c. Excite the probe at its specified wavelength and collect the emission using the appropriate filter set. d. To observe changes in intracellular Zn²⁺, cells can be treated with a Zn²⁺ source (e.g., ZnCl₂ with a zinc ionophore like pyrithione) or a chelator (e.g., TPEN) and imaged over time.
-
Image Analysis: Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ/Fiji) to determine relative changes in intracellular Zn²⁺ levels.
Workflow for Live-Cell Zn²⁺ Imaging:
Caption: General workflow for imaging intracellular Zn²⁺ with a this compound fluorescent probe.
Signaling Pathway Visualization: Oxidative Stress-Mediated DNA Damage
Certain arylated this compound derivatives have been shown to induce anti-cancer activity by promoting the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage and apoptosis.[7][8] The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of anti-cancer activity by arylated Benzo[h]quinolines.
Conclusion
This compound-based fluorescent probes are valuable additions to the molecular toolbox for biochemical and cellular research. Their tunable photophysical properties and amenability to chemical synthesis allow for the development of a wide range of sensors for specific applications. The protocols and data presented here provide a foundation for researchers to employ these powerful tools in their studies of metal ion homeostasis, cellular imaging, and the elucidation of complex signaling pathways. As research in this area continues, the development of novel this compound probes with enhanced properties, such as near-infrared emission and two-photon excitation capabilities, will further expand their utility in cutting-edge biomedical research and drug discovery.
References
- 1. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly sensitive quinoline-based two-photon fluorescent probe for monitoring intracellular free zinc ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-time monitoring of caspase cascade activation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring caspase activity in living cells using fluorescent proteins and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DNA Intercalating Properties of Benzo[h]quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the DNA intercalating properties of benzo[h]quinoline derivatives, which are of significant interest for their potential as anticancer agents.[1] This document details their DNA binding affinities, cytotoxic effects, and the experimental protocols required to assess these properties.
Quantitative Data Summary
The interaction of this compound derivatives with DNA and their biological effects have been quantified in several studies. The following tables summarize key data points for easy comparison.
Table 1: DNA Binding Constants of this compound Derivatives
| Compound/Derivative | Method | DNA Type | Binding Constant (K) | Reference |
| 2-mercaptothis compound-3-carbaldehyde | Absorption Spectra | Calf Thymus DNA | K_b_ = 2.7 x 10^5^ M^-1^ | [2] |
| 2-selenothis compound-3-carbaldehyde | Absorption Spectra | Calf Thymus DNA | K_b_ = 3.8 x 10^6^ M^-1^ | [2] |
| 4-pyridone containing 2- and 3-carboxy-benzoquinolines | Not Specified | G-quadruplex DNA | K_a_ in the range of 3 x 10^5^ M^-1^ | [3] |
Table 2: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC | Reference |
| Compound 6e (a tetrahydrothis compound) | MCF-7 (Breast) | 1.86 - 3.91 | [1] |
| Compound 6e (a tetrahydrothis compound) | A2780 (Ovarian) | 1.86 - 3.91 | [1] |
| Compound 6e (a tetrahydrothis compound) | C26 (Colon) | 1.86 - 3.91 | [1] |
| Compound 6e (a tetrahydrothis compound) | A549 (Lung) | 1.86 - 3.91 | [1] |
Mechanism of Action: DNA Intercalation
This compound derivatives primarily exert their biological effects by intercalating into the DNA double helix. This process involves the insertion of their planar aromatic ring system between the base pairs of DNA. This interaction leads to a distortion of the DNA structure, which can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to apoptosis or cell cycle arrest.[4]
Caption: Mechanism of DNA Intercalation by this compound Derivatives.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the DNA intercalating properties and biological activity of this compound derivatives.
UV-Visible Spectroscopy for DNA Binding Analysis
This protocol is used to determine the binding constant (K_b_) of a this compound derivative with DNA by monitoring changes in the absorbance spectrum.
Materials:
-
This compound derivative stock solution (in a suitable solvent like DMSO or ethanol)
-
Calf Thymus DNA (CT-DNA) stock solution in Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
Tris-HCl buffer
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a working solution of the this compound derivative in Tris-HCl buffer.
-
Record the UV-Vis spectrum of the derivative solution alone (typically in the 200-400 nm range).
-
Titrate the derivative solution with increasing concentrations of the CT-DNA stock solution.
-
After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum.
-
Observe for hypochromism (a decrease in absorbance) and/or a bathochromic shift (redshift) in the absorption maximum, which are indicative of intercalation.[5]
-
Calculate the binding constant (K_b_) using the Wolfe-Shimer equation or a similar model by plotting [DNA]/(ε_a_ - ε_f_) versus [DNA].
Fluorescence Spectroscopy for DNA Interaction Studies
This method assesses the binding of a this compound derivative to DNA by observing changes in its fluorescence properties.
Materials:
-
Fluorescent this compound derivative stock solution
-
CT-DNA stock solution
-
Tris-HCl buffer
-
Quartz cuvette (1 cm path length)
-
Fluorimeter
Procedure:
-
Prepare a dilute solution of the fluorescent this compound derivative in Tris-HCl buffer.
-
Measure the fluorescence emission spectrum of the derivative alone.
-
Incrementally add aliquots of the CT-DNA stock solution to the derivative solution.
-
After each addition, mix and allow to equilibrate before recording the fluorescence spectrum.
-
Observe for fluorescence quenching or enhancement, which indicates an interaction between the derivative and DNA.
-
The binding constant can be determined using the Stern-Volmer equation if quenching is observed.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to detect conformational changes in DNA upon the binding of this compound derivatives.
Materials:
-
This compound derivative
-
CT-DNA solution
-
Tris-HCl buffer
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Record the CD spectrum of the CT-DNA solution alone in the UV range (typically 220-320 nm). The spectrum should exhibit the characteristic signature of B-form DNA with a positive band around 275 nm and a negative band around 245 nm.[6]
-
Prepare solutions with a constant concentration of DNA and increasing concentrations of the this compound derivative.
-
Record the CD spectrum for each solution after an appropriate incubation period.
-
Changes in the CD spectrum, such as shifts in the bands or changes in their intensity, indicate alterations in the DNA secondary structure, consistent with intercalation.[7][8]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC
50value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the this compound derivative for the desired time to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive evaluation of the DNA intercalating properties and anticancer potential of novel this compound derivatives.
Caption: Workflow for this compound Derivative Evaluation.
References
- 1. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzo(h)quinoline derivatives as G-quadruplex binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-UV Analysis of Benzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of Benzo[h]quinoline compounds using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols and data presented are intended to serve as a foundational resource for method development, validation, and routine analysis in research and quality control environments.
Introduction
This compound and its derivatives are a significant class of heterocyclic aromatic compounds. Their importance spans various fields, including medicinal chemistry, materials science, and environmental analysis. Accurate and reliable quantification of these compounds is crucial for drug discovery, impurity profiling, and stability testing. HPLC with UV detection is a widely adopted technique for this purpose, offering a balance of sensitivity, selectivity, and cost-effectiveness.
Experimental Protocols
This section details the methodologies for the HPLC-UV analysis of this compound compounds. The provided method is a robust starting point and may be optimized for specific matrices or analytical requirements.
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile (B52724) and methanol.
-
Water: High-purity, deionized water (18.2 MΩ·cm).
-
Acid Modifier: HPLC-grade phosphoric acid or formic acid.
-
This compound Reference Standard: Purity ≥ 98%.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]
Standard and Sample Preparation
Standard Solution Preparation:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the sample diluent to cover the desired concentration range for the calibration curve.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of sample diluent.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the HPLC-UV method for this compound analysis. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Method Validation Parameters
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value. |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Table 2: Representative Calibration Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the key components in the HPLC-UV analysis.
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Logical relationship of key components in an HPLC-UV system.
References
GC-MS methods for detection of Benzo[h]quinoline
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Benzo[h]quinoline
Introduction
This compound is a polycyclic aromatic nitrogen heterocycle. As a structural isomer of acridine (B1665455) and phenanthridine, it is of interest to researchers in environmental science, toxicology, and drug development due to its potential biological activity and presence as an environmental contaminant. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and sensitive, specific detection, making it an ideal method for the unambiguous identification and quantification of this compound in various matrices.
This document provides a comprehensive protocol for the detection and quantification of this compound using GC-MS. The methodologies are designed for researchers, scientists, and professionals in drug development who require a robust and reliable analytical procedure.
Principle of the Method
This method utilizes Gas Chromatography (GC) to separate this compound from other components in a sample matrix based on its volatility and interaction with a stationary phase capillary column. Following separation, the analyte is introduced into a Mass Spectrometer (MS). In the MS, the molecules are ionized, typically by electron impact (EI), which causes them to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of the molecular ion and its primary fragment ions are used for qualitative identification, while the ion abundance is used for quantitative measurement. For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) mode is often employed.
Experimental Protocol
Reagents and Materials
-
Solvents: Toluene (B28343) (HPLC or GC grade), Methanol (HPLC grade), Hexane (HPLC grade).
-
Standards: this compound certified reference standard. Internal Standard (IS), e.g., Chrysene-d12 or Benzo[a]pyrene-d12 (optional, for improved quantitation).[1]
-
Reagents: Anhydrous Sodium Sulfate.
-
Sample Containers: 15 mL glass centrifuge tubes.
-
Filters: 0.45 µm PTFE syringe filters.[2]
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of toluene. This solution should be stored at 4°C and protected from light.[2]
-
Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with toluene to achieve concentrations across the desired analytical range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Internal Standard (IS) Working Solution (if used): Prepare a working solution of the internal standard (e.g., 2 µg/mL Chrysene-d12) in toluene.[1]
Sample Preparation (Solid Matrix Example)
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Weighing: Accurately weigh approximately 1.0 g of the homogenized sample into a 15 mL glass centrifuge tube.[2]
-
Spiking (for QC/Matrix Spike): If preparing a Quality Control or Matrix Spike sample, add a known amount of this compound standard solution. If using an internal standard for quantification, add 50 µL of the IS working solution to all samples, standards, and blanks.[1]
-
Extraction: Add 10 mL of toluene to the sample tube.[2]
-
Ultrasonication: Place the tube in an ultrasonic bath and extract at 40°C for 30 minutes.[2][3] This process facilitates the transfer of the analyte from the sample matrix into the solvent.
-
Centrifugation: Centrifuge the sample at 4500 rpm for 5 minutes to pellet solid material.[1]
-
Filtration: Carefully transfer the supernatant (toluene extract) through a 0.45 µm PTFE syringe filter into a clean GC vial for analysis.[2]
GC-MS Instrumentation and Parameters
The following parameters serve as a robust starting point for the analysis. Optimization may be necessary depending on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| GC Column | DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[2][4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min.[1][2][4] |
| Injection Mode | Splitless.[1][2][5] |
| Injection Volume | 1.0 µL.[2] |
| Inlet Temperature | 270 - 300°C.[1][5] |
| Oven Program | Initial: 90°C, hold for 2 min. Ramp: 10-20°C/min to 320°C. Final Hold: 5 min.[2][5] |
| MS Transfer Line Temp. | 280 - 300°C.[5][6] |
| Ion Source Temp. | 230 - 250°C.[5][6] |
| Ionization Mode | Electron Impact (EI) at 70 eV. |
| MS Acquisition Mode | Full Scan (m/z 45-450) for initial identification and SIM for quantification.[5] |
Data Acquisition and Analysis
-
Full Scan Mode: In this mode, the mass spectrometer scans a wide range of m/z values to generate a complete mass spectrum of the eluting compound. The molecular ion (M+) for this compound is expected at m/z 179 . The fragmentation pattern can be compared to a spectral library for confirmation.
-
Selected Ion Monitoring (SIM) Mode: For higher sensitivity and specificity, the mass spectrometer is set to monitor only a few characteristic ions for this compound. This reduces background noise and lowers detection limits.
Table 2: Suggested Ions for SIM Analysis of this compound
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 179 | 178, 152 |
Note: The molecular ion (m/z 179) is typically the most abundant and is used for quantification. Qualifier ions are used for identity confirmation.
Method Performance and Validation
The method should be validated to ensure it is fit for purpose. Typical validation parameters and expected performance characteristics, based on similar compounds, are summarized below.
Table 3: Typical Performance Characteristics for GC-MS Analysis of Quinolines and PAHs
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.999[2][7] | The correlation coefficient for the calibration curve over the working concentration range. |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL[4][8] | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 ng/mL[4][6] | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Accuracy (Recovery) | 85 - 115%[2][8] | The closeness of the measured value to the true value, often assessed by spiking a blank matrix. |
| Precision (RSD) | < 15%[2][8] | The degree of agreement among individual test results when the procedure is applied repeatedly. |
Visualized Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the determination of this compound. The combination of chromatographic separation and mass spectrometric detection ensures reliable identification and accurate quantification. The sample preparation procedure is straightforward, and the instrumental parameters serve as an excellent starting point for method development and validation. This protocol is well-suited for routine analysis in environmental monitoring, quality control, and research laboratories.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. madison-proceedings.com [madison-proceedings.com]
- 3. researchgate.net [researchgate.net]
- 4. wwz.cedre.fr [wwz.cedre.fr]
- 5. shimadzu.com [shimadzu.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. mdpi.com [mdpi.com]
- 8. Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzo[h]quinoline Derivatives as Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of benzo[h]quinoline derivatives as potent inhibitors of topoisomerase enzymes, a critical target in cancer chemotherapy. This document outlines their cytotoxic activity, mechanistic insights, and detailed protocols for their evaluation.
Introduction
This compound derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer potential. Their planar structure allows them to intercalate with DNA and inhibit the function of topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in cancer cells. This document details the application of these derivatives and provides protocols for their investigation as topoisomerase inhibitors.
Data Presentation
The following tables summarize the cytotoxic and topoisomerase inhibitory activities of selected this compound and related derivatives.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 3e | G361 | Skin Cancer | 5.3 | [1] |
| H460 | Lung Cancer | 6.8 | [1] | |
| MCF7 | Breast Cancer | 7.6 | [1] | |
| HCT116 | Colon Cancer | 6.8 | [1] | |
| 3f | H460 | Lung Cancer | 5.4 | [1] |
| MCF7 | Breast Cancer | 4.7 | [1] | |
| HCT116 | Colon Cancer | 4.9 | [1] | |
| 3h | G361 | Skin Cancer | 5.5 | [1] |
| H460 | Lung Cancer | 5.4 | [1] | |
| MCF7 | Breast Cancer | 5.2 | [1] | |
| 3j | H460 | Lung Cancer | 4.8 | [1] |
| MCF7 | Breast Cancer | 5.2 | [1] | |
| HCT116 | Colon Cancer | 6.8 | [1] | |
| 6e | MCF-7 | Breast Cancer | 1.86 | [2] |
| A2780 | Ovarian Cancer | 2.54 | [2] | |
| C26 | Colon Cancer | 3.91 | [2] | |
| A549 | Lung Cancer | 2.87 | [2] |
Table 2: Topoisomerase Inhibitory Activity of Structurally Related Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Benzo[a]phenazine derivative 6 | Topoisomerase II | 6.9 | [1] |
| Benzo[g]quinoxaline derivative 3 | Topoisomerase IIβ | 32.16 | [3] |
| Doxorubicin (Reference) | Topoisomerase II | 9.65 | [1] |
| Doxorubicin (Reference) | Topoisomerase IIβ | 3.31 | [3] |
Mechanism of Action: Signaling Pathways
This compound derivatives exert their anticancer effects primarily through the inhibition of topoisomerase enzymes, leading to DNA damage and the induction of apoptosis. The cellular response to the DNA damage involves the activation of the ATM-H2AX signaling pathway. Subsequently, the apoptotic cascade is initiated, characterized by the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of caspases and programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Benzo[h]quinoline Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the benzo[h]quinoline scaffold. This compound and its derivatives are of significant interest due to their diverse applications in medicinal chemistry as anticancer and antifungal agents, and in materials science as components of Organic Light-Emitting Diodes (OLEDs).[1][2][3] The strategic introduction of functional groups onto the this compound core allows for the fine-tuning of its biological and photophysical properties.
Overview of Functionalization Strategies
The this compound scaffold can be functionalized at various positions through several key synthetic methodologies. The primary approaches include:
-
Direct C-H Activation/Functionalization: This modern and atom-economical method allows for the direct introduction of substituents at specific C-H bonds, often facilitated by transition metal catalysts.[4][5]
-
Halogenation: The introduction of halogen atoms provides a versatile handle for subsequent cross-coupling reactions.
-
Nitration: The nitro group can be introduced and subsequently reduced to an amino group, serving as a key building block for further derivatization.[6][7][8]
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and introducing aryl or other organic moieties.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data for various functionalization reactions on the this compound scaffold, providing a comparative overview of different catalytic systems and conditions.
Table 1: C-H Arylation of Quinoline (B57606) N-Oxides
| Entry | Catalyst (mol%) | Aryl Source | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (10) | Benzene | Ag₂CO₃ | Benzene | 130 | 24 | 2-arylquinoline N-oxide (not specified) | [5] |
| 2 | [Cp*RhCl₂]₂ (4) | Imidamide | Cu(OAc)₂, CsOAc | DCE | 100 | 12 | 2-substituted quinoline (not specified) | [5] |
Table 2: Suzuki-Miyaura Cross-Coupling of 8-bromo-6-methylquinolin-2(1H)-one
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | >95 | [9] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 | [9] |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 | [9] |
Note: The yields reported in the reference are qualitative (>95%) and have been represented as such.
Experimental Protocols
This section provides detailed, step-by-step protocols for key functionalization reactions.
Protocol 1: Direct Nitration of 6-Bromoquinoline (B19933)
This protocol describes the direct electrophilic nitration of 6-bromoquinoline, primarily yielding the 6-bromo-5-nitroquinoline (B1267105) derivative.[6]
Materials:
-
6-Bromoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 6-bromo-5-nitroquinoline.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Halide
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halo-benzo[h]quinoline with an arylboronic acid.[9]
Materials:
-
Halo-benzo[h]quinoline (e.g., 8-bromo-6-methylquinolin-2(1H)-one) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Deionized Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube, add the halo-benzo[h]quinoline (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and deionized water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted this compound.
Visualizations
The following diagrams illustrate key experimental workflows and a relevant signaling pathway.
Caption: Workflow for the direct nitration of 6-bromoquinoline.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Caption: Anticancer mechanism of this compound derivatives.
Applications in Drug Discovery and Materials Science
Anticancer Activity
Numerous functionalized this compound derivatives have demonstrated potent anti-cancer activity against various human cancer cell lines, including skin, lung, breast, and colon cancer.[1] The mechanism of action often involves the induction of oxidative stress, leading to DNA damage and subsequent apoptosis in cancer cells.[1] Additionally, some derivatives have been shown to inhibit key proteins involved in cell cycle regulation, such as cyclin-dependent kinase-2 (CDK2) and aromatase.[1][11] Certain benzo- and tetrahydrobenzo-[h]quinoline derivatives have also been investigated as DNA-intercalating antitumor agents.[12]
Antifungal Activity
Benzo[f]quinoline derivatives, structurally similar to benzo[h]quinolines, have shown promising antifungal activity, particularly against Candida albicans.[2] The proposed mechanism for some quinoline derivatives involves disrupting the fungal cell membrane, leading to increased permeability and the release of cellular contents.[13] Molecular docking studies suggest that these compounds may interact with key fungal enzymes like ATP synthase and topoisomerase II.[2]
Organic Light-Emitting Diodes (OLEDs)
The rigid and planar structure of the this compound scaffold, combined with its electronic properties, makes it a suitable candidate for use in organic light-emitting diodes (OLEDs). Functionalized benzo[f]quinolines have been utilized as bipolar host materials in the development of green phosphorescent OLEDs (PHOLEDs).[3][14][15] The introduction of different substituents allows for the tuning of the material's charge transport properties and thermal stability, which are crucial for device performance and longevity.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. "Synthesis, anticancer activity and docking study of novel benzo[h]quin" by Marwa A. Khodair, Mosaad S. Mohamed et al. [tast.researchcommons.org]
- 12. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 2,3,4-Trisubstituted Benzo[h]quinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,3,4-trisubstituted benzo[h]quinolines, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Benzo[h]quinoline derivatives are recognized for their diverse biological activities, including antibacterial and antiproliferative properties, making them attractive scaffolds for drug discovery programs.[1][2] This guide outlines two effective synthetic strategies: a novel one-pot/two-step synthesis utilizing pentachloro-2-nitro-1,3-butadiene and the classical Friedländer annulation reaction. Detailed experimental procedures, quantitative data on reaction yields, and visual representations of the synthetic workflows are presented to facilitate the replication and adaptation of these methods in a research setting.
Introduction
Benzo[h]quinolines are tricyclic azaheterocycles that have garnered considerable interest due to their presence in natural products and their wide range of pharmacological activities.[1] The development of efficient and versatile synthetic routes to access structurally diverse 2,3,4-trisubstituted benzo[h]quinolines is crucial for exploring their full therapeutic potential. This document details two robust synthetic methodologies. The first is a modern approach that offers a unique substitution pattern through a cascade reaction involving readily available starting materials.[3][4] The second is the well-established Friedländer annulation, a versatile method for constructing the quinoline (B57606) core.[5][6]
Synthesis Method 1: One-Pot/Two-Step Synthesis from Pentachloro-2-nitro-1,3-butadiene
This novel synthetic route provides access to uniquely substituted benzo[h]quinolines in gram scale.[1] The reaction proceeds via the formation of a thioperchlorobutadiene derivative, followed by reaction with naphthalen-1-amine and a base-promoted cyclization.[1][4] The synthesis can be performed as a one-pot reaction or a two-step process, with the latter generally providing higher yields.[1]
Experimental Workflow
Caption: Workflow for the two-step synthesis of 2,3,4-trisubstituted benzo[h]quinolines.
Experimental Protocols
Protocol 1: Two-Step Synthesis of Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate (5a)
Step 1: Synthesis of Ethyl 2-((2,3,4,4-tetrachloro-1-nitrobuta-1,3-dien-1-yl)thio)acetate (Intermediate 3a)
-
Dissolve pentachloro-2-nitro-1,3-butadiene (1.0 eq) in a suitable solvent such as diethyl ether.
-
Cool the solution to -30 °C.
-
Add a solution of ethyl mercaptoacetate (B1236969) (1.0 eq) in the same solvent dropwise.
-
Stir the reaction mixture at -30 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude thiodiene intermediate (3a).
-
The crude product can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate (5a)
-
Dissolve the crude thiodiene intermediate (3a) (1.0 eq) and naphthalen-1-amine (1.0 eq) in chloroform.
-
Add triethylamine (1.1 eq) to the mixture.
-
Stir the reaction at room temperature. The reaction can be monitored by TLC.
-
The interaction of the isolated intermediate with triethylamine leads to the formation of the final product with yields up to 93%.[1]
-
After the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,3,4-trisubstituted this compound (5a).
Protocol 2: One-Pot Synthesis of Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate (5a)
-
Dissolve pentachloro-2-nitro-1,3-butadiene (1.0 eq) and ethyl mercaptoacetate (1.0 eq) in THF.
-
Add naphthalen-1-amine (1.0 eq) and triethylamine (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature and monitor by TLC.
-
Work-up and purification are similar to the two-step protocol. Note that the one-pot reaction generally results in lower yields (up to 33%) compared to the two-step method.[4]
Quantitative Data
| Compound | Synthesis Method | Solvent | Base | Yield (%) |
| 5a | Two-Step | Chloroform | Triethylamine | up to 93 |
| 5a | One-Pot | THF | Triethylamine | up to 33 |
| 18a | Two-Step | Chloroform | Triethylamine | 36-87 |
Table 1: Summary of reaction conditions and yields for the synthesis of representative 2,3,4-trisubstituted benzo[h]quinolines.[1][4]
Synthesis Method 2: Friedländer Annulation
The Friedländer synthesis is a classical and highly versatile method for the construction of quinoline rings. It involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] This method can be adapted for the synthesis of 2,3,4-trisubstituted benzo[h]quinolines by using 1-amino-2-naphthaldehyde or a related ketone as the starting material.
Logical Relationship of the Friedländer Annulation
Caption: Logical flow of the Friedländer annulation for quinoline synthesis.
General Experimental Protocol
Protocol 3: General Procedure for Friedländer Synthesis of 2,3,4-Trisubstituted Benzo[h]quinolines
-
In a round-bottom flask, combine 1-amino-2-naphthaldehyde (or a corresponding ketone) (1.0 eq) and the desired carbonyl compound containing an α-methylene group (1.0-1.2 eq).
-
Add a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Introduce the catalyst. This can be an acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a base (e.g., potassium hydroxide, piperidine).[5] The choice of catalyst and solvent depends on the specific substrates.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Potential Applications in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry. The synthesized 2,3,4-trisubstituted derivatives can be screened for a variety of biological activities. For instance, certain sulfur-substituted this compound analogs have demonstrated potent antibacterial and antiproliferative activities in the single-digit micromolar range.[1][2] Furthermore, this compound derivatives have been investigated as G-quadruplex binding agents, which are of interest in cancer therapy.[7]
Conclusion
The synthetic protocols detailed in this document provide researchers with powerful tools for the construction of diverse 2,3,4-trisubstituted benzo[h]quinolines. The novel one-pot/two-step synthesis offers a route to unique substitution patterns with good to excellent yields. The classical Friedländer annulation remains a reliable and versatile method for accessing a broad range of derivatives. The ability to efficiently synthesize these compounds will undoubtedly accelerate the exploration of their therapeutic potential and applications in materials science.
References
- 1. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Way to 2,3,4-Trisubstituted Benzo[ h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities † | MDPI [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzo(h)quinoline derivatives as G-quadruplex binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[h]quinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in Benzo[h]quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield in my this compound synthesis. What are the general factors that could be responsible?
A1: Low yields in this compound synthesis are a common issue and can be attributed to several factors across different synthetic methods. These include:
-
Harsh Reaction Conditions: Many classical methods like the Skraup and Doebner-von Miller syntheses employ strong acids and high temperatures, which can lead to the degradation of starting materials and products.[1][2]
-
Side Reactions: Polymerization of intermediates (e.g., acrolein in the Skraup synthesis) and the formation of tar are frequent side reactions that consume starting materials and complicate purification.[3][4]
-
Sub-optimal Catalyst Performance: The choice and concentration of the catalyst are critical. Inefficient catalysis can lead to incomplete reactions or the formation of side products.
-
Purity of Reactants: Impurities in starting materials can interfere with the reaction and lead to lower yields.
-
Inefficient Purification: Loss of product during work-up and purification steps is a common contributor to low isolated yields.
Q2: My Skraup synthesis of this compound is extremely vigorous and producing a lot of tar. How can I control the reaction and improve the outcome?
A2: The Skraup reaction is notoriously exothermic and prone to tar formation.[1] To moderate the reaction and improve yields, consider the following:
-
Use of a Moderator: The addition of a mild oxidizing agent like ferrous sulfate (B86663) (FeSO₄) can help to control the reaction's vigor.[4][5]
-
Gradual Heating: Instead of applying high heat from the start, begin with gentle heating to initiate the reaction. Once the exothermic reaction begins, the external heat source can be removed.[1]
-
Controlled Reagent Addition: The order of reagent addition is crucial. Ensure that 1-naphthylamine (B1663977), glycerol, and the moderator are well-mixed before the slow and careful addition of concentrated sulfuric acid.[5]
-
Alternative Oxidizing Agents: While nitrobenzene (B124822) is traditionally used, other oxidizing agents like arsenic acid have been reported to result in a less violent reaction.[6]
Q3: In my Doebner-von Miller synthesis of this compound, I am getting a significant amount of polymer. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a common side reaction in the Doebner-von Miller synthesis, especially under strongly acidic conditions.[2] To minimize polymerization and improve your yield, you can:
-
Employ a Biphasic Solvent System: By using a two-phase system (e.g., water and a non-polar organic solvent like toluene), the concentration of the α,β-unsaturated carbonyl compound in the acidic aqueous phase is reduced, which in turn decreases the rate of polymerization.[7]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound dropwise to the heated reaction mixture can help maintain a low and steady concentration, favoring the desired reaction pathway over polymerization.[7]
Q4: I am struggling with regioselectivity in my Combes synthesis of a substituted this compound. What factors influence the final product?
A4: Regioselectivity in the Combes synthesis, especially with unsymmetrical β-diketones, is influenced by both steric and electronic factors.[8] The cyclization can occur on either side of the diketone. To control the regioselectivity, consider the following:
-
Steric Hindrance: Bulky substituents on the 1-naphthylamine or the β-diketone will favor the formation of the less sterically hindered regioisomer.
-
Electronic Effects: The electronic properties of the substituents on the starting materials can influence the position of the cyclization.
-
Catalyst Choice: The use of different acid catalysts can sometimes influence the regiochemical outcome.[5]
Q5: My Friedländer synthesis of this compound has a very low yield. What are the common causes and how can I address them?
A5: Low yields in the Friedländer synthesis can be due to several factors.[9] Common issues and their solutions include:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. If using traditional methods with strong acids or bases, consider modern alternatives. Catalysts like p-toluenesulfonic acid or iodine, sometimes under solvent-free conditions, can lead to higher yields.[10]
-
Aldol (B89426) Side-Reactions: The ketone reactant can undergo self-condensation, especially under basic conditions.[10] Using milder conditions or a different catalyst can help minimize this.
-
Stability of Starting Materials: The 2-amino-1-naphthaldehyde (B15071716) starting material can be unstable. Using it freshly prepared or in situ generation can improve results.
Troubleshooting Guides
Skraup Synthesis: Low Yield and Tar Formation
| Symptom | Potential Cause | Suggested Solution |
| Reaction is too violent and difficult to control. | Highly exothermic nature of the reaction.[1] | Add a moderator such as ferrous sulfate (FeSO₄).[4] Ensure slow and controlled heating. Add sulfuric acid slowly with cooling.[5] |
| A large amount of black, intractable tar is formed. | Polymerization of the acrolein intermediate under harsh acidic conditions.[3][4] | Use a moderator to prevent localized overheating. Ensure efficient stirring. Avoid excessive heating. |
| Low yield of this compound. | Incomplete reaction or product degradation. | Ensure the reaction is refluxed for a sufficient amount of time after the initial exothermic phase. Use a milder oxidizing agent if product degradation is suspected. |
| Difficulty in isolating the product from the tar. | The non-volatile nature of the tarry byproducts. | Use steam distillation to separate the volatile this compound from the tar.[1] The crude product can then be extracted from the distillate. |
Doebner-von Miller Synthesis: Polymerization and Side Products
| Symptom | Potential Cause | Suggested Solution |
| Formation of a resinous or polymeric solid. | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2] | Employ a biphasic reaction medium (e.g., water-toluene) to sequester the carbonyl compound.[7] Add the carbonyl compound slowly to the reaction mixture. |
| Low yield of the desired this compound. | Inefficient cyclization or oxidation. | Ensure the use of an appropriate acid catalyst at an optimal concentration. Include an oxidizing agent if the dihydro- intermediate is being isolated. |
| Complex mixture of products observed by TLC or GC-MS. | Multiple side reactions occurring. | Optimize reaction temperature; lower temperatures may favor the desired product. Screen different acid catalysts (both Brønsted and Lewis acids).[7] |
Combes Synthesis: Low Yield and Isomer Formation
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting materials. | Inefficient formation of the enamine intermediate or cyclization. | Ensure the use of an effective acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid).[5] Optimize the reaction temperature and time. |
| Formation of regioisomers with unsymmetrical β-diketones. | Lack of regiocontrol in the cyclization step.[8] | Use a symmetrical β-diketone if possible. If using an unsymmetrical diketone, try to leverage steric hindrance by using bulkier substituents to favor one isomer. |
| Low isolated yield after work-up. | Product loss during purification. | Optimize the purification method. Recrystallization or column chromatography may be necessary. |
Friedländer Synthesis: Low Yield and Side Reactions
| Symptom | Potential Cause | Suggested Solution |
| Low or no product formation. | Inactive catalyst or unsuitable reaction conditions.[9] | Screen different acid or base catalysts. Optimize reaction temperature and time. Consider using modern catalytic systems like ionic liquids or solid-supported acids. |
| Formation of aldol condensation byproducts. | Self-condensation of the ketone reactant.[10] | Use milder reaction conditions. Consider using an acid catalyst instead of a base. |
| Degradation of the 2-amino-1-naphthaldehyde starting material. | Instability of the aldehyde. | Prepare the 2-amino-1-naphthaldehyde immediately before use or generate it in situ. |
| Mixture of regioisomers with unsymmetrical ketones. | Lack of regioselectivity in the initial condensation. | Modify the ketone with a directing group. Experiment with different catalysts that may influence regioselectivity. |
Data Presentation
Table 1: Comparison of Classical this compound Synthesis Methods
| Synthesis Method | Key Reactants | Typical Conditions | Common Issues | Reported Yield Range |
| Skraup | 1-Naphthylamine, Glycerol, H₂SO₄, Oxidizing Agent | High temperature (120-170°C)[11][12] | Violent exotherm, tar formation, low yields[1] | 14-47% (for general quinolines)[11] |
| Doebner-von Miller | 1-Naphthylamine, α,β-Unsaturated Aldehyde/Ketone, Acid | Reflux | Polymerization of carbonyl compound, side product formation[2] | 18-37% (for general quinolines)[11] |
| Combes | 1-Naphthylamine, β-Diketone, Acid | 60-105°C[11] | Regioselectivity issues with unsymmetrical diketones[8] | Moderate to Good[11] |
| Friedländer | 2-Amino-1-naphthaldehyde, Ketone/Aldehyde with α-methylene group, Acid/Base | Varies widely with catalyst | Aldol side reactions, starting material instability[9][10] | Can be high with optimized methods (>80%)[9] |
Experimental Protocols
Protocol 1: Skraup Synthesis of this compound
This protocol is adapted from general Skraup synthesis procedures and should be performed with extreme caution due to the highly exothermic nature of the reaction.
-
Materials:
-
1-Naphthylamine
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (B78521) solution (for work-up)
-
-
Procedure:
-
In a large, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 1-naphthylamine and glycerol.
-
Add ferrous sulfate heptahydrate to the mixture.
-
Slowly and carefully add nitrobenzene.
-
Heat the mixture gently to initiate the reaction. The reaction is highly exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[13]
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool. Carefully dilute with water and then make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Perform steam distillation to separate the this compound from the tarry residue.[1]
-
Extract the this compound from the distillate using an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Doebner-von Miller Synthesis of this compound
This protocol utilizes a biphasic system to minimize polymerization.
-
Materials:
-
1-Naphthylamine
-
Crotonaldehyde (B89634) (or another α,β-unsaturated aldehyde)
-
Hydrochloric acid
-
Sodium hydroxide solution (for work-up)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1-naphthylamine in aqueous hydrochloric acid.
-
Heat the mixture to reflux.
-
Dissolve crotonaldehyde in toluene and place it in the dropping funnel.
-
Add the crotonaldehyde solution dropwise to the refluxing 1-naphthylamine solution over a period of 1-2 hours.[7]
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a concentrated sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 3: Combes Synthesis of 2,4-Dimethylthis compound
This is a representative protocol for a substituted this compound.
-
Materials:
-
1-Naphthylamine
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
In a round-bottom flask, mix 1-naphthylamine and acetylacetone.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.[12]
-
After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.
-
Heat the mixture on a water bath at 100°C for 15-20 minutes.[12]
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
-
Protocol 4: Friedländer Synthesis of this compound
This is a general protocol; the optimal catalyst and conditions may vary.
-
Materials:
-
2-Amino-1-naphthaldehyde
-
Acetaldehyde (or another compound with an α-methylene group)
-
Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)
-
Solvent (e.g., ethanol, toluene)
-
-
Procedure:
-
Dissolve 2-amino-1-naphthaldehyde and the carbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: General experimental workflow for the Skraup synthesis.
Caption: Troubleshooting logic for low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jptcp.com [jptcp.com]
- 4. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. organicreactions.org [organicreactions.org]
- 7. benchchem.com [benchchem.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. iipseries.org [iipseries.org]
- 13. The synthesis of benzo[h]quinolines as topoisomerase inhibitors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselectivity in Friedländer Annulation
Welcome to the technical support center for the Friedländer Annulation reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve regioselectivity issues encountered during the synthesis of quinolines and related heterocycles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioselectivity issues in the Friedländer annulation?
A1: Regioselectivity issues in the Friedländer synthesis typically arise when an unsymmetrical ketone is reacted with a 2-aminoaryl aldehyde or ketone. The reaction can proceed through two different enolate or enamine intermediates, leading to the formation of a mixture of regioisomeric quinoline (B57606) products. The preferred reaction pathway is influenced by factors such as steric hindrance, electronic effects of substituents, and the reaction conditions employed.[1][2]
Q2: How does the choice of catalyst influence the regiochemical outcome?
A2: The catalyst plays a crucial role in directing the regioselectivity. While traditional acid or base catalysis can often lead to mixtures of products, specific catalysts have been developed to favor the formation of a single isomer.[1] For instance, cyclic secondary amines like pyrrolidine (B122466) and its derivatives have been shown to favor the formation of 2-substituted quinolines.[3] In contrast, oxide catalysts may yield 2,3-dialkyl substituted products.[3] Lewis acids and ionic liquids have also been employed to enhance regioselectivity.[1][4]
Q3: Can reaction conditions such as temperature and addition rate affect regioselectivity?
A3: Yes, reaction conditions are critical. For certain catalytic systems, such as those employing the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), it has been observed that higher temperatures and the slow addition of the methyl ketone substrate can significantly improve the regioselectivity in favor of the 2-substituted product.[3][5]
Q4: Are there any substrate modifications that can be made to control regioselectivity?
A4: Substrate modification can be a powerful strategy. Introducing a directing group on the α-carbon of the ketone can effectively control the site of condensation.[1] Additionally, the electronic properties of substituents on the 2-aminoaryl carbonyl compound can influence the reactivity of the intermediates and thus the final product ratio.[1]
Troubleshooting Guides
Issue 1: Formation of a Mixture of Regioisomers with an Unsymmetrical Ketone
Symptoms:
-
Difficult purification due to the presence of multiple quinoline isomers.
-
Reduced yield of the desired product.
Possible Causes & Solutions:
| Cause | Solution |
| Lack of regiochemical control in the initial condensation step. | Catalyst Selection: The choice of catalyst is a key factor. For the preferential formation of 2-substituted quinolines from methyl ketones, consider using a cyclic secondary amine catalyst. Pyrrolidine and, notably, the bicyclic amine TABO have demonstrated high regioselectivity.[3] For instance, TABO has achieved up to a 96:4 ratio for 2-substituted 1,8-naphthyridines.[3] Lewis acids can also be employed to improve regioselectivity.[1] |
| Inappropriate Reaction Conditions. | Optimize Temperature and Addition Rate: When using amine catalysts like TABO, increasing the reaction temperature can positively impact regioselectivity.[3] Furthermore, the slow addition of the unsymmetrical methyl ketone to the reaction mixture containing the 2-aminoaryl aldehyde and the catalyst at an elevated temperature can significantly enhance the formation of the desired regioisomer.[5][6] |
| Solvent Effects. | Solvent Screening: The polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates. A systematic screening of solvents is recommended. In some cases, ionic liquids, such as 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4), have been shown to act as both a solvent and a promoter, leading to regiospecific synthesis.[4][7] |
| Substrate Reactivity. | Substrate Modification: If catalyst and condition optimization are insufficient, consider modifying the ketone substrate. Introducing a bulky substituent can sterically hinder one of the α-positions, thereby directing the condensation to the less hindered site.[1] |
Data Presentation
Table 1: Effect of Amine Catalysts on the Regioselectivity of the Friedländer Annulation
| Catalyst | Regioisomeric Ratio (2-substituted : 2,3-disubstituted) | Isolated Yield of Major Isomer (%) | Reference |
| Pyrrolidine | ≥84:16 (for quinolines) | 65-84 | [3] |
| TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) | ≥90:10 (for 1,8-naphthyridines) | 65-84 | [3] |
| TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) at 75°C | 96:4 (for a 1,8-naphthyridine) | Not specified | [3] |
Table 2: Influence of Ionic Liquids on Friedländer Annulation
| Ionic Liquid | Conditions | Product Type | Yield (%) | Reference |
| 1-butylimidazolium tetrafluoroborate ([Hbim]BF4) | Catalyst-free, mild conditions | Regiospecific 2,3-dialkylquinolines | High | [4][7] |
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines using a TABO Catalyst[6]
Objective: To synthesize a 2-substituted quinoline with high regioselectivity using an unsymmetrical methyl ketone.
Materials:
-
2-Aminoaromatic aldehyde (1.0 eq)
-
Unsymmetrical methyl ketone (1.1-1.5 eq)
-
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (10 mol %)
-
Toluene
Procedure:
-
To a solution of the 2-aminoaromatic aldehyde and the TABO catalyst in toluene, heat the mixture to the desired temperature (e.g., 75 °C).
-
Slowly add the unsymmetrical methyl ketone to the heated reaction mixture over a period of time.
-
Maintain the reaction at the elevated temperature and monitor its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Perform an appropriate work-up, which may include aqueous extraction to remove the catalyst and any water-soluble byproducts.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired 2-substituted quinoline.
Protocol 2: Regiospecific Friedländer Annulation Promoted by an Ionic Liquid[4][7]
Objective: To achieve a regiospecific synthesis of a quinoline derivative using an ionic liquid as a promoter and solvent.
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 eq)
-
Carbonyl compound with an α-methylene group (1.1-1.5 eq)
-
1-butylimidazolium tetrafluoroborate ([Hbim]BF4)
Procedure:
-
In a reaction vessel, combine the 2-aminoaryl aldehyde or ketone and the carbonyl compound in the ionic liquid, 1-butylimidazolium tetrafluoroborate.
-
Stir the mixture at a suitable temperature (reactions have been shown to proceed well under relatively mild conditions). No additional catalyst is required.
-
Monitor the reaction progress until the starting materials are consumed.
-
After the reaction is complete, the product can be extracted from the ionic liquid using an organic solvent (e.g., ethyl acetate).
-
The ionic liquid can often be recovered, purified, and reused.
-
The combined organic extracts are washed, dried, and concentrated to yield the crude product.
-
Purify the product by standard methods such as column chromatography or recrystallization.
Visualizations
Caption: Competing reaction pathways leading to different regioisomers.
Caption: Experimental workflow for optimizing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Ionic liquid-promoted regiospecific Friedlander annulation: novel synthesis of quinolines and fused polycyclic quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzo[h]quinoline by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Benzo[h]quinoline using column chromatography.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Issue 1: My this compound spot is streaking or tailing on the TLC plate and the column.
-
Question: I'm observing significant streaking (tailing) of my this compound spot on the TLC plate, leading to poor separation during column chromatography. What causes this and how can I fix it?
-
Answer: Tailing is a common issue when purifying nitrogen-containing heterocycles like this compound on silica (B1680970) gel. The basic nitrogen atom in the quinoline (B57606) ring can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, causing the compound to "stick" and elute slowly and unevenly.[1][2]
Solutions:
-
Add a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to your eluent system. Triethylamine (B128534) (NEt₃ or TEA) is commonly used at a concentration of 0.5-2%.[3] This will neutralize the acidic sites on the silica gel, resulting in sharper peaks and improved separation.[2]
-
Alternative Stationary Phase: Consider using a different stationary phase. Neutral or basic alumina (B75360) can be a good alternative to silica gel for basic compounds.[4] For particularly sensitive compounds, Florisil or cellulose (B213188) might also be suitable.
-
Reversed-Phase Chromatography: If your compound and impurities have suitable solubility, reversed-phase chromatography on a C18 column can be an effective alternative.[5]
-
Issue 2: Poor or no separation of this compound from impurities.
-
Question: I'm struggling to separate my this compound from closely related impurities. What can I do to improve the resolution?
-
Answer: Achieving good separation requires careful optimization of the mobile phase and column parameters.
Solutions:
-
Optimize the Solvent System: The choice of eluent is critical.[4] Use Thin Layer Chromatography (TLC) to screen various solvent systems. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.[6] A lower Rf value generally leads to better separation on the column.
-
Use a Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This will help to first elute the less polar impurities, followed by your target compound, and finally the more polar impurities.
-
Column Packing and Dimensions: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A longer, narrower column will generally provide better resolution than a shorter, wider column.[4] The amount of silica gel used should typically be 20-50 times the weight of your crude sample for effective separation.[4]
-
Sample Loading: Load your sample onto the column in a minimal amount of solvent to ensure a narrow starting band. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column, can also significantly improve resolution.
-
Issue 3: this compound is not eluting from the column.
-
Question: My this compound seems to be stuck on the column and won't elute, even with a highly polar solvent system. What could be the problem?
-
Answer: This issue can arise from several factors, including compound decomposition or very strong interaction with the stationary phase.
Solutions:
-
Check for Decomposition: this compound might be degrading on the acidic silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If decomposition is suspected, use a deactivated silica gel (with triethylamine) or an alternative stationary phase like alumina.
-
Increase Solvent Polarity Drastically: If the compound is highly polar or strongly adsorbed, a significant increase in solvent polarity may be required. A common solvent system for eluting stubborn polar compounds is a mixture of methanol (B129727) in dichloromethane.[3]
-
Check for Insolubility: Your compound might have precipitated at the top of the column if it is not very soluble in the initial eluent. Ensure your sample is fully dissolved before loading.
-
Data Presentation
The selection of an appropriate solvent system is crucial for the successful purification of this compound. The following table provides a guide to common solvent systems and their expected effects on the retention factor (Rf). The optimal Rf for column chromatography is typically in the range of 0.2-0.4.
| Stationary Phase | Eluent System (v/v) | Expected Rf of this compound | Notes |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1, 8:2, 7:3) | Low to Medium (0.1 - 0.5) | A good starting point for many organic compounds. The polarity can be easily tuned by adjusting the ratio. |
| Silica Gel | Dichloromethane / Methanol (e.g., 99:1, 98:2, 95:5) | Medium to High (0.3 - 0.8) | A more polar system suitable for compounds that do not move significantly in Hexane/EtOAc. |
| Silica Gel + 1% TEA | Hexane / Ethyl Acetate (e.g., 8:2) | Higher than without TEA | The addition of triethylamine (TEA) will reduce tailing and generally increase the Rf value of basic compounds like this compound.[2] |
| Alumina (Neutral) | Hexane / Ethyl Acetate (e.g., 9:1) | Varies (often higher than silica) | A good alternative to silica gel for basic compounds to avoid decomposition and strong adsorption. |
| Reversed-Phase C18 | Acetonitrile / Water with 0.1% Formic Acid | Varies | In reversed-phase, more polar compounds elute earlier. The acidic modifier helps to protonate the quinoline nitrogen and improve peak shape.[5] |
Note: These Rf values are estimates and can vary depending on the specific conditions (e.g., temperature, plate manufacturer, chamber saturation).
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of this compound on Silica Gel
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen starting eluent (a less polar solvent mixture). The consistency should be pourable but not too dilute.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a small layer of sand on top of the cotton plug.
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.
-
Allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound sample in a minimal amount of the eluent or a more polar solvent if necessary for solubility.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel until the liquid level is just at the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by spotting the collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure this compound.
-
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Overcoming Poor Solubility of Benzo[h]quinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Benzo[h]quinoline derivatives in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and ensure the reliability and reproducibility of your results.
Frequently Asked questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: this compound and its derivatives are polycyclic aromatic hydrocarbons containing a nitrogen atom. Their rigid, planar structure and high lipophilicity contribute to their inherently low aqueous solubility. This can lead to precipitation when diluting stock solutions (typically in organic solvents like DMSO) into aqueous buffers or cell culture media.[1][2]
Q2: I've dissolved my this compound derivative in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?
A2: This is a common phenomenon known as "antisolvent precipitation." DMSO is a strong organic solvent that can dissolve many nonpolar compounds. However, when this concentrated DMSO stock is introduced into an aqueous environment (the "antisolvent"), the overall polarity of the solvent system increases dramatically. This causes the poorly soluble this compound derivative to crash out of the solution as it exceeds its solubility limit in the final aqueous medium.[3][4]
Q3: How does pH affect the solubility of my this compound derivative?
A3: The quinoline (B57606) core of your compound contains a basic nitrogen atom.[5][6] In acidic conditions (lower pH), this nitrogen can become protonated, forming a more polar, cationic salt that is generally more soluble in aqueous solutions.[5][6] Conversely, at higher pH, the compound will likely be in its neutral, free-base form, which is less water-soluble. Therefore, adjusting the pH of your aqueous buffer can be a powerful tool to enhance solubility, provided it is compatible with your experimental system.[1]
Q4: Can the poor solubility of my compound affect my biological assay results?
A4: Absolutely. If your compound precipitates in the assay medium, the actual concentration exposed to your biological system (e.g., cells or enzymes) will be lower and more variable than the intended concentration. This can lead to an underestimation of the compound's potency (e.g., higher IC50 values), poor structure-activity relationships (SAR), and a lack of reproducibility in your experiments.[1][2]
Q5: What are some general strategies to improve the solubility of this compound derivatives?
A5: Several strategies can be employed, including:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[7]
-
pH Adjustment: Modifying the pH of the aqueous solution to ionize the compound.[1]
-
Excipients: Incorporating solubilizing agents like cyclodextrins or surfactants.[1]
-
Formulation Technologies: For in vivo studies, more advanced techniques like solid dispersions, micronization, or nanoparticle formulations can be considered.
Troubleshooting Guide
If you are experiencing precipitation of your this compound derivative, use the following guide to identify and resolve the issue.
Issue 1: Compound precipitates when preparing a stock solution in an organic solvent (e.g., DMSO).
| Possible Cause | Suggested Solution |
| Concentration is too high. | Prepare a less concentrated stock solution. Start with 10 mM and dilute further if precipitation persists. |
| Incorrect solvent choice. | While DMSO is a common first choice, other organic solvents like N,N-dimethylformamide (DMF) or ethanol (B145695) could be tested.[7] |
| Compound has degraded. | Use a fresh vial of the compound. Ensure proper storage conditions (cool, dry, and protected from light). |
| Incomplete dissolution. | Use gentle warming (37°C) or sonication to aid dissolution. Always visually inspect for a clear solution before use.[7] |
Issue 2: Compound precipitates upon dilution of the stock solution into aqueous media.
| Possible Cause | Suggested Solution |
| Exceeding aqueous solubility. | Reduce the final concentration of the compound in the aqueous medium. Perform a serial dilution to find the maximum soluble concentration. |
| Rapid change in solvent polarity. | Use a stepwise dilution method. See Protocol 2: Stepwise Dilution into Aqueous Media . |
| Suboptimal pH of the medium. | Adjust the pH of the final aqueous solution. See Protocol 3: pH Modification for Solubility Enhancement . |
| Insufficient solubilizing agents. | Incorporate co-solvents, surfactants, or cyclodextrins in the final aqueous medium. See Protocol 4: Use of Co-solvents and Surfactants and Protocol 5: Solubility Enhancement using Cyclodextrins . |
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Reference |
| This compound | C₁₃H₉N | 179.22 | 3.4 | [6] |
| 2-Aminothis compound | C₁₃H₁₀N₂ | 194.23 | 3.1 | [8] |
| Benzo[f]quinoline | C₁₃H₉N | 179.22 | 3.5 | [9] |
Experimental Protocols
Here are detailed protocols for common techniques to improve the solubility of this compound derivatives.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh a precise amount of your this compound derivative into a sterile microcentrifuge tube.
-
Calculate the required volume of high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you can try gentle warming in a 37°C water bath for 5-10 minutes or sonication in a water bath for 5-10 minutes.[10]
-
Visually inspect the solution to ensure it is clear and free of particulates. If not, centrifuge at high speed (>10,000 x g) for 5-10 minutes and use the supernatant.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Protocol 2: Stepwise Dilution into Aqueous Media
This method helps to prevent rapid changes in solvent polarity that can cause precipitation.
-
Prepare your concentrated stock solution in 100% DMSO as described in Protocol 1.
-
Create an intermediate dilution of your stock solution in your aqueous buffer or media. For example, add 1 µL of a 10 mM DMSO stock to 99 µL of the aqueous medium to get a 100 µM solution with 1% DMSO.
-
Vortex gently immediately after adding the stock solution.
-
Use this intermediate dilution to make your final dilutions for your experiment. This gradual decrease in solvent polarity can help keep the compound in solution.[7]
Protocol 3: pH Modification for Solubility Enhancement
This protocol is for ionizable this compound derivatives.
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). The buffer choice should be compatible with your downstream assay.
-
Add a known excess amount of the this compound derivative powder to a fixed volume of each buffer.
-
Shake or agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[3]
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The buffer system that provides the highest solubility and is compatible with your assay should be used for subsequent experiments.
Protocol 4: Use of Co-solvents and Surfactants
-
Prepare your aqueous buffer or medium.
-
Add a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), to the aqueous medium. The final concentration of the co-solvent should be kept as low as possible to avoid affecting your biological system (typically <1%).
-
Alternatively, add a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically below 0.1% w/v), to your aqueous medium.[1]
-
Prepare your this compound derivative solution by diluting the DMSO stock into this co-solvent or surfactant-containing medium while vortexing.
Protocol 5: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[1]
-
Prepare a stock solution of a suitable cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer. Concentrations can range from 1% to 10% (w/v).
-
Slowly add your concentrated this compound derivative stock solution (in DMSO) dropwise to the cyclodextrin solution while vigorously vortexing.
-
Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours to facilitate the formation of the inclusion complex. The optimal time should be determined empirically.[1]
-
Centrifuge the solution at high speed (>10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant, which now contains the solubilized compound-cyclodextrin complex, for use in your experiments.[1]
Mandatory Visualizations
Troubleshooting Workflow for Compound Precipitation
A troubleshooting workflow for addressing the precipitation of this compound derivatives.
Signaling Pathway: Inhibition of CDK2 by this compound Derivatives
Inhibition of the CDK2 signaling pathway by certain this compound derivatives, leading to cell cycle arrest.[7][8]
Signaling Pathway: EGFR Inhibition and Downstream Effects
Inhibition of the EGFR signaling pathway by some this compound derivatives, affecting cell survival and proliferation.[1][8]
Logical Relationship: DNA Damage Response
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological profile and computational insights of new derivatives of benzo [B][1,4] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. Benzo(h)quinoline | C13H9N | CID 9191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Synthesis, anticancer activity and docking study of novel benzo[h]quin" by Marwa A. Khodair, Mosaad S. Mohamed et al. [tast.researchcommons.org]
- 9. Benzo(F)Quinoline | C13H9N | CID 6796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Benzo[h]quinoline Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the stability of Benzo[h]quinoline metal complexes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis, purification, and characterization of this compound metal complexes.
Synthesis & Purification
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound and other N-heterocyclic metal complexes can arise from several factors. A systematic approach is best for troubleshooting:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of material. For instance, some syntheses require refluxing for several hours to go to completion.
-
Purity of Reagents: Impurities in the this compound ligand, metal salt, or solvents can lead to side reactions. Ensure you are using reagents of appropriate purity and that solvents are dry, especially for air-sensitive reactions.[1]
-
Atmospheric Sensitivity: Many transition metal complexes are sensitive to atmospheric moisture and oxygen, which can cause decomposition of the starting materials or the final product. If you suspect sensitivity, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Inefficient Mixing: For heterogeneous reactions (e.g., if a reactant is not fully dissolved), inadequate stirring can lead to poor reaction rates. Ensure the stir rate is sufficient for the scale and viscosity of your reaction mixture.
-
Product Solubility: The desired complex might have some solubility in the reaction solvent, preventing complete precipitation. If this is the case, try cooling the reaction mixture in an ice bath or partially evaporating the solvent to encourage precipitation.
Q2: My complex appears to decompose during synthesis or workup. How can I prevent this?
A2: Decomposition is a common issue, often indicated by unexpected color changes or the formation of an insoluble, amorphous precipitate.
-
Thermal Instability: The complex may be unstable at the reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to check for product degradation over time. If unstable, consider running the reaction at a lower temperature for a longer duration.
-
Oxidation: Some metal centers are prone to oxidation. If you observe your complex being oxidized, you must work under an inert atmosphere and use degassed, dry solvents. Solvents like DMSO can sometimes act as oxidants and are difficult to dry properly, so they may be a poor choice for highly reactive complexes.[2]
-
pH Sensitivity: The stability of the complex can be highly dependent on pH. During workup, washing with acidic or basic solutions could cause decomposition. Use neutral washing steps (e.g., with distilled water or brine) if possible.
Q3: I'm having trouble crystallizing my complex for X-ray diffraction. What techniques can I try?
A3: Crystallization can be challenging and often requires trial and error. If your complex is stable, several techniques can be employed:
-
Slow Evaporation: Dissolve the complex in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.
-
Solvent Diffusion (Layering): Create a layered system with a solvent in which the complex is soluble and an "anti-solvent" in which it is insoluble. The slow diffusion of the anti-solvent into the complex solution can induce crystal growth. Common solvent/anti-solvent pairs include Dichloromethane/Hexane, DMF/Ether, and Methanol/Ether.
-
Vapor Diffusion: Place a vial containing the dissolved complex inside a larger sealed jar containing an anti-solvent. The vapor from the anti-solvent will slowly diffuse into the vial, reducing the solubility of the complex and promoting crystallization.
-
Cooling: Dissolve the complex in a minimal amount of a suitable solvent at an elevated temperature and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Rapid cooling often leads to powder precipitation rather than crystal formation.[3]
Characterization
Q4: I can see my complex in the mass spectrum, but the ¹H NMR spectrum shows very broad peaks or no peaks at all. What is happening?
A4: This is a classic issue when working with paramagnetic metal complexes.
-
Paramagnetism: If your metal center has unpaired electrons (e.g., Cu(II), high-spin Co(II), Ni(II)), it is paramagnetic. The unpaired electrons cause rapid nuclear relaxation, leading to significant broadening of NMR signals, often beyond detection in a standard spectrum.
-
Confirmation: If you suspect paramagnetism, you can run a magnetic susceptibility experiment (e.g., using a Gouy balance or Evans method NMR).
-
Troubleshooting:
-
Expand the Spectral Width: Paramagnetic peaks can appear over a very wide chemical shift range (e.g., from -100 to +200 ppm). Try acquiring the spectrum with a much wider spectral window.
-
Use a Different Nucleus: ¹³C NMR might sometimes provide more information if the proton peaks are too broad, as carbon nuclei are less affected by the paramagnetic center.
-
Alternative Characterization: Rely on other techniques for structural confirmation, such as FT-IR (look for shifts in ligand vibrational modes upon coordination), UV-Vis spectroscopy, elemental analysis, and mass spectrometry.
-
Q5: The FT-IR spectrum of my complex looks very similar to my free ligand. How can I confirm coordination?
A5: While the changes can be subtle, coordination of the this compound ligand to a metal center typically results in noticeable shifts in the FT-IR spectrum.
-
Focus on Key Vibrations: The most informative region is often where C=N and C=C stretching vibrations of the quinoline (B57606) ring system occur (typically ~1500-1650 cm⁻¹). Upon coordination to a metal, the electron density in the ring changes, causing these bands to shift, usually to a lower frequency (wavenumber). Shifts of 10-35 cm⁻¹ are common indicators of coordination.
-
Look for New Bands: In the far-IR region (typically below 600 cm⁻¹), new, weaker bands corresponding to the metal-nitrogen (M-N) and potentially metal-oxygen (if co-ligands are present) stretching vibrations may appear.
Quantitative Stability Data
Table 1: Formation Constants (K) for Transition Metal Complexes with ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol) [4]
| Metal Ion | Formation Constant (K) | Geometry |
| Ni(II) | 3.8 x 10⁵ | Square Planar |
| Cu(II) | 2.9 x 10⁶ | Square Pyramidal |
| Zn(II) | 2.3 x 10⁶ | Tetrahedral |
| Note: These constants were determined for a specific quinoline derivative and should be used as representative examples.[4] |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Metal Complex (e.g., M(bquin)₂Cl₂)
This protocol describes a general method for synthesizing a dichlorido-bis(this compound)metal(II) complex.
Materials:
-
This compound (bquin)
-
Metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Absolute Ethanol (B145695) or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Ligand Solution: Dissolve this compound (2.0 mmol) in 50 mL of absolute ethanol in a round-bottom flask. Stir the solution until the ligand is fully dissolved. Gentle warming may be required.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) chloride salt (1.0 mmol) in 25 mL of ethanol.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed immediately.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux with continuous stirring for 3-5 hours. The reaction progress can be monitored by TLC.
-
Isolation: After the reflux period, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator and then cool the solution in an ice bath to induce precipitation.
-
Washing: Wash the collected solid product several times with small portions of cold ethanol to remove any unreacted starting materials, followed by a final wash with diethyl ether.
-
Drying: Dry the final complex in a vacuum desiccator over fused CaCl₂ or silica (B1680970) gel.
-
Characterization: Characterize the dried product using FT-IR, UV-Vis, elemental analysis, and mass spectrometry.
Protocol 2: Determination of Stability Constants by Potentiometric Titration (Irving-Rossotti Method)
This method is used to determine the stepwise stability constants of a metal-ligand complex in solution by monitoring pH changes.[5][6][7]
Solutions Required:
-
Titrant: Standardized carbonate-free NaOH solution (e.g., 0.1 M).
-
Solution A (Acid Blank): A known concentration of a strong acid (e.g., 0.01 M HClO₄ or HNO₃) and a background electrolyte to maintain constant ionic strength (e.g., 0.1 M KNO₃).
-
Solution B (Ligand + Acid): Same composition as Solution A, but also containing a known concentration of the this compound ligand (e.g., 0.005 M).
-
Solution C (Metal + Ligand + Acid): Same composition as Solution B, but also containing a known concentration of the metal salt (e.g., 0.001 M metal nitrate). The ligand is in excess.
Procedure:
-
Calibration: Calibrate the pH meter with standard buffer solutions (pH 4.0, 7.0, and 9.2).
-
Titration of Solution A: Pipette a known volume (e.g., 50 mL) of Solution A into a double-walled titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C). Titrate this solution with the standardized NaOH, recording the pH after each incremental addition (e.g., 0.1 mL). Continue well past the equivalence point.
-
Titration of Solution B: Repeat the titration procedure exactly as in step 2, but using Solution B.
-
Titration of Solution C: Repeat the titration procedure exactly as in step 2, but using Solution C.
-
Data Analysis:
-
Plot the three titration curves (pH vs. volume of NaOH added).
-
From the horizontal shifts between the curves, calculate the average number of protons associated with the ligand (n̅ₐ) for the ligand protonation constants.
-
From the shifts between curves B and C, calculate the average number of ligands attached per metal ion (n̅) and the free ligand concentration ([L]).
-
Construct a "formation curve" by plotting n̅ versus pL (where pL = -log[L]).
-
Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, at n̅ = 0.5, pL = log K₁; at n̅ = 1.5, pL = log K₂.
-
Visualizations: Workflows and Relationships
Caption: General workflow for the synthesis and purification of a this compound metal complex.
Caption: Experimental workflow for determining stability constants via potentiometric titration.
Caption: Key factors influencing the thermodynamic stability of metal complexes.
References
- 1. iupac.org [iupac.org]
- 2. issr.edu.kh [issr.edu.kh]
- 3. This compound [webbook.nist.gov]
- 4. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hakon-art.com [hakon-art.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsart.com [ijsart.com]
Technical Support Center: C-H Functionalization of Benzo[h]quinoline
Welcome to the technical support center for the C-H functionalization of Benzo[h]quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these advanced synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the C-H functionalization of this compound?
A1: The primary challenges in the C-H functionalization of this compound revolve around achieving high yields and controlling regioselectivity. Specific issues include:
-
Low Reaction Yield/Conversion: This can be attributed to catalyst deactivation, suboptimal reaction conditions, or the inherent stability of the C-H bonds in the extended aromatic system.
-
Poor Regioselectivity: The this compound scaffold presents multiple potential sites for C-H activation. Directing functionalization to a specific position (e.g., C2, C7, C10) can be difficult and often results in mixtures of isomers.[1][2]
-
Steric Hindrance: The rigid, planar structure of this compound can create significant steric hindrance, particularly at positions close to the annulated rings, which can impede the approach of the catalyst and coupling partners.
-
Catalyst Poisoning: The nitrogen atom in the quinoline (B57606) core can act as a Lewis base and coordinate strongly to the metal catalyst, potentially leading to catalyst inhibition or deactivation.[3]
Q2: How does the choice of catalyst influence the outcome of the reaction?
A2: The catalyst is a critical component for a successful C-H functionalization. Transition metal catalysts, most commonly Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru), are pivotal.[4][5][6]
-
Palladium catalysts are extensively used for various C-H functionalizations, including arylations and alkenylations.[7] The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligands can significantly impact catalyst stability and reactivity.
-
Rhodium catalysts are often employed for their high reactivity and ability to facilitate challenging C-H activations, such as aminations and annulations.[8][9][10]
-
Ruthenium catalysts offer a cost-effective and versatile option, particularly for arylations using readily available arylsulfonyl chlorides as coupling partners.[5][11]
Q3: What is the role of a directing group in controlling regioselectivity?
A3: A directing group is a functional group covalently attached to the this compound scaffold that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond. This chelation-assisted strategy is one of the most effective ways to control regioselectivity, favoring functionalization at the ortho-position to the directing group.[4] Common directing groups for N-heterocycles include amides, N-oxides, and pivaloyl groups.[1][12] The use of a directing group can often override the inherent electronic preferences of the this compound ring system.
Q4: Why is the use of an N-oxide beneficial in the C-H functionalization of this compound?
A4: Converting the quinoline nitrogen to an N-oxide serves two primary purposes. Firstly, it electronically activates the heterocyclic ring, making the C-H bonds more susceptible to activation. Secondly, the N-oxide can act as a directing group, coordinating to the metal catalyst and typically directing functionalization to the C2 or C8 positions.[4][6][12]
Troubleshooting Guides
Guide 1: Low or No Conversion
Low or no conversion is a frequent issue in C-H functionalization reactions. This guide provides a systematic approach to diagnose and resolve this problem.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Inactivity | Ensure the catalyst has not degraded. Use a fresh batch or store it under an inert atmosphere. Optimize catalyst loading; too little may be ineffective, while too much can lead to side reactions.[13] |
| Suboptimal Temperature | C-H activation is often temperature-sensitive. Gradually increase the reaction temperature. However, excessive heat can cause catalyst decomposition. | |
| Ineffective Oxidant | Many C-H functionalizations are oxidative processes requiring a stoichiometric oxidant to regenerate the active catalyst. Ensure the oxidant is fresh and used in the correct amount (typically 2-3 equivalents). Silver salts (e.g., Ag₂CO₃, AgOAc) are common and often crucial for high yields.[12] | |
| Moisture or Air Sensitivity | Many organometallic catalysts and reagents are sensitive to air and moisture. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. | |
| Poor Substrate Purity | Impurities in the this compound starting material can interfere with the catalyst. Purify the substrate before use. |
Guide 2: Poor Regioselectivity
Achieving the desired constitutional isomer is a primary challenge. This guide outlines strategies to improve regioselectivity.
Decision Tree for Improving Regioselectivity
Caption: Decision-making workflow for enhancing regioselectivity.
| Problem | Potential Cause | Recommended Solution |
| Mixture of Regioisomers | Lack of Directing Influence | If not already in use, install a directing group on the this compound substrate. The nitrogen of an amide or an N-oxide can effectively direct the functionalization to a specific site.[1][4] |
| Inappropriate Catalyst/Ligand Combination | The steric and electronic properties of the ligand can significantly influence regioselectivity. Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) to find the optimal one for your desired transformation. | |
| Kinetic vs. Thermodynamic Control | Reaction temperature can influence the product distribution. Lowering the temperature may favor the kinetically controlled product, potentially leading to higher regioselectivity.[13] | |
| Solvent Effects | The polarity and coordinating ability of the solvent can affect the transition state geometry and, consequently, the regioselectivity. Screen different solvents (e.g., toluene (B28343), DCE, DMF). | |
| Steric Hindrance | If targeting a sterically congested position, consider using a less bulky catalyst or coupling partner. Conversely, to direct away from a position, a bulkier directing group or ligand might be effective.[2] |
Quantitative Data Summary
The following tables summarize typical reaction conditions for the C-H functionalization of quinoline derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide [6]
| Entry | Catalyst (mol%) | Reagent | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Benzene | Ag₂CO₃ (2.2 equiv) | Benzene | 130 | 24 | 56 |
| 2 | Pd(OAc)₂ (10) | Aryl Bromide | K₂CO₃ (2 equiv) | DMA | 130 | 24 | 70-90 |
Table 2: Rhodium-Catalyzed Synthesis of 2-Substituted Quinolines [6]
| Entry | Catalyst (mol%) | Substrates | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Cp*RhCl₂]₂ (4) | Imidamide, Cyclopropanol | Cu(OAc)₂ (2 equiv), CsOAc (2 equiv) | DCE | 100 | 12 | 70 |
Table 3: Ruthenium-Catalyzed C-H Arylation of this compound [5][11]
| Entry | Catalyst (mol%) | Arylating Agent | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [RuCl₂(p-cymene)]₂ (5) | Arylsulfonyl Chloride | Na₂CO₃ (2 equiv) | Toluene | 120 | 24 | 60-95 |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed C-H Arylation of this compound with Arylsulfonyl Chlorides
This protocol is adapted from the work of Li and coworkers for the chelation-assisted desulfltative arylation of benzo[h]quinolines.[5][11]
Reaction Scheme:
Caption: Ruthenium-catalyzed C-H arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylsulfonyl chloride (1.5 equiv)
-
[RuCl₂(p-cymene)]₂ (5 mol%)
-
Anhydrous Na₂CO₃ (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube, add this compound, arylsulfonyl chloride, [RuCl₂(p-cymene)]₂, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 10-arylthis compound.
Protocol 2: Palladium-Catalyzed C2-Alkenylation of Quinoline N-oxide (Adaptable for this compound N-oxide)
This protocol is based on the palladium-catalyzed direct alkenylation of quinoline N-oxides and can be adapted for this compound N-oxide.[7]
Reaction Scheme:
Caption: Palladium-catalyzed C-H alkenylation of this compound N-oxide.
Materials:
-
This compound N-oxide (1.0 equiv)
-
Alkene (e.g., ethyl acrylate, styrene) (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Anhydrous solvent (e.g., DCE, DMF)
Procedure:
-
In a sealed reaction tube, combine this compound N-oxide and Pd(OAc)₂.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the anhydrous solvent and the alkene via syringe.
-
Seal the tube and heat the mixture in a preheated oil bath at the desired temperature (typically 100-130 °C).
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-alkenylthis compound product. Note that the N-oxide may be cleaved during the reaction or workup, or a separate deoxygenation step may be required.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Ruthenium-Catalyzed C-H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium(II)-Catalyzed Chelation-Assisted Desulfitative Arylation of Benzo[h]quinolines with Arylsulfonyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed alkenylation of quinoline-N-oxides via C-H activation under external-oxidant-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rh-Catalyzed, Regioselective, C-H Bond Functionalization: Access to Quinoline-Branched Amines and Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Benzo[h]quinolines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of substituted Benzo[h]quinolines. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and optimize your synthetic routes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted Benzo[h]quinolines, with a focus on common synthetic methods such as the Friedländer, Skraup-Doebner-von Miller, and Combes syntheses.
Question 1: My Friedländer synthesis of a substituted Benzo[h]quinoline is resulting in a low yield and a mixture of regioisomers. How can I improve this?
Answer: Low yields and poor regioselectivity are common challenges in the Friedländer synthesis when using unsymmetrical ketones or substituted 2-aminonaphthaldehydes (or ketones).
Potential Causes and Solutions:
-
Formation of Regioisomers: When using an unsymmetrical ketone, condensation can occur at two different α-methylene positions, leading to a mixture of isomers.
-
Troubleshooting:
-
Steric Hindrance: Employing a bulkier substituent on the ketone can favor the formation of one regioisomer over the other due to steric hindrance.
-
Catalyst Selection: The choice of catalyst can influence regioselectivity. While both acid and base catalysts are used, exploring different Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can help direct the reaction towards the desired isomer.[1][2]
-
Substrate Modification: Modifying the ketone with a directing group can control the site of cyclization.
-
-
-
Aldol (B89426) Condensation: Under basic conditions, the ketone starting material can undergo self-condensation (aldol condensation), reducing the amount available for the desired reaction.[3]
-
Troubleshooting:
-
Switch to Acid Catalysis: Using an acid catalyst instead of a base can prevent the self-condensation of the ketone.
-
Optimize Base and Temperature: If basic conditions are necessary, use a milder base and lower the reaction temperature to disfavor the aldol side reaction.
-
-
Question 2: I am attempting a Skraup-Doebner-von Miller synthesis to prepare a substituted this compound, but the reaction is extremely vigorous and produces a significant amount of tar.
Answer: The Skraup reaction is notoriously exothermic and the harsh acidic and oxidizing conditions can lead to polymerization and the formation of tarry byproducts, resulting in low yields of the desired product.[3]
Potential Causes and Solutions:
-
Uncontrolled Exothermic Reaction: The reaction of the aniline (B41778) precursor (a naphthylamine for Benzo[h]quinolines) with glycerol (B35011) and sulfuric acid is highly exothermic.
-
Troubleshooting:
-
Gradual Heating: Heat the reaction mixture slowly and in a controlled manner.
-
Use of a Moderating Agent: The addition of ferrous sulfate (B86663) (FeSO₄) or boric acid can help to control the reaction's vigor.[4]
-
Modified Procedures: Consider using a modified Skraup reaction which often involves procedural changes to manage the exothermicity and improve yields.[5]
-
-
-
Polymerization of Intermediates: The acidic conditions can promote the polymerization of the α,β-unsaturated aldehyde or ketone formed in situ.[6]
-
Troubleshooting:
-
Biphasic Reaction Medium: Utilizing a biphasic system can sequester the reactive carbonyl compound in an organic phase, minimizing polymerization and increasing the yield.[6]
-
-
Question 3: My Combes synthesis for a 2,4-disubstituted this compound is yielding the wrong regioisomer. How can I control the regioselectivity?
Answer: Regioselectivity in the Combes synthesis is a significant challenge when using unsymmetrical β-diketones with substituted naphthylamines. The cyclization can occur at either of the two carbonyl positions.[3][7]
Potential Causes and Solutions:
-
Steric and Electronic Effects: The regiochemical outcome is governed by a combination of steric and electronic factors of the substituents on both the naphthylamine and the β-diketone.[4][7]
-
Troubleshooting:
-
Steric Hindrance: Increasing the steric bulk of the R group on the β-diketone can favor the formation of the less hindered regioisomer.[7]
-
Substituent Effects on Naphthylamine: The position and electronic nature of substituents on the naphthylamine ring influence the nucleophilicity of the carbon atoms involved in the cyclization. For instance, using methoxy-substituted anilines has been shown to favor the formation of 2-CF₃-quinolines in certain cases.[7]
-
Reaction Conditions: Carefully optimizing the reaction temperature and the choice of acid catalyst (e.g., concentrated H₂SO₄ vs. polyphosphoric acid) can influence the ratio of the regioisomers.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of substituted Benzo[h]quinolines?
A1: Besides the formation of regioisomers, other common side products include:
-
Tarry, polymeric materials: Especially in vigorous reactions like the Skraup synthesis, due to the harsh acidic and oxidizing conditions.[3]
-
Aldol condensation products: In base-catalyzed reactions like the Friedländer synthesis, the ketone starting material can self-condense.[3]
-
Over-reduction products: In some catalytic hydrogenation steps used for modification, the aromatic rings can be partially or fully reduced.
-
Oxidized impurities: this compound and its derivatives can be sensitive to air and light, leading to the formation of colored, oxidized byproducts over time.
Q2: How can I purify my crude substituted this compound product?
A2: The choice of purification method depends on the nature of the product and the impurities.
-
Column Chromatography: This is a very common and effective method for separating the desired product from side products and unreacted starting materials. Silica gel is a common stationary phase.
-
Recrystallization: If a solid product of reasonable purity is obtained, recrystallization from a suitable solvent or solvent mixture can be an excellent way to obtain highly pure material.
-
Acid-Base Extraction: Since the quinoline (B57606) nitrogen is basic, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities. The quinoline can then be regenerated by adding a base.
-
Vacuum Distillation: For liquid and thermally stable this compound derivatives, vacuum distillation can be effective for removing non-volatile impurities.
Q3: Are there any "green" or more environmentally friendly methods for synthesizing substituted Benzo[h]quinolines?
A3: Yes, research is ongoing to develop more sustainable synthetic methods. Some approaches include:
-
Use of Greener Solvents: Replacing hazardous organic solvents with water or ionic liquids.
-
Catalyst-Free or Metal-Free Reactions: Developing reactions that proceed without the need for a catalyst or that use non-toxic, metal-free catalysts.
-
Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times, increase yields, and minimize the formation of side products.
Quantitative Data
The following table summarizes representative yields for the synthesis of substituted Benzo[h]quinolines under different conditions. It is important to note that yields are highly dependent on the specific substrates and reaction conditions used.
| Synthesis Method | Starting Materials | Product | Catalyst/Conditions | Yield (%) | Reference |
| One-pot reaction (Path A) | Mercaptoacetate (B1236969), Naphthalene-1-amine, Triethylamine (B128534) | 2,3,4-trisubstituted this compound | THF | up to 33 | [8] |
| Two-step reaction (Path B) | Isolated intermediate from mercaptoacetate and naphthalene-1-amine, Triethylamine | 2,3,4-trisubstituted this compound | THF | up to 93 | [8] |
| Skraup Reaction | 4-bromo-1-naphthylamine, Glycerol, Arsenic acid | 6-Bromothis compound | H₂SO₄ | Fair | [9] |
| Skraup Reaction | 4-nitro-1-naphthylamine, Glycerol, Arsenic acid | 6-Nitrothis compound | H₂SO₄ | Poor | [9] |
| Modified Combes Synthesis | Substituted anilines, Trifluoro-methyl-β-diketones | 2-CF₃- and 4-CF₃-quinolines (regioisomers) | Polyphosphoric acid (PPA)/Ethanol | - | [7] |
| Base-Catalyzed Annulation Cascade | Benzonitriles, Diynones | Functionalized Benzo[h]quinolines | Lithium-hexamethyldisilazane (LiHMDS) in THF | up to 100 | [10] |
Experimental Protocols
1. General Protocol for the Two-Step Synthesis of 2,3,4-Trisubstituted Benzo[h]quinolines[8]
-
Step 1: Synthesis of the Intermediate
-
Dissolve mercaptoacetate and naphthalene-1-amine in a suitable solvent (e.g., THF).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure to isolate the intermediate product. Yields can be up to 89%.
-
-
Step 2: Cyclization to this compound
-
Dissolve the isolated intermediate in THF.
-
Add triethylamine as a base.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate work-up, which may include extraction and solvent evaporation.
-
Purify the crude product by column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent). Yields can be up to 93%.
-
2. General Protocol for the Skraup Synthesis of 6-Bromothis compound[9]
-
In a round-bottom flask, mix crude 4-bromo-1-naphthylamine, syrupy arsenic acid, and glycerol.
-
Slowly add concentrated sulfuric acid dropwise with stirring.
-
Heat the mixture in an oil bath, gradually increasing the temperature from 95°C to 125°C over one hour, and then maintain it at 135°C for six hours. Careful temperature control is crucial to prevent excessive foaming.
-
Pour the reaction mixture into cold water and let it stand overnight.
-
Filter the mixture. Basify the cold filtrate to precipitate the crude 6-bromothis compound.
-
Purify the crude product by recrystallization from ligroin and then from alcohol.
Visualizations
Caption: Side reactions in the Friedländer synthesis of substituted Benzo[h]quinolines.
Caption: Troubleshooting workflow for the Skraup-Doebner-von Miller synthesis.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
Preventing degradation of Benzo[h]quinoline samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Benzo[h]quinoline samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples throughout your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the handling, storage, and stability of this compound.
Q1: What are the primary causes of this compound degradation?
This compound, like many nitrogen-containing heterocyclic aromatic compounds, is susceptible to degradation from various environmental factors. Key contributors to its degradation include:
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of degradation products.[1][2] Many aromatic and heterocyclic compounds are known to be photolabile.[3] It is advisable to run control samples in the dark to confirm light-induced degradation.[3]
-
Oxidation: The aromatic rings and benzylic positions in the quinoline (B57606) structure can be susceptible to oxidative degradation.[3] Contact with strong oxidizing agents should be avoided.[4] The presence of dissolved oxygen in solvents can also contribute to this process.[3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[3][4]
-
pH (Hydrolysis): The stability of this compound can be pH-dependent.[4] Under acidic or basic conditions, hydrolysis can occur, potentially leading to ring-opening of the heterocyclic system.[3] For instance, the photoinstability of similar compounds has been shown to increase as the pH decreases.[2]
Q2: How should I properly store my this compound samples?
To ensure long-term stability, adhere to the following storage guidelines:
-
Containers: Store solid samples in tightly sealed, clearly labeled containers.[4] Amber glass vials are highly recommended to provide protection from light.[4]
-
Atmosphere: For sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Temperature: Store in a cool, dry, and well-ventilated area.[4] While stable at room temperature for general use, refrigeration may be necessary for long-term storage, as recommended by the manufacturer.[4]
-
Location: Keep away from incompatible materials, especially strong oxidizing agents.[4]
Q3: I am observing unexpected degradation products in my experiment. What could be the cause?
The appearance of unanticipated degradation products can arise from several factors:
-
Sample Purity: Impurities within the initial this compound sample can act as catalysts or initiate degradation pathways.[3]
-
Reaction with Excipients: If working with formulations, this compound may interact with excipients, leading to secondary degradation pathways.[3]
-
Complex Mechanisms: The nitrogen-containing heterocyclic system can undergo various complex reactions, including ring-opening via hydrolysis of the lactam functionality or oxidation of the aromatic rings.[3]
-
Inconsistent Experimental Parameters: Minor variations in temperature, pH, or the concentration of reagents can significantly impact degradation rates and pathways.[3]
To troubleshoot, it is recommended to meticulously control all experimental parameters and consider degassing solvents to remove dissolved oxygen.[3]
Q4: I'm having difficulty separating this compound from its degradation products using HPLC. What can I do?
Co-elution of the parent compound and its degradation products is a common challenge. To improve separation:
-
Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature.
-
Column Selection: Try a different column with an alternative stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano).
-
pH Adjustment: Modify the pH of the mobile phase to alter the ionization state of the parent compound and its degradation products, which can significantly impact retention times.
Physicochemical and Stability Data
The following tables summarize key properties and stability information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉N | [5] |
| Molecular Weight | 179.22 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 48-50 °C (lit.) | |
| Boiling Point | 338 °C / 719 mmHg (lit.) | [6] |
| Purity | ≥ 97% |
Table 2: Summary of this compound Stability Under Stress Conditions
| Stress Condition | Potential Outcome | Recommended Prevention |
| Acidic Hydrolysis | Degradation, potential ring-opening. | Use buffered solutions; avoid highly acidic environments unless experimentally required.[2][3] |
| Basic Hydrolysis | Degradation, potential ring-opening. | Use buffered solutions; avoid highly basic environments unless experimentally required.[3] |
| Oxidation | Formation of oxidized derivatives. | Degas solvents; avoid strong oxidizing agents (e.g., hydrogen peroxide).[3][4] |
| Thermal | Accelerated degradation. | Store at recommended temperatures; avoid prolonged exposure to heat.[3][4] |
| Photochemical | Formation of photodegradation products. | Store in amber vials or light-proof containers; conduct experiments under controlled lighting.[3][4] |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of this compound.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[3]
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.[3]
-
Keep the mixture at 60°C for 24 hours.[3]
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.[3]
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide.[3]
-
Keep the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
5. Thermal Degradation (Solution):
-
Heat the stock solution at 70°C for 48 hours.[3]
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[3]
6. Photostability Testing:
-
Expose the stock solution to a calibrated light source (e.g., UV-A and visible light).
-
Simultaneously, keep a control sample protected from light.[3]
-
After a defined exposure period, analyze both samples by HPLC.
Diagrams and Workflows
Caption: Workflow for forced degradation and product identification.
Caption: Logical steps for troubleshooting unexpected sample degradation.
Caption: Overview of a typical stability study experimental flow.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and structural elucidation of degradation products of alprazolam: photostability studies of alprazolam tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Troubleshooting HPLC Separation of Benzo[h]quinoline Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of Benzo[h]quinoline and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the HPLC separation of this compound and its isomers, such as Benzo[f]quinoline, challenging?
The primary challenge in separating this compound and its isomers lies in their similar chemical structures and physicochemical properties. These isomers have the same molecular weight and elemental composition. The only difference is the position of the nitrogen atom within the fused aromatic ring system, leading to subtle differences in polarity and pKa values, which makes achieving baseline separation with conventional chromatographic techniques difficult.
Q2: What is a good starting point for a reversed-phase HPLC method for separating this compound isomers?
A good starting point for method development is a reversed-phase (RP) HPLC method using a C18 or a specialized column like a Newcrom R1, which has low silanol (B1196071) activity.[1][2] A mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid is a common choice.[1][2] Gradient elution is often necessary to achieve adequate separation of these closely related compounds.
Q3: How does mobile phase pH affect the separation of this compound isomers?
As nitrogen-containing heterocyclic compounds, this compound isomers are ionizable. The pH of the mobile phase will influence their degree of ionization, which in turn significantly affects their retention time and selectivity on a reversed-phase column. A mobile phase pH that is at least 2 units away from the pKa of the analytes is recommended to ensure a single ionic species and improve peak shape.
Q4: What alternative stationary phases can be used if a standard C18 column does not provide adequate separation?
If a C18 column is insufficient, consider stationary phases that offer different selectivity mechanisms. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide alternative selectivities due to π-π and dipole-dipole interactions with the aromatic rings of the isomers. For particularly challenging separations, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can be effective.
Q5: How can I improve the peak shape for my this compound isomers?
Poor peak shape, such as tailing, is a common issue for basic compounds like benzoquinolines. To improve peak shape, consider the following:
-
Adjust Mobile Phase pH: Using a buffer to control the pH can significantly improve peak symmetry.
-
Use a Base-Deactivated Column: These columns have fewer active silanol groups, which can cause secondary interactions and lead to peak tailing.
-
Lower Sample Concentration: Injecting a smaller amount of your sample can prevent column overload and improve peak shape.
-
Match Sample Solvent to Mobile Phase: Dissolving your sample in the initial mobile phase can prevent solvent mismatch effects that lead to distorted peaks.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of this compound Isomers
This is one of the most common challenges in the separation of these isomers. The following workflow can help improve resolution.
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides different selectivity compared to methanol (B129727) for aromatic compounds.
-
pH Adjustment: Prepare a series of mobile phases with different pH values using appropriate buffers (e.g., phosphate (B84403) or acetate) to find the optimal pH for separation.
-
Gradient Elution: If using isocratic elution, switch to a gradient method. If already using a gradient, try a shallower gradient to enhance the separation of closely eluting peaks.
-
-
Change Stationary Phase:
-
If mobile phase optimization is not successful, the column chemistry may not be suitable.
-
Consider columns with different selectivities, such as phenyl-hexyl or PFP stationary phases, which can offer enhanced separation for aromatic isomers.
-
-
Check System Suitability:
-
Ensure your HPLC system is performing optimally. Check for issues like excessive dead volume, which can lead to peak broadening and poor resolution.
-
Issue 2: Inconsistent Retention Times
Fluctuations in retention times can make peak identification unreliable and indicate a problem with the method's robustness.
References
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Benzo[h]quinoline Probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with Benzo[h]quinoline fluorescent probes. Our goal is to help you enhance the fluorescence quantum yield of your probes and obtain reliable, high-quality experimental data.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my this compound probe?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield (closer to 1) indicates that a larger fraction of the absorbed photons are re-emitted as fluorescence, resulting in a brighter signal. For applications such as cellular imaging, biosensing, and drug delivery tracking, a high quantum yield is crucial for achieving high sensitivity and a good signal-to-noise ratio.
Q2: My this compound probe has a low fluorescence quantum yield. What are the common causes?
A2: Low fluorescence quantum yield in this compound probes can be attributed to several factors that promote non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light. The primary causes include:
-
Solvent Effects: The polarity and proticity of the solvent can significantly influence the quantum yield. In many cases, polar protic solvents can enhance fluorescence compared to nonpolar aprotic solvents.[1]
-
Protonation State: The nitrogen atom in the quinoline (B57606) ring can be protonated. The protonation state significantly affects the electronic structure and can lead to a dramatic increase in fluorescence quantum yield.[2]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, this compound probes can form aggregates, which often exhibit lower fluorescence quantum yields due to self-quenching mechanisms.
-
Presence of Quenchers: Certain molecules, such as dissolved oxygen or heavy atoms in the solvent or buffer, can quench fluorescence through collisional deactivation.
-
Substituent Effects: The nature and position of substituent groups on the this compound core can either enhance or decrease the quantum yield by altering the electronic properties of the molecule.
-
Intersystem Crossing: The transition from the excited singlet state (S1) to the triplet state (T1), known as intersystem crossing, is a non-radiative pathway that competes with fluorescence and can reduce the quantum yield.
Q3: How do electron-donating and electron-withdrawing groups on the this compound scaffold affect the fluorescence quantum yield?
A3: The electronic nature of substituents can significantly modulate the fluorescence quantum yield of this compound probes.
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH2), and methoxy (B1213986) (-OCH3) generally tend to increase the electron density of the aromatic system. This can lead to an increase in the fluorescence quantum yield by promoting the π-π* excited state, which is typically more fluorescent than the n-π* state.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carboxylic acid (-COOH) pull electron density away from the aromatic system. Their effect on quantum yield can be more complex. In some cases, strong EWGs can decrease fluorescence by promoting intersystem crossing or other non-radiative decay pathways.[3] However, in other molecular designs, they can be used to tune the emission wavelength and, in combination with other structural modifications, can lead to bright fluorophores.
Troubleshooting Guide: Low Fluorescence Signal
This guide provides a step-by-step approach to diagnosing and resolving issues related to low fluorescence signals from your this compound probes.
| Symptom | Possible Cause | Recommended Solution |
| Weak or no fluorescence signal | Suboptimal Solvent Environment | The fluorescence of this compound probes is highly sensitive to the solvent. Test the probe in a range of solvents with varying polarity and proticity (e.g., toluene, dichloromethane, ethanol, water) to find the optimal conditions.[1] |
| Incorrect pH | The protonation state of the quinoline nitrogen is critical for high fluorescence. For many this compound derivatives, acidic conditions can significantly enhance fluorescence.[2] Prepare a series of buffers with different pH values to determine the optimal pH for your probe. | |
| Probe Aggregation | High probe concentrations can lead to aggregation and self-quenching. Try diluting your sample. You can also add surfactants like Triton X-100 or Tween 20 at concentrations below their critical micelle concentration to prevent aggregation. | |
| Presence of Quenchers | Dissolved oxygen is a common fluorescence quencher. Degas your solvent by bubbling with an inert gas like nitrogen or argon. If you suspect quenching by metal ions, add a chelating agent like EDTA. | |
| Fluorescence signal decays over time | Photobleaching | The probe is being destroyed by the excitation light. Reduce the excitation light intensity using neutral density filters, decrease the exposure time, and use an antifade reagent if compatible with your experiment. |
| Emission wavelength is shifted | Solvatochromism | The emission maximum of many fluorescent probes is dependent on the solvent polarity. This is a normal phenomenon. Ensure you are using the correct emission wavelength for your specific solvent. |
| Protonation/Deprotonation | A change in pH can lead to a shift in the emission wavelength due to changes in the protonation state of the probe. |
Data Presentation: Quantum Yield of this compound Derivatives
The following tables summarize the fluorescence quantum yield (Φ) of this compound and its derivatives under different conditions.
Table 1: Effect of Protonation on the Fluorescence Quantum Yield of this compound
| Compound | Solvent | Acid | Maximum Quantum Yield (Φ) |
| This compound | Dichloromethane | - | 0.15 |
| This compound | Dichloromethane | Trifluoroacetic Acid (TFA) | 0.157 |
| This compound | Dichloromethane | Trichloroacetic Acid (TCA) | 0.156 |
| This compound | Dichloromethane | Benzenesulfonic Acid (BSA) | 0.148 |
| This compound | Dichloromethane | Dichloroacetic Acid (DCA) | 0.157 |
| This compound | Dichloromethane | Dibromoacetic Acid (DBA) | 0.156 |
Data sourced from Tervola et al., RSC Advances, 2020.[2]
Table 2: Photophysical Data of Substituted 10-Hydroxythis compound Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) (%) |
| 1a (mono-cyanoacrylic acid) | Methanol | 393 | 418, 611 | 0.07 |
| 1a (mono-cyanoacrylic acid) | DMF | 391 | 430, 626 | 1.13 |
| 2a (di-cyanoacrylic acid) | Methanol | 407 | 413, 601 | 0.15 |
| 2a (di-cyanoacrylic acid) | DMF | 407 | 411, 610 | 1.25 |
Data sourced from Zaleśny et al., Molecules, 2021.[3]
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
Objective: To determine the fluorescence quantum yield of a this compound probe relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound probe solution of unknown quantum yield
-
Standard fluorophore solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (the same for both the sample and standard)
Methodology:
-
Prepare a series of dilute solutions of both the this compound probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The plots should be linear.
-
Calculate the slope (gradient) of the linear fits for both the probe (Grad_sample) and the standard (Grad_standard).
-
Calculate the quantum yield of the probe (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)
where Φ_standard is the quantum yield of the standard, and η is the refractive index of the solvent.
Protocol 2: Synthesis of a Substituted this compound Derivative
Objective: To synthesize a 2,3,4-trisubstituted this compound via a one-pot reaction.
Materials:
-
Mercaptoacetic acid ester
-
Pentachloro-2-nitro-1,3-butadiene
-
Naphthalen-1-amine
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Methodology:
-
This protocol is based on the synthesis described by Jasiński et al., Molecules, 2019.
-
In a round-bottom flask, dissolve the mercaptoacetic acid ester and naphthalen-1-amine in THF.
-
Add triethylamine as a base to the mixture.
-
Slowly add a solution of pentachloro-2-nitro-1,3-butadiene in THF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted this compound.
Note: This is a general procedure. Specific reaction conditions, stoichiometry, and purification methods should be optimized for each specific derivative.
Visualizations
Logical Workflow for Troubleshooting Low Fluorescence
This diagram illustrates a systematic approach to diagnosing and resolving low fluorescence signals from your this compound probe.
Caption: A step-by-step workflow for troubleshooting low fluorescence signals.
Factors Influencing this compound Fluorescence Quantum Yield
This diagram illustrates the key factors that can be manipulated to enhance the fluorescence quantum yield of this compound probes.
Caption: Key factors for enhancing the fluorescence quantum yield.
References
Technical Support Center: Optimization of Catalytic Activity of Benzo[h]quinoline Complexes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the catalytic activity of Benzo[h]quinoline complexes in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: My catalytic reaction with a this compound complex shows low or no conversion. What are the primary factors to investigate?
A1: Low or no conversion can stem from several factors. A systematic investigation should include:
-
Catalyst Integrity and Activation: Ensure the complex is properly synthesized and stored. Some pre-catalysts may require an activation step. For instance, Ru-Cl or Os-Cl complexes are often activated with a base like NaOiPr or KOtBu.[1]
-
Reagent and Solvent Purity: Impurities in substrates or solvents, especially coordinating species, can act as catalyst poisons. The use of anhydrous and deoxygenated solvents is crucial for sensitive catalysts, as water and oxygen can lead to deactivation.[2]
-
Reaction Conditions: Temperature, pressure (in case of hydrogenation), and reaction time are critical parameters. Some transformations, like C-H activation, often necessitate elevated temperatures.[3]
-
Catalyst Loading: Ensure the correct catalyst loading is used. While higher loading can increase conversion, it may not be economical and can sometimes lead to side reactions.
Q2: The reaction starts but stops before reaching full conversion. What is the likely cause of this catalyst deactivation?
A2: This is a classic sign of gradual catalyst deactivation. The primary mechanisms include:
-
Poisoning: The nitrogen atom in the this compound ligand or other nitrogen-containing molecules in the reaction mixture can strongly coordinate to the metal center, blocking active sites. This is a common issue for transition metal catalysts like palladium and rhodium.[2]
-
Formation of Inactive Species: The active catalytic species may convert into an inactive state. For example, in palladium-catalyzed reactions, the formation of palladium black can occur.[2]
-
Thermal Degradation: At high temperatures, the catalyst complex may decompose.
-
Oxygen Sensitivity: Some catalytic species, particularly Os-H and Os-OR derivatives, exhibit high sensitivity to oxygen, which can lead to significantly lower activity.[1]
Q3: How can I improve the enantioselectivity of my asymmetric catalytic reaction using a chiral this compound complex?
A3: Improving enantioselectivity often involves fine-tuning several parameters:
-
Ligand Design: The steric and electronic properties of the substituents on the this compound ligand and any ancillary ligands (e.g., chiral diphosphanes like Josiphos) are paramount.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state of the enantioselective step. Screening different solvents is recommended.
-
Temperature: Lowering the reaction temperature often leads to higher enantiomeric excess (ee), although it may decrease the reaction rate.
-
Additives: The choice and concentration of a base or other additives can influence the catalytic cycle and, consequently, the enantioselectivity.
Q4: I am observing a mixture of regioisomers in a C-H functionalization reaction. How can I improve regioselectivity?
A4: Regioselectivity in C-H functionalization is a common challenge. Strategies to improve it include:
-
Choice of Metal Center: Different transition metals can favor different positions. For instance, in quinoline (B57606) N-oxides, Pd(II) catalysts often favor C2 activation, while specific conditions with PdCl2 can lead to C8 activation.[4]
-
Ligand Modification: The steric bulk and electronic properties of the ligands can direct the catalyst to a specific C-H bond.
-
Directing Groups: The use of a directing group on the substrate can effectively guide the catalyst to a specific site.
-
Reaction Conditions: Modifying the solvent, temperature, and additives can alter the regiochemical outcome.
Troubleshooting Guides
Issue 1: Low Turnover Frequency (TOF) in Transfer Hydrogenation
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Base | The choice of base is critical. Screen different bases (e.g., NaOiPr, KOtBu, KOH) and optimize their concentration. For some systems, KOH in methanol (B129727) has shown high efficiency.[5] |
| Incorrect Solvent | Solvent can have a strong effect on activity. For transfer hydrogenation, alcohols like 2-propanol or methanol are commonly used. Compare different alcohol solvents to find the optimal one for your system.[5] |
| Inhibitors in Substrate | Purify the substrate to remove any potential catalyst poisons. |
| Low Temperature | While lower temperatures can improve selectivity, they may reduce the reaction rate. Gradually increase the temperature to find a balance between activity and selectivity. |
| Low Catalyst Concentration | While high TOF is desirable, ensure the catalyst concentration is sufficient for a reasonable reaction rate. Catalyst loadings can be as low as 0.001 mol%.[1] |
Issue 2: Catalyst Deactivation
| Potential Cause | Troubleshooting Suggestion |
| Coordination of Nitrogen Heterocycles | The lone pair of electrons on the quinoline nitrogen can poison the metal center.[2] Consider using ligands with modified electronic properties to reduce this effect. |
| Presence of Oxygen | For oxygen-sensitive catalysts, especially Os-H and Os-OR species, ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using degassed solvents.[1] |
| Product Inhibition | The product of the reaction may coordinate to the catalyst and inhibit its activity. Monitor the reaction profile to assess if the rate decreases significantly at higher conversions. |
| Formation of Metal Nanoparticles (e.g., Palladium Black) | This can be visually observed. The formation of inactive metal aggregates can sometimes be mitigated by the choice of ligands or additives.[2] |
Data Presentation
Table 1: Performance of Ru and Os-Benzo[h]quinoline Complexes in Transfer Hydrogenation of Acetophenone
| Catalyst Complex | Catalyst Loading (mol%) | TOF (h⁻¹) | Enantiomeric Excess (ee, %) |
| Chiral Ru-complexes (5-8) | 0.005 | ~1.0 x 10⁵ | up to 97 |
| In-situ generated Ru-catalyst with (S,R)-Josiphos | 0.005 | up to 2.2 x 10⁵ | up to 98 |
| Achiral Ru-complexes | 0.02 - 0.001 | up to 1.8 x 10⁶ | N/A |
Data extracted from a study on transfer hydrogenation of ketones.[1] Conditions: 60 °C for chiral complexes.
Table 2: Effect of Solvent and Base on Catalytic Hydrogenation of Acetophenone
| Entry | Solvent | Base | Substrate/Catalyst Ratio (S/C) | Time (min) | Conversion to Alcohol (%) |
| 1 | EtOH | KOtBu | 5000 | 30 | 2 |
| 2 | EtOH | KOtBu | 5000 | 180 | 2 |
| 3 | MeOH | KOtBu | 25000 | 300 | 34 |
| 4 | MeOH | KOtBu | 25000 | 420 | 38 |
| 5 | MeOH | KOH | 10000 | 15 | 95 |
| 6 | MeOH | KOH | 10000 | 30 | 98 |
Data from a patent on the catalytic hydrogenation of ketones.[5] Conditions: 40 °C.
Experimental Protocols
Protocol 1: General Procedure for Transfer Hydrogenation of Ketones
This protocol is based on the use of Ru and Os-benzo[h]quinoline pincer complexes.[1]
-
Preparation: In a glovebox, a Schlenk tube is charged with the this compound metal complex (0.001 to 0.02 mol%).
-
Reagent Addition: The ketone substrate and a solution of NaOiPr (2 mol%) in anhydrous 2-propanol are added.
-
Reaction: The Schlenk tube is sealed and the mixture is stirred at the desired temperature (e.g., 60-80 °C).
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to isolate the corresponding alcohol.
Protocol 2: General Procedure for C-H Arylation of this compound
This is a representative protocol for chelation-assisted C-H arylation.[6]
-
Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylsulfonyl chloride (1.2 equiv), [RuCl₂(p-cymene)]₂ (5 mol%), and an additive such as AgOAc (if required).
-
Solvent Addition: Add an anhydrous solvent (e.g., DCE or t-AmylOH) under an inert atmosphere.
-
Reaction: The mixture is stirred at an elevated temperature (e.g., 100-120 °C) for the specified time.
-
Monitoring: The reaction is monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Visualizations
References
- 1. New this compound-based ligands and their pincer Ru and Os complexes for efficient catalytic transfer hydrogenation of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. WO2016193761A1 - this compound ligands and complexes thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in Commercial Benzo[h]quinoline
Welcome to the technical support center for Benzo[h]quinoline. This resource is designed for researchers, scientists, and drug development professionals to help identify, manage, and mitigate issues arising from impurities in commercial this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis and degradation. These can include:
-
Isomeric Impurities: Structurally similar compounds such as Benzo[f]quinoline or other aza-arenes.
-
Synthesis Byproducts: Unreacted starting materials or side-products from the specific synthetic route used (e.g., Skraup or Doebner-von Miller reactions).[1]
-
Degradation Products: Oxides or other related compounds formed due to exposure to light, air, or improper storage conditions.[1]
-
Related Aza-arenes: Other nitrogen-containing polycyclic aromatic hydrocarbons that may be present in the source material, such as coal tar.[2]
Q2: How can small amounts of impurities in this compound affect my experiment?
A2: Even trace amounts of impurities can have significant negative consequences for your synthesis or experiment.[3] Key impacts include:
-
Altered Reaction Pathways: Impurities can act as unintended catalysts, inhibitors, or reactants, leading to the formation of unexpected side products and reducing the yield of your desired compound.[3]
-
Reduced Product Quality: Contaminants can be carried through the synthetic steps, affecting the physical and chemical properties of your final product.[3]
-
Difficult Purification: If an impurity is structurally similar to your target molecule, separating it can be challenging and costly.[3]
-
Reproducibility Issues: Inconsistent impurity profiles between different batches of this compound can lead to irreproducible experimental results, hindering research progress.[3]
Q3: What is the minimum acceptable purity for this compound in sensitive applications?
A3: For most standard synthetic applications, a purity of 97-98% is often considered acceptable.[3][4] However, for highly sensitive applications such as pharmaceutical research, development of advanced materials like OLEDs, or catalysis studies, a purity of >99% is strongly recommended to ensure reliable and reproducible results.[5]
Q4: How should I store this compound to prevent degradation?
A4: this compound is a solid at room temperature.[6] To minimize degradation, it should be stored in a cool, dark place, preferably at temperatures below 15°C in a tightly sealed container to protect it from light and atmospheric oxygen.
Troubleshooting Guides
Problem 1: My reaction with this compound is giving a lower yield than expected and producing an unknown side product.
| Possible Cause | Troubleshooting Step |
| Impurity in Starting Material | An impurity in your commercial this compound may be participating in a side reaction. |
| Solution | 1. Analyze Purity: Use HPLC or GC-MS to analyze the purity of your this compound batch. Compare the chromatogram to a certified reference standard if available. 2. Purify the Reagent: If significant impurities are detected, purify the this compound using one of the protocols outlined below (e.g., Recrystallization or Column Chromatography). 3. Re-run Reaction: Perform the reaction again using the purified reagent and observe if the yield improves and the side product is eliminated. |
Problem 2: I am observing inconsistent results between experiments using different batches of this compound.
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variation | Different batches from a supplier can have varying impurity profiles.[3] |
| Solution | 1. Request Certificate of Analysis (CoA): Always request and compare the CoAs for each batch. Pay close attention to the purity level and the analytical method used. 2. Standardize a Purification Protocol: Implement a standard in-house purification protocol (like recrystallization) for all incoming batches of this compound. This ensures a consistent purity level for your experiments, regardless of the initial quality. 3. Qualify a Single Batch: For a critical series of experiments, purchase a larger quantity from a single batch and qualify it for your process to ensure consistency throughout the project. |
Analytical and Purification Data
The choice of analytical and purification methods is critical for managing impurities. Below is a summary of common techniques.
Table 1: Comparison of Analytical Techniques for Impurity Detection
| Technique | Principle | Detection Limit | Application Notes |
| HPLC-UV/Fluorescence | Separates compounds based on their interaction with a stationary phase. Fluorescence detection is highly sensitive for aza-arenes.[7][8] | ~0.04 - 1.30 µg/L (Fluorescence)[8] | Excellent for routine quantitative analysis of purity. Can be scaled for preparative separation of impurities.[9] |
| GC-MS | Separates compounds based on boiling point and polarity, followed by mass analysis for identification. | ~1.50 - 2.56 µg/L[8] | Highly effective for separating a wide range of aza-arenes and identifying unknown impurities by their mass spectra.[8][10] |
| NMR Spectroscopy | Provides detailed structural information about the molecule and any impurities present. | >1% for routine analysis | Essential for structural characterization of unknown impurities after isolation.[11][12] |
Table 2: Effectiveness of Common Purification Techniques
| Purification Technique | Starting Purity | Achieved Purity | Typical Yield | Suitability |
| Recrystallization | 90-97% | >99% | 70-90% | Ideal for removing small amounts of impurities from solid this compound.[13] |
| Column Chromatography | 85-95% | >99.5% | 60-85% | Best for separating structurally similar isomers or when high purity is essential.[14][15] |
| Vacuum Distillation | 90-95% | >98% | 80-90% | Effective for separating from non-volatile impurities or compounds with different boiling points.[16][17] |
Experimental Protocols & Workflows
Diagram: General Workflow for Impurity Management
Caption: Workflow for assessing and improving the purity of this compound.
Protocol 1: Recrystallization of this compound
This protocol is designed to purify solid this compound by removing soluble and insoluble impurities.[13][18]
-
Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at room temperature. Common choices include ethanol, methanol, or ligroin.[19] Test small quantities to find the best solvent or solvent mixture.
-
Dissolution: Place the impure this compound (e.g., 5 g) in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions while stirring and heating until the solid is completely dissolved.[18]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step prevents premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[18] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (48-50°C) to remove all residual solvent.
Protocol 2: Column Chromatography for High-Purity Separation
This method is effective for separating this compound from isomers and other closely related impurities.[14][15]
-
Stationary Phase Selection: Alumina or a silica-alumina (1:1) mixture are effective stationary phases for the separation of aza-arenes.[14][15] Pack a glass column with the chosen adsorbent as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a low-polarity solvent like dichloromethane (B109758). Carefully load the solution onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increase the polarity by adding a more polar solvent like dichloromethane or ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin-Layer Chromatography (TLC) with a UV lamp for visualization.
-
Isolation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.
-
Purity Confirmation: Analyze the purified product using HPLC or GC-MS to confirm its purity.
Diagram: Troubleshooting Experimental Issues
Caption: Decision tree for troubleshooting reactions involving this compound.
References
- 1. View of Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review [medwinpublisher.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 苯并[h]喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. 苯并[h]喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrothis compound-3-carbonitrile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. cup.edu.cn [cup.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 18. youtube.com [youtube.com]
- 19. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Strategies for Selective Functionalization at the C10 Position
Welcome to the Technical Support Center for the selective functionalization at the C10 position. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving selective functionalization at the C10 position of complex molecules like steroids and terpenoids?
A1: The most prevalent and effective strategy is the direct functionalization of the C-H bond at the C10 position. This is typically achieved through transition-metal-catalyzed C-H activation.[1][2] Key methodologies include:
-
Directed C-H Functionalization: This approach utilizes a directing group within the substrate that coordinates to the metal catalyst, bringing it in close proximity to the target C10 C-H bond and thus ensuring high regioselectivity.
-
Non-Directed (Innate) C-H Functionalization: In some cases, the inherent electronic or steric properties of the substrate can favor functionalization at the C10 position, even without a specific directing group.[3]
-
Biocatalysis: The use of enzymes, such as cytochromes P450, can offer exceptional site-selectivity for C-H oxidation at specific positions, including C10, by leveraging precise substrate-enzyme interactions.[3]
Q2: I am observing a mixture of products with functionalization at positions other than C10. What are the likely causes and how can I improve regioselectivity?
A2: Poor regioselectivity is a common challenge in C-H functionalization. The primary reasons include:
-
Steric Hindrance: Bulky substituents near the C10 position may prevent the catalyst from accessing the target C-H bond, leading to reaction at more accessible sites.
-
Electronic Effects: The electronic nature of the substrate may render other C-H bonds more reactive than the one at C10.
-
Ineffective Directing Group: If you are using a directing group strategy, its ability to coordinate effectively with the metal center is crucial. A poorly coordinating directing group will result in a loss of regiocontrol.
To improve regioselectivity, consider the following:
-
Optimize the Directing Group: If applicable, select a directing group with a stronger coordinating ability or one that is geometrically better suited to direct the catalyst to the C10 position.
-
Modify the Catalyst/Ligand System: The choice of metal catalyst and its associated ligands can significantly influence regioselectivity. Screening different ligands, particularly those with varying steric bulk and electronic properties, is recommended.
-
Adjust Reaction Conditions: Solvent, temperature, and the presence of additives can all impact the regioselectivity of the reaction. A systematic optimization of these parameters is often necessary.
Q3: My C10 functionalization reaction is giving a very low yield or is not proceeding at all. What are the first troubleshooting steps I should take?
A3: Low or no product yield is a frequent issue. A systematic approach to troubleshooting is essential. Here are the initial steps:
-
Verify Reagent and Catalyst Integrity:
-
Catalyst Activity: Transition metal catalysts, particularly palladium and rhodium complexes, can be sensitive to air and moisture and may degrade over time. Ensure you are using a fresh or properly stored catalyst.[1]
-
Reagent Purity: The purity of the substrate, coupling partner, and any additives is critical. Impurities can poison the catalyst or lead to side reactions.
-
Solvent Quality: Use anhydrous and degassed solvents, as water and oxygen can deactivate many catalytic systems.[1]
-
-
Check Reaction Conditions:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Temperature: C-H activation reactions are often sensitive to temperature. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can cause catalyst decomposition.[1]
-
Reaction Time: Monitor the reaction progress over time to determine if it is simply slow or has stalled.
-
-
Review Stoichiometry:
-
Oxidant (if applicable): Many C-H functionalization reactions are oxidative processes that require a stoichiometric oxidant. Ensure the correct stoichiometry of a fresh, high-quality oxidant is used.[1]
-
Coupling Partner: The ratio of the substrate to the coupling partner can influence the reaction outcome.
-
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed C10 Arylation
Problem: You are attempting a palladium-catalyzed C-H arylation at the C10 position of a steroid derivative, but you are observing less than 20% yield of the desired product.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Palladium Catalyst | Use a fresh batch of the palladium precursor (e.g., Pd(OAc)₂). Ensure proper storage and handling to prevent degradation. | Palladium catalysts can be sensitive to air and moisture, leading to reduced activity. |
| Inappropriate Ligand | Screen a panel of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands with varying steric and electronic properties. | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the C-H activation and reductive elimination steps. |
| Suboptimal Base | Evaluate different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, pivalic acid). | The base is critical for the C-H activation step (concerted metalation-deprotonation pathway). |
| Poor Solvent Choice | Test a range of anhydrous, degassed solvents with different polarities (e.g., toluene, dioxane, DMF). | The solvent can influence the solubility of the reactants and the stability of the catalytic species. |
| Presence of Inhibitors | Purify the starting materials and ensure all glassware is scrupulously clean. | Trace impurities can act as catalyst poisons. |
Guide 2: Poor Regioselectivity in Terpenoid C10 Oxidation
Problem: You are performing a directed C-H oxidation on a terpenoid scaffold to introduce a hydroxyl group at the C10 position, but you are obtaining a mixture of oxidized products at C10 and other positions.
| Potential Cause | Troubleshooting Step | Rationale |
| Weakly Coordinating Directing Group | Modify the substrate to incorporate a more strongly coordinating directing group (e.g., a bidentate ligand). | A robust coordination of the directing group to the catalyst is essential for high regioselectivity. |
| Steric Hindrance around C10 | If possible, modify the substrate to reduce steric bulk near the C10 position. Alternatively, use a catalyst with a smaller ligand to improve access to the C10 C-H bond. | Steric congestion can prevent the catalyst from approaching the target C-H bond. |
| Competitive C-H Bonds | Alter the electronic properties of the substrate, if feasible, to deactivate competing C-H bonds. | The inherent reactivity of different C-H bonds can compete with the directed functionalization. |
| Non-optimal Catalyst | Screen different metal catalysts (e.g., Rh, Ru, Fe) and ligands. | The choice of catalyst can significantly influence the site-selectivity of the oxidation. |
| Incorrect Oxidant | Experiment with different oxidants (e.g., PhI(OAc)₂, TBHP, Oxone®). | The nature of the oxidant can affect the reactivity and selectivity of the catalytic system. |
Quantitative Data Summary
The following tables summarize the effects of varying reaction parameters on the yield and regioselectivity of C10 functionalization reactions, based on literature data.
Table 1: Optimization of Palladium-Catalyzed C-H Arylation
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2) | Toluene | 100 | 78 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Toluene | 100 | 85 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 92 |
| 5 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | Dioxane | 120 | 65 |
Table 2: Influence of Ligand on Regioselectivity of C10 Functionalization
| Entry | Metal Catalyst | Ligand | C10 Product (%) | Other Isomers (%) |
| 1 | Rh₂(OAc)₄ | None | 60 | 40 |
| 2 | Rh₂(esp)₂ | None | 85 | 15 |
| 3 | Pd(OAc)₂ | MonoPhos | 55 | 45 |
| 4 | Pd(OAc)₂ | BiPhePhos | 90 | 10 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation at the C10 Position of a Decalin Scaffold
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Decalin substrate with a directing group (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
XPhos (10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (B91453)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the decalin substrate, aryl halide, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for low yield in C10 functionalization reactions.
Caption: Decision-making flowchart for improving regioselectivity in C10 functionalization.
References
Validation & Comparative
A Comparative Guide to Benzo[h]quinoline and Benzo[f]quinoline for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and biological properties of two isomeric benzoquinoline compounds: Benzo[h]quinoline and Benzo[f]quinoline. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis supported by experimental data to inform research and development decisions.
Physicochemical Properties
This compound and Benzo[f]quinoline share the same molecular formula and weight but exhibit differences in their physical properties due to the different positioning of the nitrogen atom in their fused ring structures. These variations can influence their solubility, crystal packing, and interactions with biological targets.
| Property | This compound | Benzo[f]quinoline |
| Molecular Formula | C₁₃H₉N | C₁₃H₉N |
| Molecular Weight | 179.22 g/mol | 179.22 g/mol |
| Melting Point | 48-52 °C | 93-94 °C |
| Boiling Point | 338 °C | 349-350 °C |
| pKa (of conjugate acid) | 4.15 | 5.0[1] |
| Solubility | Insoluble in water; soluble in organic solvents.[2] | Practically insoluble in water; soluble in dilute acids, alcohol, ether, and benzene.[3] |
| Appearance | White to light yellow crystalline powder.[4] | Yellow crystals or white powder.[1] |
Biological Activities and Potential Therapeutic Applications
Both this compound and Benzo[f]quinoline have garnered significant interest in medicinal chemistry, particularly for their potential as anticancer agents. Their planar, aromatic structures allow them to intercalate into DNA and interact with various enzymatic targets.
Anticancer Activity
Derivatives of both isomers have demonstrated cytotoxic effects against a range of cancer cell lines.
This compound derivatives have been shown to induce anticancer activity through the induction of oxidative stress-mediated DNA damage.[1] Studies have demonstrated their effectiveness against human skin, lung, breast, and colon cancer cell lines, with some derivatives exhibiting IC₅₀ values in the low micromolar range.[1] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to DNA oxidation and the activation of DNA damage signaling pathways, ultimately resulting in apoptosis.[1] Furthermore, molecular docking studies suggest that these compounds may interact with key cancer-related proteins such as cyclin-dependent kinase-2 (CDK2) and aromatase.[1]
Benzo[f]quinoline derivatives have also been extensively investigated for their anticancer properties.[4][5] Research indicates that these compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and ATP synthase.[6] Topoisomerase II is a crucial enzyme involved in DNA replication and transcription, and its inhibition can lead to cell cycle arrest and apoptosis. ATP synthase, a key component of cellular energy production, is another potential target for anticancer therapies.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of the biological activities of this compound and Benzo[f]quinoline.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoquinoline compounds (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle-treated cells are included.
-
MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Enzyme Inhibition Assays
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay): This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.
Principle: Topoisomerase II can separate interlocked kinetoplast DNA (kDNA) networks into individual minicircles. Inhibitors of the enzyme prevent this decatenation.
Methodology:
-
Reaction Setup: The reaction mixture contains kDNA, topoisomerase II enzyme, and the test compound at various concentrations in an appropriate buffer.
-
Incubation: The reaction is incubated at 37°C for a specific time to allow for the enzymatic reaction.
-
Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
Gel Electrophoresis: The reaction products are separated by agarose (B213101) gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain at the origin. Inhibition is observed as a decrease in the amount of decatenated DNA.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a proposed signaling pathway for this compound-induced cytotoxicity and a general workflow for evaluating the anticancer activity of benzoquinoline compounds.
Spectroscopic Data
The spectroscopic properties of this compound and Benzo[f]quinoline are key to their characterization and can provide insights into their electronic structure and potential for fluorescence-based applications.
| Spectroscopic Data | This compound | Benzo[f]quinoline |
| UV-Vis λmax (in Ethanol) | Not explicitly found in provided results | 266, 316, 331, 347 nm[3] |
| Fluorescence Emission | Neutral form: ~367 nm; Protonated form: ~416 nm (in DCM)[7] | Exhibits blue fluorescence.[8] |
| ¹H NMR (in CDCl₃) | Signals observed between δ 7.5 and 9.3 ppm.[9] | Signals observed across the aromatic region.[10] |
| ¹³C NMR (in CDCl₃) | Aromatic carbons observed.[2] | Aromatic carbons observed.[10] |
Note: Specific peak assignments and coupling constants for NMR spectra can be found in the referenced literature.
Conclusion
Both this compound and Benzo[f]quinoline serve as valuable scaffolds in the design of novel therapeutic agents, particularly in the field of oncology. Their distinct physicochemical properties, arising from the subtle difference in nitrogen placement, lead to variations in their biological activities and potential mechanisms of action. This guide provides a foundational comparison to aid researchers in the selection and further investigation of these promising heterocyclic compounds. Detailed experimental validation is crucial to confirm the specific activities and mechanisms of any newly synthesized derivatives.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. epa.gov [epa.gov]
- 7. Benzo(F)Quinoline | C13H9N | CID 6796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Activities of Benzo[h]quinoline and other Aza-Polycyclic Aromatic Hydrocarbons: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of Benzo[h]quinoline and other selected aza-polycyclic aromatic hydrocarbons (aza-PAHs). Intended for researchers, scientists, and drug development professionals, this document synthesizes key data on cytotoxicity, genotoxicity, and carcinogenicity, supported by detailed experimental protocols and pathway visualizations to facilitate a deeper understanding of their mechanisms of action.
Abstract
Aza-polycyclic aromatic hydrocarbons (aza-PAHs) are a class of compounds structurally related to polycyclic aromatic hydrocarbons (PAHs) but with one or more carbon atoms replaced by a nitrogen atom. This structural alteration significantly influences their biological properties, including their potential as therapeutic agents or environmental toxicants. This guide focuses on this compound, comparing its biological activity with other aza-PAHs such as Benzo[f]quinoline and Phenanthridine. We present a compilation of quantitative data from cytotoxicity and genotoxicity assays, detail the experimental methodologies for these assessments, and visualize the key metabolic activation and signaling pathways involved.
Comparative Biological Activity
The biological activity of aza-PAHs is diverse, ranging from cytotoxic effects on cancer cells to mutagenic and carcinogenic properties. The position of the nitrogen atom within the aromatic ring system plays a crucial role in determining the specific biological effects.
Cytotoxicity
The cytotoxic potential of this compound and other aza-PAHs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| Arylated this compound (3e) | G361 (Skin Cancer) | 5.3 | [1] |
| H460 (Lung Cancer) | 6.8 | [1] | |
| MCF7 (Breast Cancer) | 7.6 | [1] | |
| HCT116 (Colon Cancer) | 6.8 | [1] | |
| Arylated this compound (3f) | H460 (Lung Cancer) | 5.4 | [1] |
| MCF7 (Breast Cancer) | 4.7 | [1] | |
| HCT116 (Colon Cancer) | 4.9 | [1] | |
| Arylated this compound (3h) | G361 (Skin Cancer) | 5.5 | [1] |
| H460 (Lung Cancer) | 5.4 | [1] | |
| MCF7 (Breast Cancer) | 5.2 | [1] | |
| Benzo[f]quinoline Derivatives | |||
| Benzo[f]quinoline Derivative (2) | HCT116 (Colon Cancer) | 7.39 ± 0.5 | |
| MCF7 (Breast Cancer) | 9.24 ± 0.7 | ||
| Benzo[f]quinoline Derivative (5) | HCT116 (Colon Cancer) | 13.46 ± 1.1 | |
| MCF7 (Breast Cancer) | 16.43 ± 1.3 | ||
| Other Aza-PAHs | |||
| Berbamine (Benzylisoquinoline) | Various Cancer Cell Lines | Modulates various pathways | [2] |
Genotoxicity & Mutagenicity
The genotoxicity of aza-PAHs, their ability to damage DNA, is a critical aspect of their biological activity. This is often assessed using the Ames test for mutagenicity and the Comet assay for DNA damage.
Ames Test: This bacterial reverse mutation assay assesses the mutagenic potential of a chemical. A positive result indicates that the substance can cause mutations in the DNA of the test organism. Benzo[f]quinoline, this compound, and 1,7-Phenanthroline (B34526) have been reported to be mutagenic in the Ames test using Salmonella typhimurium TA100 in the presence of a rat liver S9 fraction for metabolic activation.[3] However, in an in vivo mutagenicity study using lacZ transgenic mice, the mutagenicities of Benzo[f]quinoline and this compound were found to be equivocal, with only slight induction of mutations in the liver and lung, respectively.[3] In contrast, 1,7-Phenanthroline showed potent mutagenicity in the liver.[3]
Comet Assay: Also known as single-cell gel electrophoresis, this assay measures DNA strand breaks in individual cells. The extent of DNA damage is visualized as a "comet" with a tail of fragmented DNA. While specific comparative data for a broad range of aza-PAHs is limited, the Comet assay is a standard method for quantifying DNA damage induced by genotoxic agents.[4][5][6]
Carcinogenicity
The carcinogenic potential of aza-PAHs is closely linked to their genotoxic properties. The International Agency for Research on Cancer (IARC) classifies substances based on their carcinogenicity to humans. While many PAHs are classified as known or probable carcinogens, the classification for many aza-PAHs is not as extensively established.[7][8][9][10] For instance, IARC has classified benzo[a]pyrene, a well-studied PAH, as a Group 1 carcinogen (carcinogenic to humans).[7] Several other PAHs are classified as probable (Group 2A) or possible (Group 2B) carcinogens.[7] The carcinogenic risk of aza-PAHs is often inferred from their structural similarity to carcinogenic PAHs and their demonstrated mutagenic activity.
Mechanism of Action
The biological activities of aza-PAHs are largely attributed to their metabolic activation into reactive intermediates that can interact with cellular macromolecules, particularly DNA.
Metabolic Activation
Similar to PAHs, aza-PAHs undergo metabolic activation primarily by cytochrome P450 (CYP) enzymes.[11][12][13][14][15] This process typically involves the formation of dihydrodiol epoxides, which are highly reactive electrophiles.[13][14] These reactive metabolites can then form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[11][13] The position of the nitrogen atom in the aza-PAH molecule can influence the regioselectivity of metabolism and the nature of the resulting DNA adducts.
Disruption of Signaling Pathways
Aza-PAHs and their metabolites can interfere with various cellular signaling pathways, contributing to their biological effects. For instance, some PAHs have been shown to alter signaling pathways related to the immune response and cell cycle regulation.[16][17] The activation of oxidative and electrophilic signaling pathways by PAH metabolites is a key mechanism of their immunotoxicity.[16] Furthermore, the interaction of these compounds with receptors such as the aryl hydrocarbon receptor (AhR) can trigger a cascade of downstream events affecting gene expression and cellular function.[13]
Experimental Protocols
Standardized protocols are essential for the reliable assessment and comparison of the biological activities of chemical compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.[18][19][20][21][22]
Ames Test for Mutagenicity
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to produce histidine. The assay measures the rate of back-mutation to prototrophy in the presence of a test chemical.
Protocol:
-
Bacterial Culture: Grow the S. typhimurium tester strains (e.g., TA98, TA100) overnight.
-
Metabolic Activation: Prepare the S9 mix from rat liver homogenate for metabolic activation of the test compound.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mix (or buffer for tests without metabolic activation).
-
Plating: Mix the contents with molten top agar (B569324) and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.[23][24][25][26][27]
Comet Assay for Genotoxicity
The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The amount of DNA that migrates into the tail is proportional to the amount of DNA damage. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using image analysis software.[4][5][6][28]
Conclusion
This guide provides a comparative overview of the biological activities of this compound and other aza-PAHs. The presented data highlights the significant cytotoxic potential of certain benzoquinoline derivatives against various cancer cell lines. The genotoxicity and mutagenicity of these compounds are primarily driven by their metabolic activation to DNA-reactive species. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug discovery, enabling a more informed assessment of this important class of heterocyclic compounds. Further research is warranted to fully elucidate the structure-activity relationships and the specific molecular targets of aza-PAHs to harness their therapeutic potential while mitigating their toxicological risks.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo mutagenicity of benzo[f]quinoline, this compound, and 1,7-phenanthroline using the lacZ transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. enviro.wiki [enviro.wiki]
- 11. researchgate.net [researchgate.net]
- 12. Alternative pathways of polycyclic aromatic hydrocarbons activation: the formation of polar DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Role of alterations in Ca(2+)-associated signaling pathways in the immunotoxicity of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cellular ATP depletion by LY309887 as a predictor of growth inhibition in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academicjournals.org [academicjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mutagenicity potential (affect) of new atraumatic restorative treatment (ART) material incorporated with Azadirachta indica (Neem) against Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Benzo[h]quinoline Derivatives: A Comparative Analysis
A comprehensive review of recent studies showcases the promising anticancer activity of various Benzo[h]quinoline derivatives against a spectrum of human cancer cell lines. These synthetic compounds have demonstrated significant cytotoxic effects, operating through diverse mechanisms including the induction of oxidative stress, DNA damage, and apoptosis. This guide provides a comparative analysis of their efficacy, supported by experimental data, detailed protocols, and visual representations of the key biological processes involved.
Comparative Anticancer Activity of this compound Derivatives
Recent research has highlighted the potent cytotoxic effects of several this compound derivatives across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined through various in vitro studies. The data presented below summarizes the efficacy of these compounds against cell lines from skin, lung, breast, and colon cancers.
Notably, compounds designated as 3e, 3f, 3h, and 3j have shown significant cytotoxicity, with IC50 values ranging from 4.7 to 7.6 μM.[1] For instance, compound 3f exhibited potent activity against H460 (lung), MCF7 (breast), and HCT116 (colon) cancer cells with IC50 values of 5.4, 4.7, and 4.9 μM, respectively.[1] Similarly, derivative 6e demonstrated substantial cytotoxicity against MCF-7, A2780, C26, and A549 cell lines, with IC50 values in the range of 1.86 to 3.91 μM.[2] Another promising compound, 2-Amino-4-(4-nitrophenyl)-5,6-dihydrothis compound-3-carbonitrile (CNMP, 2) , was most effective against colon carcinoma (HT29) with an LC50 of 8.24 μM.[3]
The tables below provide a detailed comparison of the reported IC50 values for various this compound derivatives across different cancer cell lines.
| Compound | G361 (Skin) IC50 (μM) | H460 (Lung) IC50 (μM) | MCF7 (Breast) IC50 (μM) | HCT116 (Colon) IC50 (μM) |
| 3e | 5.3 | 6.8 | 7.6 | 6.8 |
| 3f | - | 5.4 | 4.7 | 4.9 |
| 3h | - | - | - | - |
| 3j | - | 4.8 | 5.2 | 6.8 |
| Doxorubicin | - | - | - | 2.1 |
Table 1: Cytotoxicity of selected this compound derivatives (3e, 3f, 3h, 3j) against four human cancer cell lines.[1] Doxorubicin is included as a reference compound.
| Compound | MCF-7 (Breast) IC50 (μM) | A2780 (Ovarian) IC50 (μM) | C26 (Colon) IC50 (μM) | A549 (Lung) IC50 (μM) |
| 6b | - | - | - | - |
| 6e | 1.86 - 3.91 | 1.86 - 3.91 | 1.86 - 3.91 | 1.86 - 3.91 |
| 6i | - | - | - | - |
| 6j | - | - | - | - |
Table 2: Cytotoxic activity of Benzo- and tetrahydrobenzo-[h]quinoline derivatives against four human cancer cell lines.[2]
| Compound | HT29 (Colon) LC50 (μM) | MCF7 (Breast) LC50 (μM) | HepG2 (Hepatocellular) LC50 (μM) |
| CNMP (2) | 8.24 | 21.23 | 26.15 |
| 5 | 30.12 | - | - |
| Doxorubicin | 40.0 | - | - |
Table 3: Anti-proliferative effect of Benzoquinoline analogues on three different cancer cell lines.[3]
Mechanisms of Anticancer Action
The anticancer activity of this compound derivatives is attributed to several mechanisms, primarily centered around the induction of cell death and inhibition of cell proliferation.
1. Oxidative Stress and DNA Damage: Several this compound derivatives have been shown to induce anticancer activity by generating oxidative stress, which in turn leads to DNA damage in cancer cells.[1] This mechanism disrupts the normal cellular processes and can trigger apoptosis.
2. DNA Intercalation: Certain derivatives are designed as DNA-intercalating agents.[2] By inserting themselves between the base pairs of the DNA double helix, these compounds can interfere with DNA replication and transcription, ultimately leading to cell death.
3. Apoptosis Induction: A key mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death.[2][4] Studies have shown that treatment with these derivatives leads to an increase in the population of apoptotic cells. This is often mediated by the regulation of apoptosis-associated genes, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4][5]
4. Enzyme Inhibition: Molecular docking studies have suggested that this compound derivatives can bind to and inhibit the activity of key enzymes involved in cancer progression, such as cyclin-dependent kinase-2 (CDK2) and aromatase.[1] CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.
Experimental Protocols
The validation of the anticancer activity of this compound derivatives relies on a series of well-established experimental protocols.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cancer cells are treated with the this compound derivative at its IC50 concentration for a defined period.
-
Cell Harvesting and Washing: The cells are harvested, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).[2][4]
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating anticancer activity and the proposed signaling pathway for apoptosis induction by this compound derivatives.
Caption: Experimental workflow for assessing the anticancer activity of this compound derivatives.
Caption: Proposed signaling pathway for apoptosis induction by this compound derivatives.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, <i>in vitro</i> antiproliferative effect and <i>in situ</i> molecular docking studies of a series of new benzoquinoline derivatives - Journal of King Saud University - Science [jksus.org]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzo[h]quinoline and Phenanthroline Ligands for Researchers and Drug Development Professionals
In the landscape of coordination chemistry and drug development, the selection of appropriate ligands is a critical determinant of the ultimate functionality and efficacy of metal-based compounds. Among the vast array of N-heterocyclic ligands, benzo[h]quinoline and 1,10-phenanthroline (B135089) have emerged as foundational scaffolds in the design of complexes for applications ranging from catalysis to medicinal chemistry. This guide provides an objective comparison of these two ligand systems, supported by experimental data, detailed protocols, and visual representations to aid researchers in their selection and application.
Structural and Physical Properties: A Head-to-Head Comparison
Both this compound and phenanthroline are rigid, planar aromatic systems capable of forming stable complexes with a variety of metal ions. However, their distinct electronic and steric profiles, arising from the annulation of an additional benzene (B151609) ring in this compound, lead to significant differences in their coordination chemistry and photophysical properties.
| Property | This compound | 1,10-Phenanthroline |
| Molar Mass | 179.22 g/mol [1] | 180.21 g/mol |
| Melting Point | 48-50 °C[1] | 114-117 °C |
| Boiling Point | 338 °C at 719 mmHg | 360-380 °C |
| Solubility | Soluble in nonpolar organic solvents | Soluble in water and polar organic solvents |
| Coordination | Bidentate (N,C) or monodentate (N)[2] | Bidentate (N,N) |
Comparative Performance Data of Metal Complexes
The choice of ligand profoundly influences the electronic and photophysical properties of the resulting metal complexes. Ruthenium(II) complexes are presented here as a representative example due to their extensive study with both ligand types.
| Parameter | Ru(II) this compound Complex | Ru(II) Phenanthroline Complex |
| Absorption Maxima (λ_abs, nm) | ~450-500 nm (MLCT) | ~450 nm (MLCT)[3] |
| Emission Maxima (λ_em, nm) | Varies with substituents | ~610 nm[4] |
| Quantum Yield (Φ) | Dependent on complex structure | ~0.06[4] |
| Excited State Lifetime (τ, ns) | Dependent on complex structure | ~800 ns[4] |
| Redox Potential (E½, V vs Ag/AgCl) | Generally lower than phenanthroline complexes | Ru(II)/Ru(III) ~1.25 V |
Experimental Protocols
Detailed and reliable synthetic protocols are crucial for the reproducible synthesis of high-quality ligands. Below are representative procedures for the synthesis of the parent this compound and phenanthroline ligands.
Synthesis of this compound via Friedländer Annulation
The Friedländer annulation is a versatile method for the synthesis of quinolines and their fused analogues.[5][6][7][8][9]
Materials:
-
Crotonaldehyde
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
Procedure:
-
A mixture of 1-naphthylamine (10 mmol) and concentrated hydrochloric acid (15 mL) in ethanol (50 mL) is prepared in a round-bottom flask.
-
Crotonaldehyde (12 mmol) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, the mixture is poured into a beaker containing ice water (100 mL).
-
The solution is neutralized by the slow addition of a 2 M sodium hydroxide solution until a precipitate forms.
-
The crude product is collected by vacuum filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a mixture of dichloromethane and hexane (B92381) to yield pure this compound.
Synthesis of 1,10-Phenanthroline via Skraup Reaction
The Skraup reaction is a classic method for the synthesis of quinolines and related heterocycles.[10][11][12][13]
Materials:
-
Glycerol
-
Concentrated sulfuric acid
-
Arsenic pentoxide (or other suitable oxidizing agent)
-
Sodium hydroxide
-
Benzene
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a mixture of 8-aminoquinoline (10 mmol) and arsenic pentoxide (5 mmol) is prepared.
-
Glycerol (30 mmol) is added to the mixture.
-
Concentrated sulfuric acid (20 mL) is added slowly and cautiously through the dropping funnel with vigorous stirring.
-
The mixture is heated to 140-150 °C for 3 hours.
-
After cooling, the reaction mixture is carefully poured into a large volume of water (200 mL).
-
The solution is made alkaline by the addition of a concentrated sodium hydroxide solution.
-
The crude 1,10-phenanthroline is extracted with hot benzene.
-
The benzene extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization from water or ethanol to afford 1,10-phenanthroline monohydrate.
Visualizing a Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis, characterization, and application of metal complexes with either this compound or phenanthroline ligands.
Caption: A generalized workflow for the synthesis and evaluation of this compound and phenanthroline metal complexes.
Interaction with Biological Systems
A significant area of research for both this compound and phenanthroline complexes is their interaction with biomolecules, particularly DNA.
DNA Intercalation Mechanism
Many planar aromatic ligands, including this compound and phenanthroline, can interact with DNA through intercalation, where the ligand inserts itself between the base pairs of the DNA double helix. This interaction can lead to structural distortions of the DNA and interfere with cellular processes like replication and transcription, forming the basis of their potential anticancer activity.
Caption: The process of DNA intercalation by planar aromatic ligand-metal complexes.
Involvement in Cellular Signaling: The Unfolded Protein Response
Recent studies have begun to elucidate the impact of these metal complexes on cellular signaling pathways. For instance, some copper-phenanthroline complexes have been shown to induce the Unfolded Protein Response (UPR), a cellular stress response pathway originating in the endoplasmic reticulum (ER).[14][15][16] This suggests that the cytotoxic effects of these compounds may not be limited to direct DNA damage.
Caption: Simplified diagram of the Unfolded Protein Response pathway induced by phenanthroline-metal complexes.
Conclusion
Both this compound and phenanthroline offer unique advantages as ligands in the design of functional metal complexes. Phenanthroline, with its classic bidentate N,N-coordination, has a long and well-documented history in a vast range of applications. Its synthesis is straightforward, and the photophysical properties of its complexes are well-characterized. This compound, on the other hand, provides access to C,N-cyclometalated complexes with potentially altered electronic and steric properties. This can lead to novel reactivity in catalysis and distinct photophysical characteristics.
The choice between these two ligand systems will ultimately depend on the specific application. For researchers seeking well-established coordination chemistry and predictable properties, phenanthroline remains an excellent choice. For those exploring new catalytic transformations or aiming to fine-tune the electronic properties of their complexes, the structural diversity offered by this compound presents exciting opportunities. This guide serves as a foundational resource to inform such decisions, providing the necessary data and protocols to embark on research and development with these versatile ligands.
References
- 1. Benzo(h)quinoline | C13H9N | CID 9191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of 8-methylquinoline and this compound complexes of palladium(II) with those of related ligands. Crystal and molecular structure of aqua(this compound)[2-(dimethylaminomethyl)phenyl-N]palladium(II) perchlorate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 11. iipseries.org [iipseries.org]
- 12. Skraup reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. cambridge.org [cambridge.org]
- 15. Potential interactions between metal-based phenanthroline drugs and the unfolded protein response endoplasmic reticulum stress pathway | Experimental Results | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
Unveiling the DNA Binding Affinity of Benzo[h]quinoline: A Comparative Analysis with Renowned Intercalators
For researchers, scientists, and professionals in drug development, understanding the DNA binding affinity of novel compounds is a critical step in the evaluation of their therapeutic potential. This guide provides an objective comparison of the DNA binding affinity of Benzo[h]quinoline derivatives against established DNA intercalators, supported by experimental data and detailed methodologies.
This analysis reveals that derivatives of this compound exhibit significant DNA binding capabilities, with affinities that are comparable to, and in some cases exceed, those of well-known intercalators. The binding affinity, a key determinant of a compound's potential to interfere with DNA replication and transcription, is a crucial parameter in the development of new anticancer and antimicrobial agents.
Quantitative Comparison of DNA Binding Affinity
The DNA binding affinities of various compounds are quantified by parameters such as the binding constant (K_b_), the dissociation constant (K_d_), or the half-maximal inhibitory concentration (IC50). The following table summarizes the reported DNA binding affinities for select this compound derivatives and established DNA intercalators. It is important to note that experimental conditions such as temperature, pH, and ionic strength can significantly influence these values.
| Compound | Binding Parameter | Value | Experimental Conditions |
| This compound Derivatives | |||
| 2-mercaptothis compound-3-carbaldehyde | K_b_ | 2.7 x 10^5^ M^-1^ | Not specified |
| 2-selenothis compound-3-carbaldehyde | K_b_ | 3.8 x 10^6^ M^-1^ | Not specified |
| Derivative 7e | IC50 (Intercalation) | 29.06 µM | Not specified |
| Derivative 7e | IC50 (Intercalation) | 31.24 µM | Not specified |
| Known Intercalators | |||
| Ethidium (B1194527) Bromide | K_b_ | 0.31 ± 0.02 µM^-1^ | Not specified[1] |
| K | 37,108.63 M^-1^ | Not specified[2] | |
| Proflavine | K_b_ | 0.119 ± 9x10^-3^ µM^-1^ | Not specified[1] |
| K_a_ | (1.60 ± 0.04) x 10^5^ M^-1^ | T = 298.15 K[3] | |
| Daunorubicin (B1662515) | K_a_ | 0.10 to 0.12 x 10^6^ M^-1^ | 37°C, 10% serum[4] |
| K_a_ | 10^5^-10^7^ M^-1^ | Not specified[5] | |
| Doxorubicin (B1662922) | K_a_ | 0.13 to 0.16 x 10^6^ M^-1^ | 37°C, 10% serum[4] |
| ΔG_t-sim_ (calc.) | -12.74 and -8.35 kcal mol^-1^ | MM-PBSA method[6] | |
| ΔG_t-sim_ (exp.) | -7.7 ± 0.3 kcal mol^-1^ | Not specified[6] | |
| Actinomycin (B1170597) D | K_a_ | Varies with sequence | Not specified[7] |
Experimental Protocols for Determining DNA Binding Affinity
The determination of DNA binding affinity relies on various biophysical techniques. Below are detailed methodologies for three commonly employed experimental protocols.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method used to monitor the changes in the fluorescence properties of a molecule upon binding to DNA.[8] This technique can be used to determine binding constants and stoichiometry.
Objective: To determine the binding constant (K) of a ligand to DNA.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Calf Thymus DNA (CT-DNA) solution of known concentration
-
Compound of interest (e.g., this compound derivative) solution of known concentration
-
Buffer solution (e.g., Tris-HCl buffer with NaCl)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the compound and CT-DNA in the chosen buffer. The concentrations should be accurately determined using UV-Vis spectroscopy.
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer. The excitation wavelength is chosen at the absorption maximum of the compound, and the emission spectrum is recorded over a suitable range.
-
Titration:
-
Place a fixed concentration of the compound in the cuvette.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the CT-DNA solution to the cuvette.
-
After each addition, allow the system to equilibrate and then record the fluorescence spectrum.
-
-
Data Analysis:
-
The fluorescence intensity at the emission maximum is plotted against the concentration of DNA.
-
The binding constant (K) can be determined by fitting the titration data to a suitable binding model, such as the Scatchard equation.[9]
-
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a widely used technique to study the interaction between small molecules and DNA. Changes in the absorption spectrum of the compound upon addition of DNA, such as hypochromism (decrease in absorbance) and bathochromism (red shift in the absorption maximum), indicate intercalation.[10]
Objective: To determine the binding constant (K_b_) of a ligand to DNA.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calf Thymus DNA (CT-DNA) solution of known concentration
-
Compound of interest solution of known concentration
-
Buffer solution
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the compound and CT-DNA in the buffer.
-
Titration:
-
A fixed concentration of the compound is placed in the sample cuvette.
-
An equal concentration of the compound is placed in the reference cuvette.
-
The absorption spectrum is recorded.
-
Successive aliquots of the CT-DNA solution are added to both the sample and reference cuvettes to eliminate the absorbance of DNA itself.
-
The absorption spectrum is recorded after each addition.
-
-
Data Analysis:
-
The changes in absorbance at the maximum wavelength are used to calculate the binding constant (K_b_) using the Wolfe-Shimer equation or by constructing a Scatchard plot.
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a_), enthalpy (ΔH), and entropy (ΔS) changes.[11][12]
Objective: To determine the thermodynamic parameters of ligand-DNA binding.
Materials:
-
Isothermal Titration Calorimeter
-
DNA solution of known concentration
-
Compound of interest solution of known concentration
-
Degassing station
-
Buffer solution
Procedure:
-
Sample Preparation: Prepare accurate concentrations of the DNA and compound solutions in the same buffer. Degas both solutions to prevent bubble formation during the experiment.
-
Instrument Setup:
-
Load the DNA solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
-
Titration:
-
The instrument injects small aliquots of the compound solution into the DNA solution.
-
The heat released or absorbed during the binding event is measured for each injection.
-
-
Data Analysis:
-
The raw data (heat per injection) is plotted against the molar ratio of the compound to DNA.
-
The resulting isotherm is fitted to a suitable binding model to determine the binding constant (K_a_), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for determining DNA binding affinity using fluorescence spectroscopy.
References
- 1. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukessays.com [ukessays.com]
- 3. Thermodynamic characterization of proflavine–DNA binding through microcalorimetric studies [inis.iaea.org]
- 4. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding affinity and site selectivity of daunomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Binding of actinomycin D to DNA: evidence for a nonclassical high-affinity binding mode that does not require GpC sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Mutagenic Potential of Benzo[h]quinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mutagenic properties of heterocyclic aromatic compounds is paramount for safety assessment and the development of safer chemical entities. This guide provides a comparative analysis of the mutagenicity of Benzo[h]quinoline and its derivatives, supported by experimental data and detailed protocols. We delve into the metabolic activation pathways and the experimental workflows used to assess the genotoxic risks associated with these compounds.
Comparative Mutagenicity of this compound and its Analogs
The mutagenic activity of this compound and its derivatives has been primarily evaluated using the Ames test, a bacterial reverse mutation assay. The data consistently indicates that the position of the nitrogen atom in the quinoline (B57606) ring system significantly influences mutagenic potency. The following table summarizes key quantitative data from comparative studies.
| Compound | Ames Test Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| This compound | Salmonella typhimurium TA100 | Present | 1.8 ± 0.2 | Weyand et al., 1989 |
| Benzo[f]quinoline | Salmonella typhimurium TA100 | Present | 11.2 ± 1.1 | Weyand et al., 1989 |
| This compound-7,8-dihydrodiol | Salmonella typhimurium TA100 | Present | 10.5 ± 1.0 | Weyand et al., 1989 |
| Benzo[f]quinoline-9,10-dihydrodiol | Salmonella typhimurium TA100 | Present | 0.8 ± 0.1 | Weyand et al., 1989 |
| anti-Benzo[h]quinoline-7,8-diol-9,10-epoxide | Salmonella typhimurium TA100 | Absent | 1,250 | Wood et al., 1982 |
| anti-Benzo[f]quinoline-9,10-diol-7,8-epoxide | Salmonella typhimurium TA100 | Absent | 35 | Wood et al., 1982 |
Experimental Protocols
Accurate assessment of mutagenicity relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key assays used in the evaluation of this compound derivatives.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[1][2] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[2] A positive test is indicated by the growth of bacterial colonies, signifying a reverse mutation to a prototrophic state.[2]
Protocol:
-
Strain Selection: Salmonella typhimurium strain TA100 is commonly used for detecting base-pair substitution mutagens like many quinoline derivatives.
-
Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate fraction (S9).[1] The S9 fraction contains metabolic enzymes, such as cytochrome P450s, that can convert pro-mutagens into their active mutagenic forms.[1]
-
Exposure: The tester strain is exposed to various concentrations of the this compound derivative in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase in the number of revertant colonies suggests that the compound is mutagenic.
In Vivo Mutagenicity Assay (Muta™Mouse)
The in vivo Muta™Mouse assay provides a more comprehensive assessment of mutagenicity in a mammalian system, taking into account the absorption, distribution, metabolism, and excretion of the test compound.[3][4] This transgenic mouse model carries a lacZ reporter gene that can be recovered from various tissues to detect mutations.[4]
Protocol:
-
Animal Dosing: Muta™Mouse animals are typically treated with the this compound derivative via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection) for a specified period.
-
Tissue Collection: After the treatment period, various tissues (e.g., liver, lung) are collected.[3]
-
DNA Extraction: High molecular weight genomic DNA is extracted from the collected tissues.
-
Phage Rescue: The lacZ transgene is rescued from the genomic DNA using in vitro packaging extracts to create lambda phage particles.
-
Plaque Formation: The resulting phage particles are used to infect E. coli bacteria, which are then plated on a selective medium.
-
Mutation Scoring: Plaques containing a mutated lacZ gene will appear blue on a medium containing X-gal, while non-mutant plaques will be colorless. The mutant frequency is calculated as the ratio of blue plaques to the total number of plaques.
DNA Adduct Formation (³²P-Postlabeling Assay)
The formation of covalent adducts between a chemical and DNA is a critical event in chemical carcinogenesis. The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.[5][6]
Protocol:
-
DNA Isolation: DNA is isolated from tissues of animals treated with the this compound derivative.
-
DNA Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.[5]
-
Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides.
-
³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[5][6]
-
Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6]
-
Quantification: The amount of radioactivity in the adduct spots is measured to quantify the level of DNA adducts.
Visualizing the Path to Mutagenicity
To better understand the processes involved in the mutagenicity of this compound derivatives, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed metabolic activation pathway.
Conclusion
The mutagenicity of this compound and its derivatives is a complex process influenced by their chemical structure and metabolic activation. Experimental evidence, primarily from the Ames test, indicates that the formation of a bay-region diol epoxide is a critical step in the mutagenic pathway of this compound. In contrast, Benzo[f]quinoline appears to be activated through a different mechanism. While in vitro assays provide valuable initial screening data, in vivo studies using models like the Muta™Mouse are essential for a comprehensive risk assessment. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers investigating the mutagenic potential of this important class of heterocyclic aromatic compounds. Further research is warranted to fully elucidate the structure-activity relationships and the precise mechanisms of mutagenesis for a broader range of this compound derivatives.
References
- 1. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo mutagenicity of benzo[f]quinoline, this compound, and 1,7-phenanthroline using the lacZ transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
Comparing the efficiency of different catalysts for Benzo[h]quinoline synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzo[h]quinoline, a significant structural motif in medicinal chemistry and materials science, has been approached through various catalytic methods. The efficiency of these syntheses is critically dependent on the choice of catalyst, which influences reaction times, yields, and overall process sustainability. This guide provides a comparative overview of different catalytic systems for the synthesis of this compound and its derivatives, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.
Performance Comparison of Catalytic Systems
The choice of a catalyst, whether a transition metal complex or a metal-free system, fundamentally dictates the reaction pathway and its efficiency. Below is a summary of quantitative data for different catalytic approaches to this compound synthesis.
| Catalyst Type | Catalyst | Substrates | Reaction Conditions | Time (h) | Yield (%) | Reference |
| Metal-Free | Iodine (I₂) | 2-Styrylanilines and 2-Methylquinolines | TBHP (oxidant), 120 °C | 12 | 42-81 | [1] |
| Copper-Catalyzed | IPrCuCl | 2-Aminobenzyl alcohol and Acetophenone (B1666503) | KOH (base), DMSO (oxidant), Room Temp. | 12 | up to 89 | [2] |
| Palladium-Catalyzed | Pd(OAc)₂ | Anilines and Cinnamic alcohol | DMSO, 130 °C | 12 | up to 90 | [3] |
| Rhodium-Catalyzed | [Cp*RhCl₂]₂ | Imidamide and Cyclopropanol | Cu(OAc)₂ (oxidant), CsOAc (additive), DCE, 100 °C | 24 | - | [4] |
| Classical Method | H₂SO₄ (catalyst and solvent) | Aniline (B41778), Glycerol, Nitrobenzene (oxidant) | FeSO₄ (moderator) | - | - | [5][6] |
Note: Yields and reaction conditions are highly substrate-dependent. The data presented is a range or optimal value reported in the respective studies for various derivatives.
In-Depth Look at Catalytic Strategies
Metal-Free Synthesis:
Recent advancements have focused on developing environmentally benign, metal-free catalytic systems. One such method employs iodine as a catalyst for the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylquinolines.[1] This approach offers a broad substrate scope and moderate to good yields, avoiding the use of toxic and expensive transition metals.[1]
Transition Metal Catalysis:
-
Copper-Catalyzed Synthesis: Copper catalysts, particularly N-heterocyclic carbene (NHC) copper complexes like IPrCuCl, have proven effective for quinoline (B57606) synthesis at room temperature.[2] These reactions often utilize a base and an oxidant like DMSO and can achieve high yields.[2]
-
Palladium-Catalyzed Synthesis: Palladium acetate (B1210297) (Pd(OAc)₂) is a versatile catalyst for the oxidative cyclization of anilines and allyl alcohols to form quinolines.[3] This method is notable for proceeding without the need for an acid or base additive and demonstrates good tolerance for various functional groups.[3]
-
Rhodium-Catalyzed Synthesis: Rhodium complexes are effective for the synthesis of quinolines via C-H activation.[4] These reactions often require a directing group on the aniline nitrogen to achieve high efficiency and regioselectivity. While powerful, the cost of rhodium can be a consideration.
Classical Synthesis Methods:
The Skraup synthesis is a long-standing method for producing quinolines by reacting aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[5][6] While historically significant, this reaction is known for being highly exothermic and can be violent if not properly controlled, often requiring a moderator such as ferrous sulfate.[5] The Friedländer synthesis is another classical and versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by acids or bases.[6][7]
Experimental Protocols
1. Metal-Free Synthesis of 2-Heteroaromatic Quinolines [1]
-
Reactants: 2-methylbenzo[d]thiazole (0.3 mmol), 2-styrylaniline (0.54 mmol), tert-Butyl hydroperoxide (TBHP, 2 equiv.).
-
Procedure: A mixture of 2-methylbenzo[d]thiazole, 2-styrylaniline, and TBHP is heated at 120 °C for 12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the product is purified by column chromatography.
2. Copper-Catalyzed Quinoline Synthesis [2]
-
Reactants: 2-aminobenzyl alcohol (0.5 mmol), acetophenone (0.5 mmol), IPrCuCl (5 mol%), KOH (3.0 equiv.), DMSO (8 equiv.).
-
Solvent: Toluene (3 mL).
-
Procedure: To a solution of 2-aminobenzyl alcohol and acetophenone in toluene, KOH and IPrCuCl are added. DMSO is then added as the oxidant. The reaction mixture is stirred at room temperature for 12 hours. The product is then extracted and purified.
3. Palladium-Catalyzed Synthesis of Quinolines [3]
-
Reactants: Aniline (0.5 mmol), cinnamic alcohol (0.5 mmol), Pd(OAc)₂ (10 mol%).
-
Solvent: DMSO (2.0 mL).
-
Procedure: A mixture of aniline, cinnamic alcohol, and Pd(OAc)₂ in DMSO is heated at 130 °C for 12 hours under an oxygen atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography.
Visualizing Reaction Pathways
Logical Flow of Catalyst Selection:
References
- 1. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking of Benzo[h]quinoline Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of various Benzo[h]quinoline derivatives against key biological targets implicated in cancer and microbial diseases. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to facilitate the rational design and development of novel therapeutics based on the this compound scaffold. This versatile nitrogen-containing heterocyclic ring system is a prominent feature in a wide array of biologically active compounds.[1][2]
Comparative Docking Performance of this compound Derivatives
The following table summarizes the in silico docking performance of selected this compound derivatives against prominent biological targets. The binding energy, a measure of the affinity between the ligand and the target, is presented in kcal/mol. Lower binding energy values typically indicate a more stable and favorable interaction.
| Derivative Class | Biological Target | PDB ID | Binding Energy (kcal/mol) | Key Findings & Reference |
| Arylated Benzo[h]quinolines | Cyclin-Dependent Kinase 2 (CDK2) | 2R3J | Not explicitly stated in numerical values, but docking studies predicted interactions within the hydrophobic pocket. | These derivatives showed effective cytotoxicity against various cancer cell lines with IC50 values ranging from 4.7 to 7.6 μM.[3] |
| Arylated Benzo[h]quinolines | Aromatase | 3EQM | Not explicitly stated in numerical values, but docking predicted binding within the target's hydrophobic pocket. | The study suggests these compounds act as anti-cancer agents by inducing oxidative stress-mediated DNA damage.[3] |
| This compound-3-carbonitriles | Breast Cancer Protein | 1HK7 | -6.9 | The compound CNMP exhibited the most potent antiproliferative effect against breast cancer cell lines (LC50 21.23 μM).[4][5] |
| This compound-3-carbonitriles | Breast Cancer Protein (Aromatase) | 3EQM | -6.9 | The compound CNMP showed significant binding affinity, consistent with its cytotoxic activity.[4][5] |
| This compound-3-carbonitriles | Colon Cancer Protein | 3IG7 | -7.55 | The compound CNMP demonstrated the highest binding energy against the colon cancer target, correlating with a low LC50 value of 8.24 μM.[4][5] |
| This compound-3-carbonitriles | Hepatocellular Carcinoma Protein | 4FM9 | -6.9 | The docking results were in conformity with the wet lab results showing potent antiproliferative effects.[4][5] |
| Benzo[f]quinolinium Salts | ATP Synthase | Not specified | Not specified, but salts 3j, 3i, and 3n showed the best fit. | These derivatives exhibited excellent antifungal activity, some higher than the control drug nystatin.[1] |
| Benzo[f]quinolinium Salts | Topoisomerase II | Not specified | Not specified, but salts 3j and 3n had the best fit. | These compounds also displayed very good antibacterial activity against Staphylococcus aureus.[1] |
| Benzo[f]quinoline-based Heterocycles | Cyclin-Dependent Kinase 5 (CDK-5) | Not specified | -6.6320 (Pyrazolone derivative 2) | The pyrazolone (B3327878) derivative exhibited the most potent antiproliferative efficacy against HCT116 and MCF7 cancer cell lines.[2] |
| Benzo[f]quinoline-based Heterocycles | Cyclin-Dependent Kinase 5 (CDK-5) | Not specified | -6.5696 (Cyanoethanohydrazone derivative 5) | This derivative also showed strong efficacy against the tested cancer cell lines.[2] |
Experimental and Computational Protocols
The following sections outline a generalized methodology for in silico docking studies of this compound derivatives based on protocols reported in the cited literature.
Ligand Preparation
The three-dimensional structures of the this compound derivatives are typically sketched using chemical drawing software such as ChemDraw or MarvinSketch. Energy minimization of the ligand structures is a crucial step and is often performed using force fields like MMFF94 (Merck Molecular Force Field).[6] The optimized structures are then saved in a suitable format, such as .pdb or .mol2, for use in docking software.
Protein Preparation
The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). Prior to docking, the protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The co-crystallized ligand, if present, may be used to define the binding site or active site of the protein.
Molecular Docking
Molecular docking simulations are performed using software such as AutoDock, Surflex-Dock, or PyRx.[3][7][8] The prepared ligands are docked into the defined binding site of the target protein. The docking process involves a search algorithm that explores various possible conformations and orientations of the ligand within the binding site. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable.
Validation of Docking Protocol
To ensure the reliability of the docking protocol, it is often validated by redocking the co-crystallized ligand into the protein's binding site. A successful validation is typically indicated by a low root-mean-square deviation (RMSD) value (usually ≤ 2 Å) between the docked pose and the original crystallographic pose.[6]
Post-Docking Analysis
The results of the docking simulations are analyzed to understand the binding mode of the most promising derivatives. This involves visualizing the ligand-protein complex and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues in the binding pocket. This analysis provides insights into the structure-activity relationship and can guide further optimization of the lead compounds.
In Silico Docking Workflow
The following diagram illustrates a typical workflow for the in silico docking of this compound derivatives against a biological target.
References
- 1. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, <i>in vitro</i> antiproliferative effect and <i>in situ</i> molecular docking studies of a series of new benzoquinoline derivatives - Journal of King Saud University - Science [jksus.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. media.neliti.com [media.neliti.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Anticancer Potential of Benzo[h]quinoline Analogs: A QSAR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, benzo[h]quinoline has emerged as a privileged structure, with its derivatives exhibiting significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the quantitative structure-activity relationships (QSAR) of various this compound analogs, summarizing key experimental data and methodologies to aid in the rational design of next-generation anticancer therapeutics.
Comparative Anticancer Activity of this compound Analogs
The anticancer efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative analogs against various human cancer cell lines, as reported in recent studies.
| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Series 1: Arylated Benzo[h]quinolines | ||||
| 3e | 5-(furan-2-yl) | G361 (Skin) | 5.3 | [1] |
| H460 (Lung) | 6.8 | [1] | ||
| MCF7 (Breast) | 7.6 | [1] | ||
| HCT116 (Colon) | 6.8 | [1] | ||
| 3f | 5-(thiophen-2-yl) | H460 (Lung) | 5.4 | [1] |
| MCF7 (Breast) | 4.7 | [1] | ||
| HCT116 (Colon) | 4.9 | [1] | ||
| 3h | 2-chloro-4-(morpholin-4-yl) | G361 (Skin) | >10 | [1] |
| H460 (Lung) | 8.2 | [1] | ||
| MCF7 (Breast) | 9.1 | [1] | ||
| HCT116 (Colon) | 8.5 | [1] | ||
| 3j | 2-chloro-4-(4-methylpiperazin-1-yl) | G361 (Skin) | 7.2 | [1] |
| H460 (Lung) | 6.5 | [1] | ||
| MCF7 (Breast) | 6.9 | [1] | ||
| HCT116 (Colon) | 7.1 | [1] | ||
| Series 2: Tetrahydrobenzo[h]quinolines with (dimethylamino)ethylcarboxamide side chain | ||||
| 6b | R = 4-CH3 | A549 (Lung) | 3.91 | [2] |
| C26 (Colon) | 2.45 | [2] | ||
| A2780 (Ovarian) | 2.87 | [2] | ||
| MCF-7 (Breast) | 3.12 | [2] | ||
| 6e | R = 4-F | A549 (Lung) | 1.86 | [2] |
| C26 (Colon) | 2.11 | [2] | ||
| A2780 (Ovarian) | 2.04 | [2] | ||
| MCF-7 (Breast) | 1.95 | [2] | ||
| Series 3: Benzo[c]quinoline Derivatives | Percent Growth Inhibition (PGI) at 10µM | [3] | ||
| 5a | - | SNB-75 (CNS) | >60% (significant lethality 12%) | [3] |
| 6c | - | SR (Leukemia) | >50% (significant lethality 17%) | [3] |
Key Structure-Activity Relationship Insights:
-
Substitution at Position 5: The introduction of five-membered aromatic rings like furan (B31954) (compound 3e) and thiophene (B33073) (compound 3f) at the 5-position of the this compound scaffold appears to be crucial for potent anticancer activity.[1]
-
Aliphatic vs. Aromatic Side Chains: In a series of benzo- and tetrahydrobenzo-[h]quinolines, saturated analogs generally exhibited greater cytotoxicity than their unsaturated counterparts.[2] Specifically, the presence of a fluorine atom on the phenyl ring (compound 6e) significantly enhanced cytotoxic effects.[2]
-
Fused Ring Systems: Cycloadducts of benzo[c]quinoline (compounds 5a and 6c) have demonstrated significant anticancer activity, with some showing lethality against specific cancer cell lines.[3]
Experimental Protocols
A clear understanding of the experimental methodologies is critical for the interpretation and comparison of QSAR data.
In Vitro Cytotoxicity Assays
-
MTT Assay: The most commonly employed method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][4]
-
-
-
NCI-60 Cell Line Screening: The National Cancer Institute (NCI) provides a standardized screening program utilizing 60 different human tumor cell lines, representing various cancer types.[5][6] This allows for a broad assessment of a compound's anticancer activity and selectivity.
Molecular Docking Studies
-
Objective: To predict the binding mode and affinity of the this compound analogs to their molecular targets.
-
Common Targets:
-
General Workflow:
-
Preparation of the Receptor: The 3D structure of the target protein is obtained from a protein data bank (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligands: The 2D structures of the this compound analogs are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation: A docking program (e.g., AutoDock, Surflex-Dock) is used to place the ligand into the active site of the receptor and calculate the binding energy or docking score.[1]
-
Analysis of Results: The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are visualized and analyzed to understand the molecular basis of activity.
-
Mechanistic Insights and Visualizations
The anticancer activity of this compound analogs is attributed to various mechanisms, including the induction of oxidative stress-mediated DNA damage and the inhibition of key enzymes involved in cell cycle progression.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis, anticancer activity and docking study of novel benzo[h]quin" by Marwa A. Khodair, Mosaad S. Mohamed et al. [tast.researchcommons.org]
- 6. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Benzo[h]quinoline-Based OLEDs: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Organic Light-Emitting Diodes (OLEDs) utilizing benzo[h]quinoline derivatives are a promising class of materials for next-generation displays and lighting. Their inherent electronic properties and high thermal stability make them attractive candidates for various roles within OLED device architecture, particularly as host materials and emitters for vibrant and efficient light generation. This guide provides a comparative benchmark of this compound-based OLEDs against leading alternative technologies, supported by experimental data and detailed protocols to aid in research and development.
Performance Comparison of Emissive Materials
The performance of an OLED is critically dependent on the emissive material used. This compound derivatives have been investigated for various colors, with notable results in the blue and red regions of the spectrum. The following tables summarize the performance of select this compound-based OLEDs and compare them with state-of-the-art alternative technologies, namely Thermally Activated Delayed Fluorescence (TADF) emitters and phosphorescent iridium (Ir) complexes.
Table 1: Performance of this compound-Based OLEDs
| Emitter/Host Material | Emission Color | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (LT50) (hours) |
| FRT-PBQ (Host) | Red | 15.5 | 20.7 | Not Reported | Not Reported | 1.7x improvement over standard |
| Benzo[f]quinoline Derivative (Host) | Green | Not Reported | up to 42.85 | Not Reported | Not Reported | Not Reported |
| 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline | Green-Yellow | 1.08 | 3.58 | 1.11 | (0.36, 0.56) | Not Reported |
| 8,8'-dimethoxy-5,5'-bisquinoline | Blue | Not Reported | Not Reported | Not Reported | (0.155, 0.10) | Not Reported |
Table 2: Performance of Alternative High-Efficiency Blue OLED Emitters
| Emitter Type | Emitter Material | Emission Color | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (LT50) (hours) |
| TADF | 2QPM-mDTC (Quinoline-based) | Blue | > 24 | Not Reported | Not Reported | Not Reported | Not Reported |
| TADF | Boron-based emitter | Pure Blue | 20.2 | Not Reported | Not Reported | (0.12, 0.13) | Not Reported |
| Phosphorescent | Iridium(III) Complex | Pure Blue | 28 | Not Reported | Not Reported | (0.16, 0.21) | Not Reported |
From the available data, it is evident that while this compound and its isomers show promise, particularly as host materials for phosphorescent emitters, their reported external quantum efficiencies in published research still lag behind the leading TADF and phosphorescent emitters, especially in the challenging blue region of the spectrum. The development of novel this compound derivatives with improved quantum yields and longer operational lifetimes remains an active area of research.
Experimental Protocols
The following are detailed methodologies for the fabrication and characterization of OLED devices, based on common practices in the field.
OLED Fabrication (Solution Processing)
-
Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to enhance the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition : A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition : The this compound-based emissive material, along with any host or dopant materials, is dissolved in a suitable organic solvent (e.g., chloroform, toluene). The solution is then spin-coated on top of the HIL inside the glovebox. The film is subsequently annealed to remove residual solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition : A layer of an electron-transporting material (e.g., TPBi) is deposited by thermal evaporation, followed by the deposition of a low work function metal cathode (e.g., LiF/Al) through a shadow mask in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Encapsulation : The fabricated device is encapsulated using a UV-curable epoxy and a glass lid inside the glovebox to protect it from atmospheric moisture and oxygen.
OLED Characterization
-
Current-Voltage-Luminance (J-V-L) Measurement : The electrical and optical characteristics of the OLED are measured using a source meter and a calibrated photodiode or a spectroradiometer. The current density, voltage, and luminance are recorded to determine the turn-on voltage, current efficiency, and power efficiency.
-
Electroluminescence (EL) Spectroscopy : The EL spectrum of the device is measured at a constant current density to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
External Quantum Efficiency (EQE) Measurement : The EQE is determined by measuring the total number of photons emitted from the device into the forward hemisphere per second and dividing it by the number of electrons injected per second. This measurement is typically performed using an integrating sphere.
-
Operational Lifetime Measurement : The operational lifetime of the OLED is evaluated by monitoring the decay in luminance over time while driving the device at a constant DC current. The lifetime is often reported as LT50, the time it takes for the initial luminance to decrease by 50%.
Visualizing the OLED Workflow and Performance Relationships
To better understand the processes involved in OLED research and the interplay of key performance indicators, the following diagrams are provided.
Caption: Experimental workflow for OLED research.
Caption: Interrelation of key OLED performance parameters.
Comparative analysis of the antibacterial spectra of Benzo[h]quinoline derivatives
A Comparative Analysis of the Antibacterial Spectra of Benzo[h]quinoline Derivatives
This guide provides a detailed comparison of the antibacterial activity of various this compound derivatives, intended for researchers, scientists, and professionals in the field of drug development. The analysis is based on experimental data from peer-reviewed studies, with a focus on the minimum inhibitory concentration (MIC) against a range of bacterial pathogens.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of this compound derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for several this compound derivatives against various bacterial strains.
| This compound Derivative | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Compound 4 (2-selenothis compound-3-carbaldehyde) | Staphylococcus aureus | Positive | - | [1] |
| Bacillus subtilis | Positive | - | [1] | |
| Streptococcus pyogenes | Positive | - | [1] | |
| Compound 3 (2-mercaptothis compound-3-carbaldehyde) | Staphylococcus aureus | Positive | - | [1] |
| Bacillus subtilis | Positive | - | [1] | |
| Streptococcus pyogenes | Positive | - | [1] | |
| Benzo[f]quinolinium salt 3i | Staphylococcus aureus | Positive | 30.4 x 10⁻⁴ | [2] |
| Escherichia coli | Negative | 15.2 x 10⁻⁴ | [2] | |
| Benzo[f]quinolinium salt 3n | Staphylococcus aureus | Positive | 975 x 10⁻⁴ | [2] |
| Escherichia coli | Negative | 0.195 | [2] | |
| Benzo[f]quinolinium salts 3h and 3g | Staphylococcus aureus, Escherichia coli | Both | ~0.195 | [2] |
Note: The study on compounds 3 and 4 reported significant inhibition zones but did not provide specific MIC values.[1] Benzo[f]quinoline derivatives are included for comparative purposes due to their structural similarity and available detailed MIC data.
Experimental Protocols
The determination of the antibacterial spectrum of this compound derivatives is conducted using standardized in vitro susceptibility testing methods. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound derivatives.
-
Preparation of Bacterial Inoculum:
-
Reference bacterial cultures, such as Staphylococcus aureus (ATCC 25923, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative), are used.
-
Approximately five colonies of each bacterial strain are inoculated into 10 mL of Mueller Hinton (MH) broth.
-
The cultures are incubated at 37°C until the turbidity reaches a 0.5 McFarland standard, which corresponds to approximately 1–2 × 10⁸ CFU/mL.
-
-
Preparation of this compound Derivative Solutions:
-
Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using MH broth to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of about 5 × 10⁵ CFU/mL.
-
Positive control wells (containing bacteria and broth without the test compound) and negative control wells (containing broth only) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for bacterial growth.
-
The MIC is defined as the lowest concentration of the this compound derivative that completely inhibits visible growth of the bacteria.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Experimental workflow for MIC determination.
References
Unraveling the Anticancer Action of Benzo[h]quinolines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer mechanisms of Benzo[h]quinoline derivatives against established and targeted therapies. Supported by experimental data, detailed protocols, and visual pathway analysis, this document serves as a critical resource for evaluating the therapeutic potential of this promising class of compounds.
This compound derivatives have emerged as a significant class of heterocyclic compounds with potent anticancer activities. Their mechanisms of action are multifaceted, primarily revolving around the induction of oxidative stress, inhibition of key cell cycle regulators, and direct interaction with DNA. This guide delves into these mechanisms, presenting a comparative analysis with well-established chemotherapeutic agents—Doxorubicin and Cisplatin—and a targeted therapy, Osimertinib.
Performance Comparison: A Quantitative Overview
The cytotoxic potential of this compound derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with alternative anticancer agents.
Table 1: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines
| Compound | G361 (Skin Cancer) IC50 (µM) | H460 (Lung Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | A2780 (Ovarian Cancer) IC50 (µM) | C26 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Reference |
| 3e | 5.3 | 6.8 | 7.6 | 6.8 | - | - | - | [1] |
| 3f | - | 5.4 | 4.7 | 4.9 | - | - | - | [1] |
| 3h | 5.5 | 5.4 | 5.2 | - | - | - | - | [1] |
| 3j | - | 4.8 | 5.2 | 6.8 | - | - | - | [1] |
| 6e | - | - | 3.91 | - | 1.86 | 2.45 | 2.12 | [2] |
| Doxorubicin | - | - | - | 2.1 | - | - | - | [1] |
Table 2: Comparative Cytotoxicity of Alternative Anticancer Drugs
| Drug | Cancer Cell Line | IC50 Value (µM) | Reference |
| Doxorubicin | MCF-7 | ~2.0 | [3] |
| Cisplatin | A2780 | Varies significantly | [2] |
| Osimertinib | PC-9 (EGFR ex19del) | 0.019 | Not explicitly cited |
| Osimertinib | H1975 (L858R/T790M) | 0.015 | Not explicitly cited |
Validating the Mechanisms of Action: Key Experiments and Protocols
The anticancer effects of Benzo[h]quinolines are attributed to several key mechanisms. Below are the detailed protocols for the pivotal experiments used to validate these mechanisms.
Oxidative Stress-Mediated DNA Damage
This compound derivatives have been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative DNA damage and subsequent apoptosis.[1]
Experimental Protocol: Comet Assay for Oxidative DNA Damage
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Treat cancer cells with the this compound compound for a specified duration. Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Several this compound derivatives have been identified as potential inhibitors of CDK2, a key regulator of the G1/S phase transition in the cell cycle.[1][4]
Experimental Protocol: In Vitro CDK2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by CDK2.
-
Reaction Setup: In a microplate well, combine purified active CDK2/Cyclin E complex, a suitable substrate (e.g., a peptide derived from Histone H1), and ATP.
-
Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction mixture.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Plot the percentage of CDK2 inhibition against the compound concentration to determine the IC50 value.
DNA Intercalation
The planar aromatic structure of Benzo[h]quinolines allows them to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[2]
Experimental Protocol: UV-Visible and Fluorescence Spectroscopy for DNA Intercalation
-
UV-Visible Spectroscopy:
-
Prepare a solution of the this compound derivative with a known concentration in a suitable buffer.
-
Record its UV-Visible absorption spectrum.
-
Titrate the solution with increasing concentrations of calf thymus DNA (ct-DNA).
-
Record the spectrum after each addition of DNA. Intercalation is indicated by hypochromism (a decrease in absorbance) and a bathochromic shift (red-shift) in the wavelength of maximum absorbance.
-
-
Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay):
-
Prepare a solution of ct-DNA and ethidium bromide (a known DNA intercalator that fluoresces upon binding).
-
Measure the fluorescence intensity of the DNA-ethidium bromide complex.
-
Add increasing concentrations of the this compound derivative.
-
A decrease in the fluorescence intensity indicates that the this compound derivative is displacing ethidium bromide from the DNA, suggesting an intercalative binding mode.
-
Induction of Apoptosis
The culmination of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the this compound compound for the desired time.
-
Cell Staining: Harvest the cells and wash with binding buffer. Resuspend the cells in binding buffer containing Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Experimental workflow for validating the anticancer activity of this compound derivatives.
Caption: Signaling pathway of this compound-induced oxidative stress leading to apoptosis.
Caption: Mechanism of cell cycle arrest through CDK2 inhibition by Benzo[h]quinolines.
Comparative Mechanisms of Action: Alternative Anticancer Drugs
A thorough understanding of this compound's potential requires a comparison with the mechanisms of other anticancer agents.
Doxorubicin
Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through two primary mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, and this complex inhibits the action of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA double-strand breaks and subsequent cell death.[5]
-
Generation of Reactive Oxygen Species (ROS): Similar to Benzo[h]quinolines, Doxorubicin can generate ROS, leading to oxidative damage to cellular components, including DNA, lipids, and proteins.[6]
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Benzo[h]quinoline-Based Fluorescent Probes: A Comparative Guide
For researchers, scientists, and professionals in drug development, the discerning selection of a fluorescent probe with high specificity is paramount for accurate analyte detection. This guide provides an objective comparison of the cross-reactivity of fluorescent probes based on the Benzo[h]quinoline scaffold, offering insights into their performance against a panel of common analytes, supported by experimental data and detailed protocols.
This compound and its derivatives have emerged as a versatile class of fluorescent chemosensors. Their rigid, planar structure and the presence of a nitrogen atom create an ideal platform for the coordination of metal ions and other analytes. This interaction often leads to significant changes in their photophysical properties, such as fluorescence enhancement or quenching, forming the basis of their sensing capabilities. A crucial aspect of a probe's utility, however, lies in its selectivity – its ability to respond to a target analyte in the presence of other potentially interfering species. This guide delves into the cross-reactivity profiles of representative this compound-based probes to aid in the selection of the most suitable tool for a given research application.
Comparative Analysis of Cross-Reactivity
The following table summarizes the fluorescence response of several this compound-based and structurally related quinoline (B57606) fluorescent probes to various metal ions. The data, compiled from various studies, highlights the selectivity profiles of these probes. It is important to note that the specific response can vary depending on the exact molecular structure of the probe, solvent system, pH, and other experimental conditions.
| Probe/Derivative | Target Analyte | Interfering Ions Tested | Observed Cross-Reactivity/Interference | Reference |
| TQ (Benzothiazole-modified quinoline Schiff base) | Zn²⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺ | Highly selective for Zn²⁺ with significant fluorescence enhancement. Minimal to no interference from other tested cations.[1] | [1] |
| XYQ (Quinoline-based) | Zn²⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺, Li⁺, Ba²⁺, Sr²⁺, Cs⁺ | High selectivity for Zn²⁺ with a "turn-on" fluorescence response. No significant interference observed from a wide range of metal ions.[2] | [2] |
| Bis(2-quinolinylmethyl)benzylamine | Zn²⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺ | Showed a large fluorescence enhancement for Zn²⁺ and could clearly distinguish it from Cd²⁺.[3] | [3] |
| 4HBTHQTz (Benzothiazole-quinoline derived 1,2,3-triazole) | Fe³⁺ | Various common metal ions | Induced a selective decrease in fluorescence with Fe³⁺. Displayed high selectivity.[4][5] | [4][5] |
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
The primary sensing mechanism for many this compound-based fluorescent probes targeting metal ions is Chelation-Enhanced Fluorescence (CHEF). In the free state, the fluorescence of the probe is often quenched due to photoinduced electron transfer (PET) from the nitrogen atom of the quinoline ring to the excited fluorophore. Upon binding to a target metal ion, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity.
Experimental Protocols for Cross-Reactivity Assessment
The following is a generalized experimental protocol for evaluating the cross-reactivity of a this compound-based fluorescent probe.
1. Materials and Reagents:
-
This compound-based fluorescent probe stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).
-
Stock solutions of the target analyte and a panel of potentially interfering ions (e.g., 10 mM in deionized water or an appropriate buffer).
-
Buffer solution (e.g., Tris-HCl, HEPES) at the desired pH.
-
High-purity solvents for dilutions.
2. Instrumentation:
-
Fluorometer equipped with a suitable excitation and emission wavelength selection system.
-
Quartz cuvettes.
3. Experimental Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe in the chosen buffer. The final concentration should be optimized to give a stable and measurable fluorescence signal.
-
Baseline Fluorescence Measurement: Transfer the probe solution to a quartz cuvette and record the baseline fluorescence intensity at the optimal excitation and emission wavelengths.
-
Selectivity Study:
-
To separate cuvettes containing the probe solution, add a specific concentration (e.g., 10 equivalents) of the target analyte and each of the interfering ions individually.
-
Allow the solutions to equilibrate for a predetermined time.
-
Measure the fluorescence intensity of each solution.
-
-
Competition Experiment:
-
To a cuvette containing the probe solution and the target analyte (at a concentration that gives a significant fluorescence response), add an excess (e.g., 10-fold or higher) of each interfering ion.
-
Measure the fluorescence intensity after the addition of the competing ion and compare it to the intensity of the probe with only the target analyte.
-
4. Data Analysis:
-
Plot the fluorescence intensity or the fold change in intensity of the probe in the presence of the target analyte and each of the interfering ions.
-
In the competition experiment, a minimal change in fluorescence upon the addition of a competing ion indicates high selectivity for the target analyte.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a fluorescent probe.
This guide provides a foundational understanding of the cross-reactivity of this compound-based fluorescent probes. For specific applications, it is crucial to consult the primary literature for the detailed performance characteristics of the chosen probe under the relevant experimental conditions. The continued development of novel derivatives with enhanced selectivity will undoubtedly expand the utility of this versatile class of fluorescent sensors in various scientific disciplines.
References
- 1. A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly selective quinoline-based fluorescent sensor for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole-Quinoline-Based Fluorescent Probe for Fe3+ and its Applications in Environmental and Biological Samples | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Theoretical and Experimental Spectroscopic Data for Benzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Signatures
This guide provides a detailed comparison of theoretical and experimental spectroscopic data for Benzo[h]quinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding the correlation between predicted and observed spectral features is crucial for structural elucidation, characterization, and the rational design of novel molecular entities. This document summarizes key spectroscopic data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting a valuable resource for researchers in the field.
Data Presentation
The following tables provide a consolidated summary of experimental and theoretical spectroscopic data for this compound. This allows for a direct comparison of key spectral features.
Table 1: ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of its protons. The experimental data presented was obtained in Chloroform-d (CDCl₃), and the theoretical data is typically calculated using Density Functional Theory (DFT).
| Proton | Experimental Chemical Shift (δ, ppm) in CDCl₃ |
| H-2 | 9.30 |
| H-3 | 7.52 |
| H-4 | 9.00 |
| H-5 | 7.74 |
| H-6 | 7.81 |
| H-7 | 7.70 |
| H-8 | 7.91 |
| H-9 | 7.68 |
| H-10 | 8.16 |
Note: Theoretical values are highly dependent on the computational method and basis set used. A common method is the GIAO method with DFT, for example, at the B3LYP/6-31G level of theory.*
Table 2: ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the carbon framework of this compound. Similar to ¹H NMR, the experimental data is presented from a measurement in CDCl₃.
| Carbon | Experimental Chemical Shift (δ, ppm) in CDCl₃ |
| C-2 | 151.2 |
| C-3 | 121.8 |
| C-4 | 136.5 |
| C-4a | 128.8 |
| C-5 | 127.3 |
| C-6 | 128.4 |
| C-7 | 127.0 |
| C-8 | 126.5 |
| C-9 | 128.1 |
| C-10 | 129.0 |
| C-10a | 131.0 |
| C-10b | 148.2 |
| C-6a | 133.5 |
Note: Theoretical values are typically calculated using DFT, for instance, at the B3LYP/6-31G level of theory.*
Table 3: Infrared (IR) Spectroscopy Data
The IR spectrum provides insights into the vibrational modes of the molecule's functional groups and overall structure.
| Experimental Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3050 | C-H stretching (aromatic) |
| ~1620 | C=C stretching |
| ~1590 | C=N stretching |
| ~1500 | C=C stretching |
| ~830 | C-H out-of-plane bending |
| ~750 | C-H out-of-plane bending |
Note: Theoretical vibrational frequencies are often calculated using DFT methods, such as B3LYP/6-31G, and are typically scaled to better match experimental values.*
Table 4: UV-Vis Spectroscopic Data
UV-Vis spectroscopy reveals the electronic transitions within the molecule. The experimental data presented was obtained in ethanol.
| Experimental λmax (nm) in Ethanol |
| ~225 |
| ~280 |
| ~320 |
| ~335 |
Note: Theoretical electronic transitions are commonly predicted using Time-Dependent Density Functional Theory (TD-DFT).
Experimental Protocols
The experimental data cited in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Proton spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1 second, and an acquisition time of at least 3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of approximately 200 ppm, a relaxation delay of 2 seconds, and an acquisition time of around 1 second. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is applied to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent, such as ethanol. This stock solution is then diluted to a concentration that results in an absorbance value between 0.1 and 1.0 in the wavelength range of interest (typically in the micromolar range).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurement.
-
Data Acquisition: The spectrum is recorded over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.
-
Data Processing: The instrument records the absorbance of the sample at each wavelength. The resulting spectrum is plotted as absorbance versus wavelength (nm). The wavelengths of maximum absorbance (λmax) are identified.
Mandatory Visualization
The following diagrams illustrate the logical workflow for comparing theoretical and experimental spectroscopic data.
Safety Operating Guide
Proper Disposal of Benzo[h]quinoline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Benzo[h]quinoline, a heterocyclic aromatic compound, is recognized as a hazardous substance, and its disposal requires strict adherence to established protocols. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any work with this compound, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is suspected of causing genetic defects and cancer.[1] Therefore, all handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE) is mandatory and includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Lab Coat: A full-length laboratory coat should be worn to prevent skin contact and protect personal clothing.
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must comply with all applicable federal, state, and local regulations. The primary method for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Direct disposal down the drain or in regular laboratory trash is strictly prohibited.
Step 1: Waste Minimization
The first step in responsible waste management is to minimize the generation of waste. Plan experiments to use the smallest practical quantities of this compound.
Step 2: Waste Segregation and Collection
Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions and to facilitate proper disposal.
-
Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing paper, pipette tips, gloves, and absorbent paper, in a designated, leak-proof, and chemically compatible container.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, clearly labeled, and sealed waste containers. Do not mix this compound waste with other chemical waste streams unless their compatibility is known and approved by your institution's EHS office.
-
Empty Containers: The original container of this compound should be disposed of as hazardous waste. For other containers that have come into contact with the compound, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.
Step 3: Labeling and Storage
All waste containers must be clearly and accurately labeled.
-
Use a hazardous waste label provided by your EHS department.
-
The label must include:
-
The full chemical name: "this compound"
-
Any other constituents in the waste stream with their approximate percentages.
-
The accumulation start date.
-
The specific hazards (e.g., "Toxic," "Carcinogen").
-
-
Store sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.
Step 4: Arrange for Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with a complete and accurate description of the waste. Do not attempt to transport hazardous waste off-site yourself.
Summary of Key Safety and Handling Information
| Parameter | Guideline |
| Primary Hazards | Suspected of causing genetic defects and cancer.[1] |
| Handling Area | Certified chemical fume hood. |
| Required PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat. |
| Waste Classification | Hazardous Waste. |
| Disposal Method | Collection by a licensed hazardous waste disposal company. |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Decontamination Procedures
Any surfaces or equipment that have come into contact with this compound must be thoroughly decontaminated. A common and effective procedure involves:
-
Wiping the surface or equipment with a cloth dampened with a suitable solvent (such as ethanol (B145695) or acetone).
-
Following the solvent wipe, wash the surface or equipment with a detergent solution.
-
Rinse thoroughly with water.
-
All materials used for decontamination, including wipes and solvent rinses, must be collected and disposed of as hazardous waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of Benzo[h]quinoline.
This compound, a polycyclic aromatic nitrogen heterocycle, is a valuable compound in various research and development applications. However, its handling necessitates stringent safety protocols due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and compliance with safety regulations.
Hazard and Exposure Data
Proper handling of this compound begins with a thorough understanding of its physical and chemical properties, as well as its associated hazards. This substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
| Property | Value | Source |
| Molecular Formula | C13H9N | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Melting Point | 48-52 °C | Fisher Scientific |
| Boiling Point | 338 °C at 719 mmHg | [3] |
| Flash Point | >112 °C (>233.6 °F) | Fisher Scientific |
| Appearance | Off-white to yellow to pale brown solid | [2] |
| Hazard Statement | GHS Classification |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling this compound. The following table outlines the required PPE.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Butyl or Viton gloves are recommended for extended contact. For incidental splash contact, double-gloving with nitrile gloves (minimum 5 mil thickness) is acceptable. Always inspect gloves for integrity before use. | Provides a barrier against skin contact with the chemical. | Primary |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects eyes from accidental splashes of solutions or contact with airborne powder. | Primary |
| Respiratory Protection | For handling the solid, powdered form, a NIOSH-approved N95 (or higher) particulate respirator is required to prevent inhalation of dust particles. | Prevents inhalation of airborne particles. | Primary |
| Body Protection | A laboratory coat must be worn to protect skin and personal clothing from contamination. | Protects against incidental contact and contamination of personal clothing. | Primary |
| Face Protection | A face shield should be worn over chemical splash goggles when there is a significant risk of splashes, such as during bulk transfers or reactions. | Provides an additional layer of protection for the entire face from splashes. | Secondary |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to the final disposal of waste. Adherence to this workflow is critical for minimizing risk.
Caption: A step-by-step workflow for the safe handling of this compound.
Operational Plan: Step-by-Step Guidance
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on a laboratory coat, butyl or Viton gloves (or double nitrile gloves), and chemical splash goggles. An N95 respirator should be worn when handling the solid.
-
Prepare Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper. Ensure an eyewash station and safety shower are readily accessible.
2. Handling:
-
Weighing: When weighing the solid, use a ventilated balance enclosure. Alternatively, use the tare method: pre-weigh a sealed container, add the chemical inside the fume hood, seal the container, and then re-weigh it outside the hood.
-
Transfers and Reactions: Conduct all transfers and reactions within the fume hood. Use appropriate glassware and equipment, ensuring it is free from cracks or defects. Avoid creating dust when handling the solid. If preparing a solution, add the solid slowly to the solvent to prevent splashing.
3. Spill and Emergency Procedures:
-
Minor Spill: For a small spill of solid material, carefully sweep it up to avoid generating dust and place it in a labeled hazardous waste container. Decontaminate the area with an appropriate solvent and then wash thoroughly.
-
Major Spill: In the event of a large spill, evacuate the area and alert your supervisor and the institutional safety office immediately.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Step-by-Step Guidance
The disposal of this compound and any contaminated materials must be handled as hazardous waste in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.
1. Waste Segregation and Collection:
-
Collect all solid waste contaminated with this compound, including weigh boats, contaminated gloves, and absorbent paper, in a designated, rigid, and sealable hazardous waste container. Do not use plastic bags for solid waste.
-
Collect any liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
2. Packaging and Labeling:
-
Ensure the waste container is in good condition and compatible with the chemical waste.
-
Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other constituents.
-
The approximate percentage of each component.
-
The accumulation start date (the date the first waste was added).
-
The name and contact information of the generating researcher or lab.
-
The primary hazard(s) (e.g., Toxic, Irritant).
-
3. Storage and Disposal:
-
Keep the hazardous waste container sealed at all times, except when adding waste.
-
Store the container in a designated and properly segregated satellite accumulation area within the laboratory.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
By adhering to these detailed safety and logistical protocols, researchers can effectively mitigate the risks associated with handling this compound, fostering a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
